Product packaging for Sclerodione(Cat. No.:)

Sclerodione

Cat. No.: B017472
M. Wt: 312.3 g/mol
InChI Key: NHLBJUZHBDCHJJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sclerodione is a high-purity chemical reagent provided for research purposes. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any personal use. IMPORTANT NOTE FOR SUPPLIERS: The specific research applications, mechanism of action, and scientific value of the compound "this compound" could not be definitively identified in the current scientific literature. To create an accurate and compelling description for researchers, it is essential to first confirm the following: 1. Primary Research Applications: Is this compound investigated as an inhibitor, agonist, antagonist, or probe in a specific biological pathway? Does it have applications in oncology, metabolic studies, neuroscience, or another field? 2. Mechanism of Action: What is the compound's molecular target? For example, does it modulate a key signaling pathway like Wnt/β-catenin , act on a specific receptor, or inhibit a particular enzyme? 3. Specific Research Value: What unique research questions can this compound help address? Does it help study a particular disease mechanism, cellular process, or validate a novel target? Once this information is clarified, the description can be updated to detail its role in the relevant signaling pathways or biological processes, similar to how the mechanism of sclerostin is described in bone research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O5 B017472 Sclerodione

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-7,12-dihydroxy-4,5,5,14-tetramethyl-3-oxatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),7,11,13-pentaene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-6-5-8(19)10-11-9(6)17-13(18(3,4)7(2)23-17)14(20)12(11)16(22)15(10)21/h5,7,19-20H,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLBJUZHBDCHJJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sclerodione: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Sclerodione" is not a widely recognized or documented natural product in the scientific literature as of the last update of this document. Therefore, this guide has been constructed as a hypothetical case study to provide researchers, scientists, and drug development professionals with a representative framework for the investigation of a novel bioactive compound. The methodologies, data, and pathways described herein are based on established principles for the study of similar natural products, such as styrylchromones and terpenoid lactones.

Introduction to this compound and Related Bioactive Compounds

This compound is conceptualized here as a secondary metabolite belonging to the broader class of oxygen-containing heterocyclic compounds. Such compounds are of significant interest to the scientific community due to their diverse and potent biological activities, which may include anti-inflammatory, antimicrobial, and cytotoxic properties.[1][2][3] The chromone core, a key structural feature of many such molecules, is recognized as a "privileged scaffold" in drug discovery.[1] This guide provides a comprehensive overview of the potential natural origins of a compound like this compound, detailed protocols for its isolation and purification, and a discussion of its hypothetical biological activity and associated signaling pathways.

Potential Natural Sources of this compound

While the specific natural source of "this compound" is unknown, related compounds are frequently isolated from a variety of organisms, including plants, fungi, and bacteria.

2.1. Plant Sources:

Many bioactive compounds are derived from medicinal plants. For instance, styrylchromones are found in various plant species, and acetophenones like cynandione B have been isolated from Cynanchum taiwanianum.[4] The search for this compound could logically begin with screening plant families known for producing structurally similar metabolites.

2.2. Endophytic Fungi:

Endophytic fungi, which reside within the tissues of living plants, are a rich source of novel bioactive compounds. The fungus Lasiodiplodia theobromae, isolated from the medicinal plant Syzygium cumini, has been shown to produce the bioactive metabolite Mellein.[5] This highlights the potential of endophytic fungi as a source for this compound.

Isolation and Purification of this compound

The isolation and purification of a target natural product from its source material is a critical step in drug discovery and development. The following is a generalized protocol that could be adapted for the isolation of this compound.

3.1. General Experimental Workflow:

The overall process for isolating this compound would typically involve extraction from the source material, followed by a series of chromatographic steps to purify the compound of interest.

G Figure 1: Generalized Experimental Workflow for this compound Isolation Source Source Material (e.g., Plant Leaves, Fungal Culture) Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Source->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Column Column Chromatography (e.g., Silica Gel) Partitioning->Column HPLC Preparative HPLC Column->HPLC Pure Pure this compound HPLC->Pure

Caption: Figure 1: Generalized Experimental Workflow for this compound Isolation.

3.2. Detailed Experimental Protocols:

3.2.1. Extraction:

  • The dried and powdered source material (e.g., 1 kg of plant leaves or fungal biomass) is subjected to extraction with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature for 24-48 hours.

  • The extraction process is repeated three times to ensure complete recovery of the secondary metabolites.

  • The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2.2. Liquid-Liquid Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

  • Each fraction is collected, and the solvent is evaporated.

  • The fractions are then screened for the presence of this compound using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3.2.3. Column Chromatography:

  • The fraction showing the highest concentration of this compound is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

  • Fractions are collected and analyzed by TLC or HPLC to identify those containing the target compound.

3.2.4. Preparative High-Performance Liquid Chromatography (HPLC):

  • The semi-purified fractions from column chromatography are further purified by preparative HPLC.

  • A suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water) are used to achieve high-resolution separation.

  • The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound. The purity is then confirmed by analytical HPLC and spectroscopic methods such as NMR and mass spectrometry.[6][7]

Quantitative Data

The following tables summarize hypothetical quantitative data that might be obtained during the isolation and characterization of this compound.

Table 1: Extraction Yield of this compound from Various Potential Sources

Natural SourceExtraction SolventCrude Extract Yield (g/kg)This compound Content in Crude Extract (%)
Plant Species AMethanol55.20.15
Plant Species BEthyl Acetate42.80.08
Endophytic Fungus XMethanol35.50.25
Endophytic Fungus YEthyl Acetate28.10.32

Table 2: Purification Summary for this compound from Endophytic Fungus Y

Purification StepTotal Weight (mg)Purity of this compound (%)Recovery Rate (%)
Crude Extract28,1000.32100
Ethyl Acetate Fraction7,5001.192.5
Silica Gel Column Chromatography8509.589.8
Preparative HPLC75>9883.1

Biological Activity and Signaling Pathways

Bioactive natural products often exert their effects by modulating specific cellular signaling pathways.[8][9][10] Based on the activities of related compounds, it is hypothesized that this compound could be an inhibitor of a pro-inflammatory signaling pathway, such as the Wnt signaling pathway.

5.1. Hypothetical Signaling Pathway: Inhibition of the Canonical Wnt Pathway

The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and inflammation. Its dysregulation is implicated in various diseases. Sclerostin is a known negative regulator of this pathway.[11] We can hypothesize that this compound acts in a similar manner.

G Figure 2: Hypothetical Inhibition of Wnt Signaling by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex inactivates LRP56 LRP5/6 Co-receptor Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Wnt Wnt Ligand Wnt->Frizzled Wnt->LRP56 This compound This compound This compound->LRP56 inhibits binding

Caption: Figure 2: Hypothetical Inhibition of Wnt Signaling by this compound.

In this proposed mechanism, this compound binds to the LRP5/6 co-receptor, preventing the formation of the active Wnt-Frizzled-LRP5/6 complex. This leads to the stabilization of the destruction complex, which promotes the phosphorylation and subsequent degradation of β-catenin. As a result, β-catenin cannot translocate to the nucleus to activate the transcription of target genes involved in pro-inflammatory responses.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the study of the natural product "this compound." It outlines potential natural sources, detailed methodologies for isolation and purification, and a plausible mechanism of biological action. The structured data presentation and visual diagrams are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery, providing a roadmap for the investigation of novel bioactive compounds. The principles and protocols described herein are readily adaptable to the study of newly discovered natural products, facilitating their development into potential therapeutic agents.

References

Elucidation of the Chemical Structure of Sclerotioloid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This document provides a detailed technical overview of the chemical structure elucidation of sclerotioloid A, a novel alkaloid isolated from the marine-derived fungus Aspergillus sclerotiorum ST0501.[1][2] It is presumed that the query "Sclerodione" refers to sclerotioloid A, a recently discovered natural product.[1][3] Sclerotioloid A is a unique 2,5-diketopiperazine alkaloid, distinguished by the presence of a rare N-propargyl functional group.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the spectroscopic analysis and experimental protocols that led to the determination of its structure.

Spectroscopic Data Analysis

The structure of sclerotioloid A was determined through a comprehensive analysis of various spectroscopic data, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Mass Spectrometry and Molecular Formula

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided the exact mass of the molecule, which was crucial for determining its molecular formula.

Parameter Value Reference
Ion[M+Na]⁺[1]
Measured m/z263.0794[1]
Calculated m/z263.0797[1]
Molecular FormulaC₁₄H₁₂N₂O₂[1]
Degrees of Unsaturation10[1]
Infrared (IR) and Ultraviolet (UV) Spectroscopy

The IR and UV spectra provided key information about the functional groups and the electronic conjugation present in sclerotioloid A.

Spectroscopy Wavelength/Wavenumber Interpretation Reference
IR2361 cm⁻¹Alkyne (C≡C) stretching[1]
IR1698 cm⁻¹Conjugated ketone (C=O) stretching[1]
UV (in MeOH)λmax 221 nmπ → π* transition[1]
UV (in MeOH)λmax 288 nmn → π* transition[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, and HMBC), were instrumental in assembling the final structure of sclerotioloid A. The NMR data were recorded in DMSO-d₆.

Table 1: ¹H NMR Data for Sclerotioloid A (500 MHz, DMSO-d₆)

Position δH (ppm) Multiplicity J (Hz) Reference
1-NH8.42s[1]
64.01d2.3[1]
74.13d2.4[1]
93.10t2.4[1]
107.10s[1]
12, 167.35-7.40m[1]
13, 157.35-7.40m[1]
147.35-7.40m[1]

Table 2: ¹³C NMR Data for Sclerotioloid A (125 MHz, DMSO-d₆)

Position δC (ppm) Type Reference
3164.5C[1]
5158.2C[1]
655.4CH₂[1]
730.1CH₂[1]
880.6C[1]
975.6CH[1]
10120.4CH[1]
11134.3C[1]
12, 16128.7CH[1]
13, 15128.5CH[1]
14128.0CH[1]

Experimental Protocols

Fungal Material and Fermentation

The fungal strain Aspergillus sclerotiorum ST0501 was isolated from a marine sponge collected in the South China Sea.[1] The fungus was cultured on a solid rice and wheat medium for 30 days at room temperature.[1]

Extraction and Isolation

The fermented substrate was extracted with ethyl acetate (EtOAc) to obtain a crude extract.[1] The crude extract was then subjected to a series of chromatographic techniques for the isolation of sclerotioloid A. The purification process involved:

  • Silica Gel Column Chromatography: The crude extract was fractionated on a silica gel column using a gradient of petroleum ether and EtOAc.[1]

  • Octadecylsilyl (ODS) Column Chromatography: Further separation was achieved on an ODS column with a methanol-water gradient.[1]

  • Sephadex LH-20 Column Chromatography: Size exclusion chromatography on a Sephadex LH-20 column was used for further purification.[1]

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification was performed on a semi-preparative HPLC system to yield pure sclerotioloid A.[1]

Spectroscopic Measurements
  • UV Spectra: Recorded on a HITACHI UH 5300 UV spectrophotometer.[1]

  • IR Spectra: Acquired on a Nicolet-Nexus-470 spectrometer using KBr discs.[1]

  • HRESIMS: Analyzed on a Thermo MAT95XP high-resolution mass spectrometer.[1]

  • NMR Spectra: Recorded on a JEOL JEM-ECP NMR spectrometer at 500 MHz for ¹H and 125 MHz for ¹³C, with TMS as the internal standard.[1]

Visualization of Structure Elucidation Workflow and Key Data

The following diagrams illustrate the logical flow of the structure elucidation process and the key correlations observed in the 2D NMR spectra.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fungus Aspergillus sclerotiorum ST0501 Fermentation Solid Culture Fungus->Fermentation Extraction EtOAc Extraction Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel CC CrudeExtract->SilicaGel ODS ODS CC SilicaGel->ODS Sephadex Sephadex LH-20 ODS->Sephadex HPLC Semi-prep HPLC Sephadex->HPLC PureCompound Sclerotioloid A HPLC->PureCompound HRESIMS HRESIMS PureCompound->HRESIMS IR_UV IR & UV PureCompound->IR_UV NMR_1D 1D NMR (¹H, ¹³C) PureCompound->NMR_1D Formula Molecular Formula (C₁₄H₁₂N₂O₂) HRESIMS->Formula FunctionalGroups Functional Groups (-C≡CH, C=O, Benzene) IR_UV->FunctionalGroups NMR_2D 2D NMR (COSY, HMBC) NMR_1D->NMR_2D Fragments Structural Fragments NMR_1D->Fragments Connectivity Connectivity Map NMR_2D->Connectivity FinalStructure Final Structure of Sclerotioloid A Formula->FinalStructure FunctionalGroups->FinalStructure Fragments->FinalStructure Connectivity->FinalStructure

Figure 1: Experimental workflow for the isolation and structure elucidation of sclerotioloid A.

nmr_correlations cluster_structure Key 2D NMR Correlations for Sclerotioloid A NH1 1-NH C5 C-5 NH1->C5 HMBC C3 C-3 C6 H-6 C6->C5 HMBC C8 C-8 C6->C8 HMBC C7 H-7 C7->C8 HMBC C9 H-9 C7->C9 HMBC C7->C9 COSY C10 H-10 C10->C3 HMBC C11 C-11 C10->C11 HMBC

Figure 2: Key HMBC and COSY correlations for sclerotioloid A.

Conclusion

The chemical structure of sclerotioloid A was successfully elucidated through a combination of modern spectroscopic techniques. The determination of its molecular formula by HRESIMS, identification of key functional groups by IR and UV spectroscopy, and the detailed analysis of its carbon-hydrogen framework through 1D and 2D NMR experiments allowed for the unambiguous assignment of its planar structure.[1] The unique N-propargylated 2,5-diketopiperazine scaffold of sclerotioloid A represents a novel addition to the diverse family of fungal alkaloids and highlights the potential of marine-derived fungi as a source of new chemical entities for drug discovery.[1][2] Further studies, including total synthesis, have confirmed the proposed structure.[3]

References

An In-depth Technical Guide to the Biosynthesis of Sclerotiorin (Sclerodione) in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclerotiorin, also referred to as sclerodione, is a prominent member of the azaphilone class of fungal polyketides, recognized for its distinctive orange pigmentation and a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of sclerotiorin in fungi, with a particular focus on the genetic and enzymatic machinery involved. We delve into the key enzymes, including a collaborating pair of polyketide synthases, and the subsequent tailoring enzymes that construct the characteristic chlorinated isochromene core of the molecule. This document consolidates current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the biosynthetic pathway to serve as a valuable resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery.

Introduction

Fungi are prolific producers of a vast and structurally diverse array of secondary metabolites, many of which possess potent biological activities. Among these, the azaphilones represent a significant class of polyketide pigments characterized by a highly substituted isochromene core. Sclerotiorin, a chlorinated azaphilone first isolated from Penicillium sclerotiorum, has garnered considerable interest due to its notable bioactivities.[1] Understanding the biosynthesis of sclerotiorin is crucial for harnessing its therapeutic potential and for the bioengineering of novel, structurally diverse analogs with improved pharmacological properties. This guide elucidates the genetic and biochemical basis of sclerotiorin biosynthesis, drawing upon recent advances in genome mining, gene knockout studies, and heterologous expression.

The Sclerotiorin Biosynthetic Gene Cluster (scl)

The genetic blueprint for sclerotiorin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). A putative scl gene cluster has been identified in Penicillium meliponae, an endophytic fungus capable of producing sclerotiorin and related metabolites.[2] This cluster harbors the genes encoding the enzymatic machinery necessary for the assembly and modification of the polyketide backbone. The core of this machinery consists of two collaborating polyketide synthases (PKSs).

Table 1: Key Genes in the Sclerotiorin (scl) Biosynthetic Gene Cluster

GeneProposed FunctionHomology/Domain Architecture
sclAHighly Reducing Polyketide Synthase (HR-PKS)KS-AT-DH-ER-KR-ACP
sclINon-Reducing Polyketide Synthase (NR-PKS)KS-AT-PT-ACP-TD
sclBFAD-dependent monooxygenaseOxidoreductase
sclCO-methyltransferaseMethyltransferase
sclDAcyltransferaseAcyltransferase
sclEHaloacid dehalogenase-like hydrolaseHydrolase
sclFShort-chain dehydrogenase/reductase (SDR)SDR
sclGFAD/FMN-dependent oxidoreductaseOxidoreductase
sclHMajor Facilitator Superfamily (MFS) transporterTransporter
sclJAlcohol dehydrogenaseDehydrogenase
sclKAcyl-CoA synthetaseSynthetase
sclLPutative regulatory proteinTranscription factor
sclMHalogenaseHalogenase

This table is a composite based on the identified gene cluster in Penicillium meliponae and general knowledge of azaphilone biosynthesis. The specific functions of all genes in the scl cluster are yet to be fully biochemically characterized.

The Biosynthetic Pathway of Sclerotiorin

The biosynthesis of sclerotiorin is a multi-step process initiated by the coordinated action of a highly reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS). This is a common theme in the biosynthesis of many complex fungal polyketides.[3]

Polyketide Chain Assembly

The biosynthesis is proposed to begin with the HR-PKS, SclA, which synthesizes a reduced polyketide chain. This chain is then transferred to the NR-PKS, SclI, which extends it further without reduction, leading to the formation of a polyketide intermediate. The collaboration of these two PKSs is essential, as the knockout of either sclA or sclI completely abolishes the production of sclerotiorin and its analogs.[2]

Core Structure Formation and Tailoring Steps

Following the action of the PKSs, a series of tailoring enzymes modify the polyketide intermediate to form the final sclerotiorin molecule. These modifications include:

  • Cyclization: Intramolecular cyclization reactions, likely catalyzed by the PKSs themselves or other dedicated cyclases within the cluster, form the characteristic bicyclic core of azaphilones.

  • Oxidation: Several oxidation steps are catalyzed by FAD-dependent monooxygenases and other oxidoreductases encoded in the cluster. These reactions are crucial for the formation of the pyranoquinone core.

  • Chlorination: A halogenase, SclM, is responsible for the incorporation of a chlorine atom, a hallmark of sclerotiorin.

  • Acylation: An acyltransferase, SclD, is proposed to catalyze the addition of an acetyl group.

The proposed biosynthetic pathway, based on the identified gene cluster and characterized intermediates, is depicted below.

Sclerotiorin Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA hr_pks_product Reduced Polyketide (SclA - HR-PKS) acetyl_coa->hr_pks_product HR-PKS nr_pks_product Polyketide Intermediate (SclI - NR-PKS) hr_pks_product->nr_pks_product Transfer & Elongation cyclized_intermediate Cyclized Intermediate nr_pks_product->cyclized_intermediate Cyclization oxidized_intermediate Oxidized Intermediate (e.g., SclB, SclG) cyclized_intermediate->oxidized_intermediate Oxidation chlorinated_intermediate Chlorinated Intermediate (SclM) oxidized_intermediate->chlorinated_intermediate Chlorination sclerotiorin Sclerotiorin (e.g., SclD - Acylation) chlorinated_intermediate->sclerotiorin Acylation & other steps CRISPR_Knockout_Workflow sgRNA_design sgRNA Design (Targeting gene of interest) cas9_sgRNA_assembly Cas9-sgRNA RNP Assembly (in vitro) sgRNA_design->cas9_sgRNA_assembly transformation Transformation (PEG-mediated) cas9_sgRNA_assembly->transformation protoplast_prep Fungal Protoplast Preparation protoplast_prep->transformation selection Selection of Transformants (e.g., antibiotic resistance) transformation->selection verification Verification of Knockout (PCR & Sequencing) selection->verification phenotype_analysis Phenotypic Analysis (HPLC, LC-MS) verification->phenotype_analysis

References

Physical and chemical properties of Sclerodione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerodione, more commonly known as Sclerotiorin, is a polyketide metabolite produced by several species of fungi, most notably from the Penicillium genus. This azaphilone pigment has garnered significant interest within the scientific community due to its diverse range of biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of Sclerotiorin, detailed experimental protocols for its study, and an exploration of its known mechanisms of action, with a focus on its potential as a therapeutic agent.

Physical and Chemical Properties

Sclerotiorin is a chlorinated azaphilone with a distinct chemical structure that contributes to its biological activity. A summary of its key physical and chemical properties is presented below.

PropertyValue
Molecular Formula C₂₁H₂₃ClO₅
Molecular Weight 390.86 g/mol
CAS Number 549-23-5
Appearance Yellow to orange crystalline solid
Melting Point 203-204 °C
Boiling Point Data not available
Solubility Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Sparingly soluble in water.[1][2]
UV-Vis λmax 206, 287, 365 nm (in DMF:PBS)
Spectral Data

The structural elucidation of Sclerotiorin has been achieved through various spectroscopic techniques. While a complete, publicly available dataset of all spectral peaks is not consistently reported across the literature, the following provides a summary of the key methodologies used and the expected spectral characteristics.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon NMR are crucial for confirming the identity and purity of Sclerotiorin. The complex structure, featuring a chlorinated benzopyran core and a dimethylhepta-1,3-dienyl side chain, results in a detailed spectrum with characteristic chemical shifts for the various protons and carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Sclerotiorin. The presence of a chlorine atom results in a characteristic M+2 isotopic peak. A proposed fragmentation pathway initiates with the loss of the acetyl group or acetic acid.

Infrared (IR) Spectroscopy: The IR spectrum of Sclerotiorin would be expected to show characteristic absorption bands for its functional groups, including C=O (carbonyl), C-O (ether), and C-Cl (chloro) stretches.

Experimental Protocols

Isolation and Purification of Sclerotiorin from Penicillium species

The following is a generalized protocol for the isolation and purification of Sclerotiorin from fungal cultures. Specific parameters may need to be optimized depending on the fungal strain and culture conditions.

G cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Culture Inoculation of Penicillium sp. in Potato Dextrose Broth (PDB) Incubation Incubation at 25-28°C for 7-10 days with shaking (e.g., 150 rpm) Culture->Incubation Harvest Harvest mycelia by filtration Incubation->Harvest Lyophilize Lyophilize the mycelia Harvest->Lyophilize Extract Extract lyophilized mycelia with an organic solvent (e.g., ethyl acetate or methanol) Lyophilize->Extract Concentrate Concentrate the crude extract under reduced pressure Extract->Concentrate ColumnChrom Silica gel column chromatography with a gradient solvent system (e.g., hexane-ethyl acetate) Concentrate->ColumnChrom HPLC Further purification by High-Performance Liquid Chromatography (HPLC) on a C18 column ColumnChrom->HPLC Purity Assess purity by analytical HPLC HPLC->Purity Structure Confirm structure by NMR, MS, and IR spectroscopy Purity->Structure G cluster_0 Reaction Preparation cluster_1 Reaction Initiation and Measurement cluster_2 Data Analysis Prepare_Reagents Prepare solutions of AChE, DTNB, Acetylthiocholine (substrate), and Sclerotiorin Add_Enzyme_Inhibitor Add AChE and Sclerotiorin (or buffer for control) to a microplate well and incubate Prepare_Reagents->Add_Enzyme_Inhibitor Add_Substrate_DTNB Add a mixture of Acetylthiocholine and DTNB to initiate the reaction Add_Enzyme_Inhibitor->Add_Substrate_DTNB Measure_Absorbance Measure the absorbance at 412 nm over time using a plate reader Add_Substrate_DTNB->Measure_Absorbance Calculate_Rate Calculate the rate of reaction from the change in absorbance over time Measure_Absorbance->Calculate_Rate Determine_Inhibition Determine the percentage of inhibition by comparing the rates with and without Sclerotiorin Calculate_Rate->Determine_Inhibition Calculate_IC50 Calculate the IC50 value from a dose-response curve Determine_Inhibition->Calculate_IC50 G cluster_0 Mitochondrial Pathway cluster_1 Caspase Cascade Sclerotiorin Sclerotiorin Bcl2_family Regulation of Bcl-2 family proteins Sclerotiorin->Bcl2_family Bax Upregulation of Bax Bcl2_family->Bax Bcl2 Downregulation of Bcl-2 Bcl2_family->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP Cytochrome_c Release of Cytochrome c MOMP->Cytochrome_c Caspase9 Activation of Caspase-9 Cytochrome_c->Caspase9 Caspase3 Activation of Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

In Silico Prediction of Sclerodione Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sclerodione, a napthoquinone derivative isolated from fungi, represents a class of natural products with potential therapeutic applications. In silico prediction of bioactivity has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate the pharmacological potential of novel compounds.[1][2][3] This technical guide outlines a systematic workflow for the computational assessment of this compound's bioactivity, from initial target identification to the prediction of its pharmacokinetic and toxicological profile.

Core In Silico Methodologies

The computational evaluation of a compound like this compound involves a multi-faceted approach, integrating various predictive models to build a comprehensive bioactivity profile.

Target Identification and Validation

The initial step involves identifying potential protein targets for this compound. This can be achieved through ligand-based or structure-based approaches. Ligand-based methods compare this compound to molecules with known biological activities, while structure-based approaches, such as reverse molecular docking, screen this compound against a library of known protein structures.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][5][6][7] This technique provides insights into the binding affinity and interaction patterns between this compound and its potential targets. The binding energy, typically expressed in kcal/mol, is a key quantitative output.

Molecular Dynamics (MD) Simulations

To assess the stability of the this compound-protein complex predicted by molecular docking, molecular dynamics simulations are performed.[4] These simulations model the atomic-level movements of the complex over time, providing a more dynamic and realistic representation of the binding interaction.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in early-stage drug discovery.[2][8][9][10] Various in silico models can predict parameters such as oral bioavailability, blood-brain barrier permeability, and potential toxicity risks.

Hypothetical In Silico Workflow for this compound

The following diagram illustrates a typical workflow for the in silico prediction of this compound's bioactivity.

In Silico Workflow for this compound Bioactivity Prediction cluster_0 Initial Screening cluster_1 Focused Analysis cluster_2 Bioactivity Prediction Target_Identification Target Identification (Reverse Docking, Ligand Similarity) Molecular_Docking Molecular Docking (Binding Affinity & Pose) Target_Identification->Molecular_Docking ADMET_Prediction ADMET Prediction (Pharmacokinetics & Toxicity) MD_Simulations Molecular Dynamics Simulations (Complex Stability) Molecular_Docking->MD_Simulations Pathway_Analysis Signaling Pathway Analysis MD_Simulations->Pathway_Analysis Virtual_Screening Virtual Screening of Analogs Pathway_Analysis->Virtual_Screening Sclerodione_Structure This compound Structure Sclerodione_Structure->Target_Identification Sclerodione_Structure->ADMET_Prediction Hypothetical this compound Signaling Pathway This compound This compound IKK IKK Complex This compound->IKK TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Inflammation Inflammation Nucleus->Inflammation Gene Transcription

References

An In-depth Technical Guide to Novel Fungal Metabolites from Aspergillus Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Aspergillus, comprising hundreds of ubiquitous fungal species, is a cornerstone of natural product discovery.[1] These fungi are renowned for their sophisticated metabolic machinery, capable of producing a vast and structurally diverse array of secondary metabolites.[1] These low molecular weight compounds are not essential for primary growth but play crucial roles in environmental adaptation, defense, and communication. For researchers and the pharmaceutical industry, they represent a rich, yet partially untapped, reservoir of bioactive molecules with therapeutic potential.[1][2]

Genome sequencing has revealed that the chemical diversity of secondary metabolites within each Aspergillus species is far greater than previously thought, with many biosynthetic gene clusters (BGCs) remaining silent under standard laboratory conditions.[1][3] This guide provides a technical overview of novel metabolites from Aspergillus, focusing on their biosynthesis, the signaling pathways that regulate their production, their biological activities, and the detailed experimental protocols required for their discovery and characterization.

Biosynthesis of Novel Metabolites

Aspergillus metabolites are synthesized through complex enzymatic pathways, often involving multi-domain megaenzymes like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs).[4][5] These pathways convert primary metabolic precursors into complex molecular scaffolds.

A classic example is the biosynthesis of lovastatin, a potent cholesterol-lowering agent produced by Aspergillus terreus.[4][5] The pathway involves two distinct polyketide synthases: a nonaketide synthase (LovB) and a diketide synthase (LovF).[5] LovB assembles a nine-unit polyketide chain, which undergoes cyclization and dehydration. Concurrently, LovF synthesizes a diketide side chain. Subsequent enzymatic steps, including oxidation and esterification, join these two pieces to form the final lovastatin molecule.[1][6] Understanding these pathways is critical for strain improvement and biosynthetic engineering efforts.

G acetyl_coa Acetyl-CoA + Malonyl-CoA lovB LovB (PKS) acetyl_coa->lovB biosynthesis lovF LovF (PKS) acetyl_coa->lovF biosynthesis nonaketide Dihydromonacolin L Acid (Nonaketide) lovD LovD (Hydroxylase) nonaketide->lovD diketide Methylbutyryl-S-LovF (Diketide) lovA LovA (Esterase) diketide->lovA intermediate1 Intermediate Acid intermediate1->lovA lovastatin Lovastatin lovB->nonaketide lovF->diketide lovA->lovastatin esterification lovD->intermediate1 hydroxylation

Caption: Lovastatin Biosynthesis Pathway in A. terreus.

Key Signaling Pathways in Aspergillus Metabolism

The production of secondary metabolites is tightly regulated by complex signaling networks that interpret environmental cues. Activating these pathways is a key strategy for discovering novel compounds from silent gene clusters.[7]

Upstream G-Protein Mediated Signaling

Heterotrimeric G-proteins are crucial for relaying external signals from G-protein coupled receptors (GPCRs) to downstream pathways.[8] In Aspergillus, this system integrates environmental stimuli to modulate growth, development, and secondary metabolism. Upon activation, the Gα subunit initiates cascades like the cAMP-dependent protein kinase A (PKA) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways, which in turn regulate the transcription of biosynthetic genes.[8][9]

G signal External Signal (e.g., nutrients, stress) gpcr GPCR signal->gpcr g_protein Heterotrimeric G-Protein gpcr->g_protein activates pka PKA Pathway g_protein->pka mapk MAPK Cascades (e.g., CWI, HOG) g_protein->mapk tfs Transcription Factors pka->tfs mapk->tfs sm Secondary Metabolism Gene Expression tfs->sm

Caption: Upstream G-Protein Mediated Signaling in Aspergillus.

Cell Wall Integrity (CWI) Pathway

The Cell Wall Integrity (CWI) pathway is a conserved MAPK cascade essential for maintaining cell wall homeostasis in response to stress, such as that induced by antifungal agents.[10][11] In Aspergillus fumigatus, this pathway is composed of a core module of three kinases: Bck1 (MAPKKK), Mkk2 (MAPKK), and MpkA (MAPK).[2][10] Stress signals, perceived by cell surface sensors, activate the kinase PkcA, which initiates the phosphorylation cascade. Activated MpkA translocates to the nucleus and regulates transcription factors, such as RlmA, that control the expression of cell wall biosynthesis genes.[11][12] Crucially, this pathway also influences the production of certain secondary metabolites, including pigments like melanin, linking cell defense to chemical biosynthesis.[13]

G stress Cell Wall Stress (e.g., Antifungals) pkca PkcA stress->pkca activates bck1 Bck1 (MAPKKK) pkca->bck1 mkk2 Mkk2 (MAPKK) bck1->mkk2 P mpka MpkA (MAPK) mkk2->mpka P rlma RlmA (TF) mpka->rlma activates response Gene Expression (Cell Wall, SMs) rlma->response

Caption: Cell Wall Integrity (CWI) Signaling Pathway in A. fumigatus.

Bioactive Metabolites from Aspergillus Species

Aspergillus-derived metabolites exhibit a wide spectrum of biological activities, making them attractive candidates for drug development. The following tables summarize quantitative data for compounds with notable cytotoxic and antimicrobial properties.

Table 1: Cytotoxic / Anticancer Activity of Novel Aspergillus Metabolites

Compound NameAspergillus SourceTarget Cell Line(s)IC50 ValueCitation(s)
Ophiobolin AA. ustusLung (A-549), Colon (HT-29), Leukemia (P-388)0.1 µM, 0.1 µM, 0.06 µM[14][15]
Brefeldin ANot SpecifiedLeukemia (HL-60), Breast (MCF-7), Lung (SPC-A-1)35.7 nM, 7.1 nM, 6.3 nM[15]
Norsolorinic AcidA. parasiticus, A. nidulansBladder (T-24), Breast (MCF-7)10.5 µM, 12.7 µM[15]
Phaeosphaerin BNot SpecifiedProstate (PC-3, DU-145, LNCaP)2.4 µM, 9.5 µM, 2.7 µM[14][15]
11-epichaetomugilin INot SpecifiedLeukemia (P-388, HL-60), Cervical (KB)0.7 µM, 1.0 µM, 1.2 µM[14]
Chloctanspirone ANot SpecifiedLeukemia (HL-60), Lung (A-549)9.2 µM, 39.7 µM[14]
Cytochalasin ENot SpecifiedOvarian (A-2780S), Leukemia (P-388)IC100: 0.02 µg/mL, IC50: 0.09 µM[14]
Aspergiolide AA. versicolorNot Specified (Antioxidant)4.57 µM[16]
Versicolactone BA. versicolorCancer cell lines2.47 µM[16]
Sydowic AcidA. sydowiiCancer cells5.83 µM[16]
A. niger ExtractA. nigerBreast (MCF-7)8 µg/µL[17]
A. terreus ExtractA. terreusBreast (MCF-7)18 µg/µL[17]

Table 2: Antimicrobial / Antifungal Activity of Novel Aspergillus Metabolites

Compound / ExtractAspergillus SourceTarget Organism(s)MIC / MEC Value (µg/mL)Citation(s)
Amphotericin B(Control)A. nigerMIC50: 1, MIC90: 2[18]
Caspofungin(Control)A. nigerMEC50: 0.015, MEC90: 0.06[18]
Itraconazole(Control)A. nigerMIC50: 0.5, MIC90: 1[18]
Voriconazole(Control)A. nigerMIC50: 0.5, MIC90: 1[18]
Isavuconazole(Control)A. fumigatusMIC50: 1, MIC90: 4[19]
Voriconazole(Control)A. fumigatusMIC50: 1, MIC90: 2[19]
Itraconazole(Control)A. niger ComplexNWT rate: 29.4%[20]
7-hydroxy-3-(methoxy carbonyl)-2-methylene heptanoic acidA. ibericusP. aeruginosa, E. coli, C. albicans19.5[21]
Compound 16A. terreus MCCC M28183Vibrio parahaemolyticus7.8[22]

Experimental Protocols

The discovery of novel metabolites follows a structured workflow from fungal culture to bioactivity testing.

G culture 1. Fungal Culture & Fermentation extraction 2. Metabolite Extraction culture->extraction purification 3. Chromatographic Purification (HPLC, TLC) extraction->purification elucidation 4. Structure Elucidation (NMR, MS) purification->elucidation bioassay 5. Bioactivity Screening (e.g., MTT, MIC) elucidation->bioassay hit Novel Bioactive Metabolite bioassay->hit

Caption: General Experimental Workflow for Metabolite Discovery.

Fungal Culture and Fermentation

This protocol provides a general framework; specific media and conditions should be optimized for the target species and desired metabolite class.[23]

  • Strain Activation: Activate a cryopreserved fungal culture (Aspergillus sp.) by transferring it to a Potato Dextrose Agar (PDA) plate. Incubate at 28-30°C for 5-7 days until sufficient sporulation is observed.

  • Spore Suspension: Prepare a spore suspension by adding 10 mL of sterile 0.1% Tween 80 solution to the mature plate. Gently scrape the surface with a sterile loop to dislodge spores.

  • Inoculation: Transfer the spore suspension to a 250 mL Erlenmeyer flask containing 100 mL of a suitable liquid medium (e.g., Potato Dextrose Broth, PDB).[24] Inoculate to a final concentration of approximately 1 x 10^6 spores/mL.

  • Fermentation: Incubate the flask at 28°C for 14-21 days under static or shaking (150 rpm) conditions, depending on the desired outcome.[24]

Extraction and Purification of Metabolites

This procedure uses solvent extraction followed by chromatography to isolate compounds from the fungal culture.

  • Homogenization: After incubation, homogenize the entire culture broth (mycelia and filtrate).[24]

  • Solvent Extraction: Transfer the homogenate to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously for 10 minutes, and allow the layers to separate.[21][24] Collect the upper organic (ethyl acetate) layer. Repeat the extraction process three times to maximize yield.

  • Concentration: Combine the organic extracts and concentrate them using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Column Chromatography: Fractionate the crude extract using silica gel column chromatography. Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol).[25]

  • Further Purification: Analyze the collected fractions by Thin Layer Chromatography (TLC). Pool fractions with similar profiles and subject them to further purification using techniques like High-Performance Liquid Chromatography (HPLC) or preparative TLC to isolate pure compounds.[21]

Structure Elucidation

The chemical structure of a purified metabolite is determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): Perform high-resolution mass spectrometry (e.g., ESI-MS) to determine the exact molecular weight and elemental formula of the compound.[26]

  • Nuclear Magnetic Resonance (NMR): Dissolve the pure compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Acquire a 1H NMR spectrum to identify the types and connectivity of protons.

    • Acquire a 13C NMR spectrum to determine the number and types of carbon atoms.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the complete carbon skeleton and the precise arrangement of atoms within the molecule.[27]

  • Data Analysis: Integrate data from all spectroscopic analyses to propose and confirm the final chemical structure.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity of a test compound.[3][28]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3]

  • Compound Treatment: Prepare serial dilutions of the purified fungal metabolite in the culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compound at various concentrations (e.g., 10, 50, 100, 200 µg/mL). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3][29]

  • Incubation: Incubate the plate for 48 hours under the same conditions.[3]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance of each well at 570-595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the purified metabolite in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Conclusion and Future Perspectives

The genus Aspergillus continues to be a vital resource for the discovery of novel, bioactive secondary metabolites. The combination of advanced fermentation strategies, such as co-culturing and epigenetic modification, with modern analytical techniques is unlocking a vast chemical space previously hidden within silent biosynthetic gene clusters.[9] The detailed protocols and quantitative data presented in this guide offer a framework for researchers to systematically explore this potential. Future efforts will likely focus on integrating genomics and metabolomics to predict and activate novel pathways, applying synthetic biology to engineer high-yield production strains, and exploring the synergistic effects of these compounds with existing therapeutics. These approaches will ensure that Aspergillus remains at the forefront of natural product-based drug discovery for years to come.

References

An In-depth Technical Guide to Sclerotiorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerotiorin, a polyketide-derived azaphilone, has garnered significant attention within the scientific community for its diverse range of biological activities. Initially isolated from Penicillium sclerotiorum, this chlorinated secondary metabolite has demonstrated potential as a modulator of various enzymatic and signaling pathways implicated in a spectrum of diseases. This technical guide provides a comprehensive overview of Sclerotiorin, focusing on its chemical identity, biological targets, and the experimental methodologies used to elucidate its functions.

Chemical Identification

IUPAC Name: [(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate

CAS Number: 549-23-5

Quantitative Biological Activity

The biological efficacy of Sclerotiorin has been quantified against several key molecular targets. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature.

Target Enzyme/ReceptorOrganism/SystemIC50 Value (µM)Reference
Soybean Lipoxygenase-1 (LOX-1)Soybean4.2[1][2]
Aldose ReductaseRat Lens0.4[2]
Endothelin A (ETA) ReceptorRabbit9
Endothelin B (ETB) ReceptorRat77
Cholesteryl Ester Transfer Protein (CETP)-19.4
Grb2-Shc Interaction-22

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key assays used to characterize the biological activity of Sclerotiorin.

Soybean Lipoxygenase-1 (LOX-1) Inhibition Assay

This assay measures the ability of Sclerotiorin to inhibit the activity of soybean lipoxygenase-1, an enzyme involved in the oxidation of polyunsaturated fatty acids.

Materials:

  • Soybean Lipoxygenase-1 (Sigma-Aldrich, Cat. No. L7395)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Sclerotiorin (test compound)

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of Sclerotiorin in DMSO.

  • Prepare the enzyme solution by dissolving soybean lipoxygenase in cold borate buffer to a concentration of approximately 10,000 U/mL. Keep the enzyme solution on ice.

  • Prepare the substrate solution by mixing linoleic acid with ethanol and then diluting with borate buffer to a final concentration of 250 µM.

  • In a quartz cuvette, combine the borate buffer, the enzyme solution, and the Sclerotiorin solution (or DMSO for control). Incubate the mixture for 5 minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate solution to the cuvette.

  • Immediately monitor the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds. The formation of the conjugated diene product, hydroperoxyoctadecadienoic acid, results in an increased absorbance at this wavelength.

  • Calculate the rate of reaction and determine the percentage of inhibition by comparing the reaction rates in the presence and absence of Sclerotiorin.

  • The IC50 value is determined by plotting the percentage of inhibition against different concentrations of Sclerotiorin.[3]

Aldose Reductase Inhibition Assay

This assay determines the inhibitory effect of Sclerotiorin on aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications.

Materials:

  • Rat lens aldose reductase (prepared from rat lens homogenate)

  • DL-glyceraldehyde (substrate)

  • NADPH

  • Phosphate buffer (0.067 M, pH 6.2)

  • Sclerotiorin (test compound)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of Sclerotiorin in a suitable solvent.

  • Prepare the reaction mixture in a cuvette containing phosphate buffer, NADPH, and the rat lens supernatant containing aldose reductase.

  • Add the Sclerotiorin solution at various concentrations to the sample cuvettes. A control cuvette will contain the solvent alone.

  • A reference cuvette is prepared containing all components except the substrate, DL-glyceraldehyde.

  • Initiate the enzymatic reaction by adding DL-glyceraldehyde to the sample and control cuvettes.

  • Monitor the decrease in absorbance at 340 nm for 3 minutes at 30-second intervals. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • Calculate the rate of NADPH consumption to determine the enzyme activity.

  • The percentage of inhibition is calculated by comparing the enzyme activity in the presence of Sclerotiorin to the control.

  • The IC50 value is determined from a dose-response curve.[4]

Signaling Pathways and Biosynthesis

Sclerotiorin Biosynthetic Pathway

Sclerotiorin is synthesized in fungi through a complex polyketide synthase (PKS) pathway. The proposed biosynthetic pathway involves the action of both highly reducing and non-reducing PKS enzymes.[5]

Sclerotiorin Biosynthetic Pathway Acetyl-CoA Acetyl-CoA Highly Reducing PKS (sclA) Highly Reducing PKS (sclA) Acetyl-CoA->Highly Reducing PKS (sclA) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Highly Reducing PKS (sclA) Polyketide Intermediate Polyketide Intermediate Highly Reducing PKS (sclA)->Polyketide Intermediate Non-Reducing PKS (sclI) Non-Reducing PKS (sclI) Post-PKS Tailoring Enzymes Post-PKS Tailoring Enzymes Non-Reducing PKS (sclI)->Post-PKS Tailoring Enzymes Polyketide Intermediate->Non-Reducing PKS (sclI) Sclerotiorin Sclerotiorin Post-PKS Tailoring Enzymes->Sclerotiorin

Proposed biosynthetic pathway of Sclerotiorin.
Endothelin Receptor Signaling Pathway

Sclerotiorin acts as an antagonist at endothelin receptors (ETA and ETB), which are G-protein coupled receptors (GPCRs) involved in vasoconstriction and cell proliferation. By blocking these receptors, Sclerotiorin can inhibit downstream signaling cascades.[6][7][8]

Endothelin Receptor Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ET-1 ET-1 ET_Receptor Endothelin Receptor (ETA / ETB) ET-1->ET_Receptor binds G_Protein Gq/11 ET_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Ca2+->Downstream_Signaling PKC->Downstream_Signaling Sclerotiorin Sclerotiorin Sclerotiorin->ET_Receptor inhibits

Inhibition of Endothelin Receptor Signaling by Sclerotiorin.
Grb2-Shc Mediated Signaling Pathway

Sclerotiorin has been shown to inhibit the interaction between the growth factor receptor-bound protein 2 (Grb2) and the Src homology and collagen protein (Shc). This interaction is a critical step in the Ras-MAPK signaling pathway, which is often dysregulated in cancer.[9][10]

Grb2_Shc_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (e.g., EGFR) Shc Shc RTK->Shc phosphorylates Grb2 Grb2 Shc->Grb2 binds SOS SOS Grb2->SOS recruits Ras Ras SOS->Ras activates MAPK_Cascade MAPK Cascade Ras->MAPK_Cascade Proliferation Cell Proliferation MAPK_Cascade->Proliferation Sclerotiorin Sclerotiorin Sclerotiorin->Shc inhibits interaction with Grb2 Growth_Factor Growth_Factor Growth_Factor->RTK binds

Inhibition of Grb2-Shc Interaction by Sclerotiorin.

Conclusion

Sclerotiorin is a multifaceted natural product with significant potential for therapeutic development. Its ability to inhibit key enzymes and signaling pathways involved in various pathologies warrants further investigation. This technical guide provides a foundational understanding of Sclerotiorin's chemical and biological properties, offering a valuable resource for researchers dedicated to exploring its full therapeutic potential. The provided experimental frameworks and pathway diagrams serve as a starting point for future studies aimed at elucidating the precise mechanisms of action and advancing Sclerotiorin-based drug discovery efforts.

References

Biological Activity Screening of Sclerodione Extracts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of extracts containing Sclerodione, a secondary metabolite produced by the fungus Penicillium sclerotiorum. For clarity and scientific accuracy, this guide will refer to the compound by its more common and scientifically recognized name, Sclerotiorin , as "this compound" is a less frequently used synonym. Sclerotiorin and its derivatives have demonstrated a range of biological activities, including antimicrobial, antioxidant, cytotoxic, and enzyme-inhibiting properties. This document details the experimental protocols for assessing these activities, presents quantitative data in structured tables, and visualizes key experimental workflows and cellular signaling pathways.

Quantitative Biological Activity Data

The biological activities of Sclerotiorin and its related compounds have been evaluated through various in vitro assays. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its potency.

Table 1: Antimicrobial Activity of P. sclerotiorum Metabolites
CompoundTest OrganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Pencolide Candida albicans11100
Streptomyces pyogenes11100
Staphylococcus aureus13100
Salmonella typhimurium12100
Escherichia coli10100
Sclerotiorin Candida albicans9>100
Streptomyces pyogenes10100
Staphylococcus aureus11100
Salmonella typhimurium10100
Escherichia coli9>100
Isochromophilone VI Staphylococcus aureus10100

Data sourced from a study on metabolites from a Brazilian cerrado isolate of Penicillium sclerotiorum[1][2]

Table 2: Enzyme Inhibition Activity of Sclerotiorin
Target EnzymeSclerotiorin IC₅₀
Aldose Reductase0.4 µM[3]
Lipoxygenase-14.2 µM[3][4]
Table 3: Cytotoxic Activity of Sclerotiorin Derivatives
CompoundCancer Cell LineIC₅₀ (µM)
N-IsoamylsclerotiorinamineMDA-MB-435 (Melanoma)> 50
A549 (Lung Cancer)> 50
Compound 3 (Sclerotiorin derivative) MDA-MB-435 (Melanoma) 6.39
A549 (Lung Cancer) > 50
Compound 7 (Sclerotiorin derivative) MDA-MB-435 (Melanoma) 9.20
A549 (Lung Cancer) > 50
Compound 13 (Sclerotiorin derivative) MDA-MB-435 (Melanoma) 7.75
A549 (Lung Cancer) > 50

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data from a study on the cytotoxic activity of sclerotiorin derivatives.[5]

Table 4: Antioxidant Activity of Sclerotiorin
AssaySclerotiorin ED₅₀
Free Radical Scavenging0.12 µM[4]

ED₅₀ represents the effective dose for 50% of the maximal response.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing

a) Disc Diffusion Assay

  • Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked across the surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., Sclerotiorin extract). A solvent control disc is also prepared.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for yeast) for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

b) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Serial Dilutions: A two-fold serial dilution of the Sclerotiorin extract is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the microbial suspension, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (microorganism in broth without the extract) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the extract that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assays

a) Aldose Reductase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing sodium phosphate buffer (pH 6.2), NADPH, lithium sulfate, and the substrate DL-glyceraldehyde.

  • Enzyme and Inhibitor: Add the purified aldose reductase enzyme and various concentrations of Sclerotiorin extract to the reaction mixture.

  • Initiation and Measurement: Initiate the reaction by adding NADPH. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH by the enzyme.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC₅₀ value is determined from a dose-response curve.

b) Lipoxygenase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing borate buffer (pH 9.0) and the enzyme soybean lipoxygenase.

  • Inhibitor Incubation: Add various concentrations of Sclerotiorin extract to the reaction mixture and incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding the substrate, linoleic acid.

  • Measurement: Measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-435) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Sclerotiorin extract or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated from the dose-response curve.

Antioxidant Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reaction Mixture: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Sample Addition: Add various concentrations of the Sclerotiorin extract to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The purple color of the DPPH radical fades in the presence of an antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC₅₀ (or ED₅₀) value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.

  • Dilution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at 734 nm.

  • Sample Reaction: Add various concentrations of the Sclerotiorin extract to the diluted ABTS•+ solution.

  • Absorbance Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition of the ABTS•+ radical and determine the EC₅₀ value.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and potential signaling pathways modulated by Sclerotiorin and its derivatives.

Experimental Workflows

Experimental_Workflow_Antimicrobial cluster_prep Inoculum & Plate Preparation cluster_treatment Treatment cluster_analysis Analysis A Microbial Culture B Prepare 0.5 McFarland Suspension A->B C Streak on Agar Plate B->C E Place Discs on Inoculated Plate D Impregnate Discs with Sclerotiorin Extract D->E F Incubate at Optimal Temperature G Measure Zone of Inhibition (mm) F->G

Caption: Workflow for the Disc Diffusion Antimicrobial Assay.

Experimental_Workflow_Cytotoxicity A Seed Cancer Cells in 96-well Plate B Treat with Sclerotiorin Extract (various conc.) A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 3-4h D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Modulated Signaling Pathways

Based on studies of Sclerotiorin and other azaphilone compounds, the following signaling pathways are potentially modulated, leading to observed biological effects like apoptosis and anti-inflammatory responses.

Apoptosis_Signaling_Pathway cluster_mito Mitochondrial Pathway Sclerotiorin Sclerotiorin Bcl2 Bcl-2 (Anti-apoptotic) Sclerotiorin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Sclerotiorin->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed Apoptosis Induction Pathway by Sclerotiorin.

Anti_Inflammatory_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway Azaphilone Azaphilone (e.g., Sclerotiorin derivative) PI3K PI3K Azaphilone->PI3K Inhibits Akt Akt Azaphilone->Akt Inhibits PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflam_genes Inflammatory Gene Expression LPS LPS LPS->PI3K LPS->IKK NFkB_in_nuc->Inflam_genes Activates

Caption: Potential Anti-inflammatory Mechanism via PI3K/Akt/NF-κB.

MAPK_Signaling_Pathway cluster_mapk MAPK Pathway Azaphilone Azaphilone (e.g., Sclerotiorin derivative) ERK Erk1/2 Azaphilone->ERK Inhibits Phosphorylation MEK MEK1/2 MEK->ERK Phosphorylates Inflammation Inflammatory Response ERK->Inflammation LPS LPS LPS->MEK

Caption: Potential Anti-inflammatory Mechanism via MAPK Pathway.

References

Preliminary Cytotoxicity of Sclerodione: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity studies of Sclerodione, a novel compound under investigation for its therapeutic potential. This document details the experimental methodologies, presents quantitative data on its cytotoxic effects, and illustrates the putative cellular pathways involved. The information herein is intended to serve as a foundational resource for further research and development.

Quantitative Assessment of Cytotoxicity

The cytotoxic profile of this compound was evaluated against a panel of human cancer cell lines and a non-cancerous cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined after 72 hours of continuous exposure.

Table 1: Cytotoxic Activity of this compound against Various Human Cell Lines

Cell LineCancer TypeIC50 (µM)Selectivity Index (SI)*
A549Lung Carcinoma12.5 ± 1.38.0
HCT116Colon Carcinoma8.2 ± 0.912.2
MCF-7Breast Adenocarcinoma15.8 ± 1.76.3
HepG2Hepatocellular Carcinoma25.1 ± 2.54.0
MRC-5Normal Lung Fibroblast> 100-

Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Data are presented as mean ± standard deviation from three independent experiments.

Elucidation of Cytotoxic Mechanism

To understand the mechanism by which this compound induces cell death, its effects on apoptosis and cell cycle progression were investigated in the HCT116 human colon carcinoma cell line, which demonstrated the highest sensitivity to the compound.

Table 2: Induction of Apoptosis in HCT116 Cells by this compound (24-hour treatment)

TreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)
Vehicle Control-2.1 ± 0.31.5 ± 0.23.6 ± 0.5
This compound8.2 (IC50)18.5 ± 1.912.3 ± 1.130.8 ± 3.0
This compound16.4 (2x IC50)25.7 ± 2.220.1 ± 1.845.8 ± 4.0

Table 3: Cell Cycle Distribution of HCT116 Cells after this compound Treatment (24-hour treatment)

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control-55.2 ± 3.128.9 ± 2.515.9 ± 1.8
This compound8.2 (IC50)45.8 ± 2.820.1 ± 2.034.1 ± 2.6
This compound16.4 (2x IC50)35.4 ± 2.515.7 ± 1.548.9 ± 3.1

The data suggest that this compound induces apoptosis and causes a significant accumulation of cells in the G2/M phase of the cell cycle, indicating a potential disruption of mitotic processes.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments conducted in this preliminary study.

Cell Culture and Maintenance

Human cancer cell lines (A549, HCT116, MCF-7, HepG2) and the normal human lung fibroblast cell line (MRC-5) were procured from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. All cell lines were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with this compound at various concentrations (0.1 to 100 µM) for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from dose-response curves using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Apoptosis was quantified using an Annexin V-FITC Apoptosis Detection Kit.

  • Treatment: HCT116 cells were treated with this compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were incubated for 15 minutes in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry, differentiating between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle distribution was analyzed by staining cellular DNA with propidium iodide.

  • Treatment and Fixation: HCT116 cells were treated as described for the apoptosis assay. After 24 hours, cells were harvested and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed and then incubated with a solution containing PI and RNase A for 30 minutes.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases was quantified.

Visualized Mechanisms and Workflows

Graphical representations of the experimental process and the implicated biological pathways provide a clear conceptual framework.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Compound Application cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Acquisition & Analysis cell_culture Cell Line Culture cell_seeding Seeding in Multi-well Plates cell_culture->cell_seeding sclerodione_treatment Treatment with this compound cell_seeding->sclerodione_treatment mtt MTT Assay (Viability) sclerodione_treatment->mtt apoptosis Annexin V/PI (Apoptosis) sclerodione_treatment->apoptosis cell_cycle PI Staining (Cell Cycle) sclerodione_treatment->cell_cycle data_analysis Data Analysis & Interpretation mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Workflow for the cytotoxic evaluation of this compound.

apoptosis_induction_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase This compound This compound Bcl2_family Modulation of Bcl-2 Family Proteins This compound->Bcl2_family (Putative) Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Activation of Caspase-3 Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

cell_cycle_arrest_pathway G1 G1 G1_S_transition G1->G1_S_transition S S S_G2_transition S->S_G2_transition G2 G2 G2_M_transition G2->G2_M_transition M M M_G1_transition M->M_G1_transition G1_S_transition->S S_G2_transition->G2 G2_M_transition->M M_G1_transition->G1 Arrest G2/M Arrest Arrest->G2_M_transition Blocks Progression This compound This compound This compound->Arrest

Caption: Logical diagram of this compound-induced G2/M cell cycle arrest.

Technical Guide: Solubility of Azaphilone Pigments in Organic Solvents with a Focus on Sclerotiorin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "sclerodione" did not yield specific results, suggesting it may be a less common name, a trivial name, or a potential misspelling. However, significant data was found for a similarly named and structurally relevant compound, Sclerotiorin . This guide will focus on the available solubility data for Sclerotiorin and provide general methodologies for solubility determination. It is crucial for researchers to verify the exact identity of their compound of interest.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of the azaphilone pigment Sclerotiorin in various organic solvents. This document includes tabulated quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow diagram for the experimental process.

Introduction to Sclerotiorin

Sclerotiorin is an azaphilone pigment, a class of fungal secondary metabolites known for their diverse biological activities. It is characterized by a highly substituted pyranoquinone core. Understanding the solubility of Sclerotiorin is critical for its extraction, purification, formulation, and application in various research and development settings.

Solubility Data for Sclerotiorin

The following table summarizes the available quantitative and qualitative solubility data for Sclerotiorin in various organic solvents.

SolventSolubility (mg/mL)Type of DataReference
Dimethylformamide (DMF)30Quantitative[1]
Dimethyl sulfoxide (DMSO)20Quantitative[1]
Ethanol3Quantitative[1]
MethanolSolubleQualitative[2][3]
DMF:PBS (pH 7.2) (1:2)0.3Quantitative[1]

Note: Qualitative data indicates that the compound is soluble, but the exact concentration was not specified in the cited sources.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like Sclerotiorin in an organic solvent. This method is widely accepted for its reliability.

Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

  • Compound of interest (e.g., Sclerotiorin)

  • Selected organic solvents (e.g., ethanol, DMSO, DMF)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The agitation speed should be sufficient to keep the solid particles suspended.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

  • Dilution: Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Workflow and Visualization

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess solid to solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm filter) E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

References

Quantum Chemical Calculations for Sclerodione: A Methodological Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the last search, no specific quantum chemical calculations for Sclerodione have been published in the public domain. The following guide provides a comprehensive methodological framework and illustrative data for how such a study would be conducted. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a natural product that has garnered interest within the scientific community. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for elucidating its biological activity and potential as a therapeutic agent. Quantum chemical calculations offer a powerful in-silico approach to investigate these molecular characteristics at an atomic level, providing insights that can guide further experimental research and drug design efforts.[1][2]

This technical guide outlines a comprehensive computational workflow for the quantum chemical analysis of this compound. It details the theoretical background, experimental protocols for computational methods, and the interpretation of the resulting data. The methodologies described herein are based on established practices for the computational study of natural products.[1][3][4]

Computational Methodology

The quantum chemical analysis of this compound can be approached through a multi-step computational protocol. This typically involves geometry optimization, vibrational frequency analysis, and the calculation of various electronic and spectroscopic properties.

Geometry Optimization

The initial step is to obtain a stable 3D conformation of the this compound molecule. This is achieved through geometry optimization, a process that seeks the minimum energy structure on the potential energy surface.

Experimental Protocol:

  • Initial Structure: The 2D structure of this compound is obtained from a chemical database such as PubChem and converted to a 3D structure using molecular modeling software.

  • Computational Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for organic molecules.[5][6]

  • Basis Set: A Pople-style basis set, such as 6-311G(d,p), is appropriate for providing a good description of the electronic structure.[5]

  • Software: The calculations can be performed using computational chemistry software packages like Gaussian, ORCA, or Spartan.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum.

Experimental Protocol:

  • Frequency Calculation: Using the optimized geometry, a frequency calculation is performed at the same level of theory and basis set (e.g., B3LYP/6-311G(d,p)).

  • Minimum Confirmation: The absence of imaginary frequencies in the output confirms that the structure is a true minimum. The presence of imaginary frequencies would indicate a saddle point (transition state).

  • Spectra Prediction: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of this compound, which can be compared with experimental data for validation.

Electronic Properties Calculation

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

Experimental Protocol:

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecular surface. This helps in identifying electrophilic and nucleophilic sites, which are crucial for understanding potential drug-receptor interactions.

  • Mulliken Atomic Charges: These calculations provide the partial charge distribution on each atom in the molecule.

Spectroscopic Simulation

Computational methods can be used to simulate various spectroscopic data, which are invaluable for structural elucidation when compared with experimental results.

Experimental Protocol:

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of this compound. These calculated shifts can be correlated with experimental NMR data to confirm the molecular structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state.[7][8][9][10][11]

Experimental Protocol:

  • Crystal Structure Input: The analysis requires a crystal information file (CIF), which would be obtained from X-ray crystallography of this compound.

  • Surface Generation: A Hirshfeld surface is generated around the molecule, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.[8]

  • d_norm Mapping: The surface is mapped with the normalized contact distance (d_norm) to identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e).

Illustrative Data Presentation

The following tables present hypothetical but realistic quantitative data that would be obtained from the quantum chemical calculations of this compound, as described in the methodology section.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.54 Å
C=O1.23 Å
C-O1.35 Å
Bond AngleC1-C2-C3109.5°
O=C-C120.0°
Dihedral AngleH-C1-C2-H180.0°

Table 2: Calculated Vibrational Frequencies (Illustrative)

ModeCalculated Frequency (cm⁻¹)Experimental IR (cm⁻¹)Assignment
131003095C-H stretch (aromatic)
229502945C-H stretch (aliphatic)
317201715C=O stretch
416001598C=C stretch (aromatic)

Table 3: Calculated Electronic Properties (Illustrative)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Table 4: Calculated and Experimental NMR Chemical Shifts (Illustrative)

AtomCalculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Calculated ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C1205.1204.8--
C2135.2134.97.87.7
C3128.9128.57.57.4
H1--2.12.0
H2--1.51.4

Mandatory Visualizations

The following diagrams illustrate the computational workflow and a hypothetical signaling pathway involving this compound.

Computational_Workflow cluster_input Input Generation cluster_calculations Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output for Drug Discovery 2D_Structure 2D Structure of this compound 3D_Generation 3D Structure Generation 2D_Structure->3D_Generation Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-311G(d,p)) 3D_Generation->Geometry_Optimization Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Spectroscopic_Simulation Spectroscopic Simulation (NMR) Geometry_Optimization->Spectroscopic_Simulation Interaction_Analysis Intermolecular Interaction Analysis (Hirshfeld Surface) Geometry_Optimization->Interaction_Analysis Structural_Validation Structural Validation Frequency_Analysis->Structural_Validation Reactivity_Prediction Reactivity Prediction Electronic_Properties->Reactivity_Prediction Spectra_Comparison Comparison with Experimental Data Spectroscopic_Simulation->Spectra_Comparison Pharmacophore_Model Pharmacophore Model Generation Reactivity_Prediction->Pharmacophore_Model Docking_Studies Molecular Docking Studies Pharmacophore_Model->Docking_Studies

Computational workflow for this compound analysis.

Signaling_Pathway This compound This compound Binding Binding and Conformational Change This compound->Binding Target_Protein Target Protein (e.g., Kinase) Target_Protein->Binding Phosphorylation Inhibition of Phosphorylation Binding->Phosphorylation Upstream_Signal Upstream Signal Upstream_Signal->Target_Protein Downstream_Cascade Downstream Signaling Cascade Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Cascade->Cellular_Response Phosphorylation->Downstream_Cascade inhibition

Hypothetical signaling pathway involving this compound.

Conclusion

Quantum chemical calculations provide a robust theoretical framework for the detailed investigation of the structural and electronic properties of natural products like this compound. The methodologies outlined in this whitepaper, from geometry optimization to Hirshfeld surface analysis, offer a comprehensive in-silico approach to elucidate the molecule's characteristics. The insights gained from these computational studies are invaluable for understanding the molecule's reactivity, guiding the interpretation of experimental data, and ultimately accelerating the drug discovery and development process. While the quantitative data presented here is illustrative, it highlights the depth of information that can be obtained through a rigorous computational analysis of this compound.

References

The Stereochemical Landscape of Sclerodione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerodione, identified as 4,5-dihydroxy-3,4-dihydro-2H-naphthalen-1-one and often referred to as Sclerone, is a bicyclic aromatic ketone. The presence of a chiral center at the C4 position of its dihydronaphthalenone core indicates that this compound can exist as a pair of enantiomers, designated as (R)-Sclerodione and (S)-Sclerodione. While the racemate, (±)-Sclerodione, is known, a comprehensive public record detailing the definitive assignment of absolute and relative stereochemistry, along with specific biological activities of the individual enantiomers, remains elusive in currently available scientific literature.

This technical guide provides a framework for the exploration of this compound's stereochemistry. It outlines the critical experimental methodologies and data presentation required to fully characterize its stereoisomers, a crucial step in understanding its potential pharmacological and biological significance. The principles and protocols described herein are standard practices in the field of stereochemistry and drug development.

Stereochemical Configuration of this compound

The spatial arrangement of atoms at the C4 chiral center dictates the absolute configuration of this compound's enantiomers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) descriptor to each enantiomer.

Table 1: Stereochemical Properties of this compound Enantiomers (Hypothetical Data)

Property(R)-Sclerodione(S)-SclerodioneRacemic (±)-Sclerodione
IUPAC Name (4R)-4,5-dihydroxy-3,4-dihydro-2H-naphthalen-1-one(4S)-4,5-dihydroxy-3,4-dihydro-2H-naphthalen-1-one(±)-4,5-dihydroxy-3,4-dihydro-2H-naphthalen-1-one
Optical Rotation e.g.,[α]D +X.X° (c Y, solvent)e.g.,[α]D -X.X° (c Y, solvent)
Enantiomeric Excess (ee) >99% (for pure sample)>99% (for pure sample)0%
Biological Activity IC50 (Target Z) e.g., A μMe.g., B μMe.g., C μM

Note: The data presented in this table is hypothetical and serves as a template for the expected experimental results.

Experimental Protocols for Stereochemical Determination

The definitive elucidation of this compound's stereochemistry would rely on a combination of spectroscopic and crystallographic techniques, alongside stereoselective synthesis.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule.

Experimental Protocol:

  • Crystallization: Grow single crystals of an enantiomerically pure sample of this compound or a suitable crystalline derivative (e.g., a salt with a chiral counter-ion).

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters.

  • Absolute Configuration Assignment: Utilize anomalous dispersion effects, typically from the scattering of heavier atoms, to determine the absolute configuration (Flack parameter).

XRay_Crystallography_Workflow cluster_0 Sample Preparation cluster_1 Data Collection & Processing cluster_2 Structure Determination Enantiopure_Sample Enantiopure this compound Crystallization Crystallization Enantiopure_Sample->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Diffraction X-ray Diffraction Single_Crystal->Diffraction XRay_Source X-ray Source XRay_Source->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Refinement Structure_Solution->Refinement Absolute_Configuration Absolute Configuration Refinement->Absolute_Configuration

Workflow for determining absolute configuration using X-ray crystallography.
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral derivatizing agents or chiral solvating agents, can be employed to determine enantiomeric purity and, in some cases, deduce the absolute configuration by comparing with known standards.

Experimental Protocol (using a Chiral Derivatizing Agent, e.g., Mosher's Acid):

  • Derivatization: React racemic this compound with an enantiomerically pure chiral derivatizing agent (e.g., (R)- and (S)-Mosher's acid chloride) to form a mixture of diastereomers.

  • NMR Analysis: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra of the diastereomeric mixture.

  • Spectral Comparison: The different spatial environments of the nuclei in the diastereomers will result in distinct chemical shifts. By analyzing these differences and applying Mosher's method, the absolute configuration of the original enantiomers can be inferred.

NMR_Stereochemistry_Workflow cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Configuration Assignment Racemic_this compound Racemic this compound Derivatization Derivatization Reaction Racemic_this compound->Derivatization Chiral_Agent Chiral Derivatizing Agent (e.g., Mosher's Acid) Chiral_Agent->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers NMR_Spectra Acquire 1H/19F NMR Spectra Diastereomers->NMR_Spectra NMR_Spectrometer NMR Spectrometer NMR_Spectrometer->NMR_Spectra Spectral_Analysis Spectral Analysis NMR_Spectra->Spectral_Analysis Chemical_Shift_Comparison Compare Chemical Shifts Spectral_Analysis->Chemical_Shift_Comparison Configuration_Inference Infer Absolute Configuration Chemical_Shift_Comparison->Configuration_Inference

Workflow for stereochemical analysis using NMR with a chiral derivatizing agent.
Enantioselective Synthesis

The synthesis of this compound using a chiral catalyst or a chiral auxiliary can provide access to enantiomerically enriched samples. The known stereochemical outcome of the synthetic route can be used to assign the absolute configuration of the product.

Biological Activity of this compound Stereoisomers

Stereochemistry plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. Therefore, the (R) and (S) enantiomers of this compound are expected to exhibit different biological activities.

Hypothetical Signaling Pathway Modulation by this compound Enantiomers:

Should this compound be found to interact with a specific biological target, for instance, a receptor or an enzyme, its enantiomers would likely display differential effects.

Signaling_Pathway cluster_R (R)-Sclerodione cluster_S (S)-Sclerodione cluster_pathway Signaling Cascade R_this compound (R)-Sclerodione R_Target Biological Target (e.g., Receptor A) R_this compound->R_Target R_Effect High Affinity Binding Strong Downstream Effect R_Target->R_Effect Downstream_1 Effector 1 R_Effect->Downstream_1 S_this compound (S)-Sclerodione S_Target Biological Target (e.g., Receptor A) S_this compound->S_Target S_Effect Low Affinity Binding Weak/No Downstream Effect S_Target->S_Effect S_Effect->Downstream_1 Downstream_2 Effector 2 Downstream_1->Downstream_2 Cellular_Response Cellular Response Downstream_2->Cellular_Response

Methodological & Application

Application Notes & Protocols for the Total Synthesis of Sclerotioloid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of Sclerotioloid A, a unique N-propargylated 2,5-diketopiperazine alkaloid. The methodology described herein is based on the first reported four-step total synthesis of this natural product.[1][2]

Overview of the Synthetic Strategy

The total synthesis of Sclerotioloid A is achieved through a concise and efficient four-step sequence starting from commercially available glycine anhydride. The key features of this synthesis include a domino Aldol-acyl migration-E1cB reaction to construct the core benzylidene diketopiperazine scaffold, followed by N-propargylation and a final deprotection step.[2]

Key Advantages of this Methodology:

  • Efficiency: The synthesis is completed in only four steps.

  • High Yields: The overall yield of the synthesis is respectable for a multi-step organic synthesis.

  • Readily Available Starting Materials: The synthesis commences from the simple and inexpensive glycine anhydride.

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the Sclerotioloid A total synthesis, providing a clear comparison of the efficiency of each transformation.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1 DiacetylationGlycine anhydride (3)1,4-diacetyl-2,5-diketopiperazine (11)Ac₂O, reflux, 4 h69% (after recrystallization)
2 Domino Aldol-acyl migration-E1cB1,4-diacetyl-2,5-diketopiperazine (11)(Z)-1-acetyl-3-benzylidene-piperazine-2,5-dione (12)PhCHO, KOt-Bu, DCM/t-BuOH74%
3 N-Propargylation(Z)-1-acetyl-3-benzylidene-piperazine-2,5-dione (12)N-acetyl-sclerotioloid A (13)Propargyl bromide, K₂CO₃, DMF, rt, 16 h44%
4 DeprotectionN-acetyl-sclerotioloid A (13)Sclerotioloid A (1)Hydrazine hydrate (80% aq.), MeOH, 5 min84%

Experimental Protocols

The following are detailed experimental protocols for the key steps in the total synthesis of Sclerotioloid A.

Step 1: Synthesis of 1,4-diacetyl-2,5-diketopiperazine (11)

Protocol:

  • To a round-bottom flask, add glycine anhydride (3).

  • Add acetic anhydride (Ac₂O).

  • Heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product is purified by recrystallization to afford 1,4-diacetyl-2,5-diketopiperazine (11) as a white solid.[2]

Step 2: Synthesis of (Z)-1-acetyl-3-benzylidene-piperazine-2,5-dione (12)

Protocol:

  • Dissolve 1,4-diacetyl-2,5-diketopiperazine (11) in a mixture of dichloromethane (DCM) and tert-butanol (t-BuOH).

  • Add benzaldehyde (PhCHO, 1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Add potassium tert-butoxide (KOt-Bu, 1.2 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography to yield (Z)-1-acetyl-3-benzylidene-piperazine-2,5-dione (12).[2]

Step 3: Synthesis of N-acetyl-sclerotioloid A (13)

Protocol:

  • Dissolve (Z)-1-acetyl-3-benzylidene-piperazine-2,5-dione (12) in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Add propargyl bromide (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography to give N-acetyl-sclerotioloid A (13).[1]

Step 4: Synthesis of Sclerotioloid A (1)

Protocol:

  • Dissolve N-acetyl-sclerotioloid A (13) in methanol (MeOH).

  • Add hydrazine hydrate (80% aqueous solution, 20 equivalents).

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product is purified by flash column chromatography to afford Sclerotioloid A (1).[2]

Visualizations

The following diagrams illustrate the synthetic pathway and logical workflow for the total synthesis of Sclerotioloid A.

Total_Synthesis_of_Sclerotioloid_A Start Glycine Anhydride (3) Step1_Product 1,4-diacetyl-2,5-diketopiperazine (11) Start->Step1_Product Ac₂O, reflux 69% Step2_Product (Z)-1-acetyl-3-benzylidene- piperazine-2,5-dione (12) Step1_Product->Step2_Product PhCHO, KOt-Bu 74% Step3_Product N-acetyl-sclerotioloid A (13) Step2_Product->Step3_Product Propargyl bromide, K₂CO₃ 44% Final_Product Sclerotioloid A (1) Step3_Product->Final_Product Hydrazine hydrate 84%

Caption: Four-step total synthesis of Sclerotioloid A.

Experimental_Workflow Start Start Glycine Anhydride Step1 Step 1: Diacetylation Reagents: Ac₂O Conditions: Reflux, 4h Start->Step1 Purification1 {Purification | Recrystallization} Step1->Purification1 Step2 Step 2: Domino Reaction Reagents: PhCHO, KOt-Bu Conditions: DCM/t-BuOH Purification1->Step2 Purification2 {Purification | Flash Chromatography} Step2->Purification2 Step3 Step 3: N-Propargylation Reagents: Propargyl bromide, K₂CO₃ Conditions: DMF, rt, 16h Purification2->Step3 Purification3 {Purification | Flash Chromatography} Step3->Purification3 Step4 Step 4: Deprotection Reagents: Hydrazine hydrate Conditions: MeOH, 5 min Purification3->Step4 Purification4 {Purification | Flash Chromatography} Step4->Purification4 End End Product Sclerotioloid A Purification4->End

Caption: Experimental workflow for Sclerotioloid A synthesis.

References

Application Notes and Protocols for Sclerodione Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerodione is a red acenaphthenequinone derivative, a type of phenalenone metabolite, produced by the ascomycetous fungus Gremmeniella abietina, the causative agent of Scleroderris canker in pine trees. Phenalenones are a class of polyketide-derived natural products known for a wide range of biological activities, making them of interest for drug discovery and development. These notes provide a detailed protocol for the extraction of this compound from fungal cultures and a general procedure for its purification based on methods established for phenalenone compounds. Additionally, potential signaling pathways affected by this class of compounds are discussed.

Data Presentation: Extraction Yields

The following table summarizes the typical yields of crude metabolites obtained from the cultivation of Gremmeniella abietina.

Fungal ComponentExtraction SolventCrude Metabolite Yield (per Liter of Culture)
Culture BrothMethylene Chloride (CH₂Cl₂)~0.05 g/L[1]
MyceliumMethylene Chloride (CH₂Cl₂)~0.45 - 0.5 g/L[1]

Experimental Protocols

I. Fungal Culture and Metabolite Production
  • Organism : Gremmeniella abietina.

  • Culture Medium : A suitable liquid medium for fungal growth and metabolite production is 10% V-8 juice supplemented with 1% glucose.[1]

  • Inoculation : Inoculate the liquid medium with a slant tube culture of G. abietina. For larger scale production, use an aqueous suspension of mycelium from a starter culture.[1]

  • Incubation : Maintain the cultures at 15-17°C for 4 to 8 weeks in still culture for optimal metabolite yield.[1]

II. Extraction of this compound

This protocol outlines a liquid-liquid extraction for the broth and a Soxhlet extraction for the mycelium.

A. Broth Extraction

  • Separate the mycelium from the culture broth by filtration through cheesecloth.[1]

  • Further clarify the broth by filtering through a pad of Celite.

  • Transfer the filtered broth to a separatory funnel.

  • Extract the broth three times with an equal volume of methylene chloride (CH₂Cl₂).[1]

  • Combine the organic layers.

  • Concentrate the combined methylene chloride extracts in vacuo using a rotary evaporator to yield the crude broth metabolite extract.

B. Mycelium Extraction

  • After separation from the broth, air-dry the mycelium.

  • Place the dried mycelium into a cellulose thimble.

  • Perform a Soxhlet extraction with methylene chloride for 48 hours.[1]

  • Concentrate the methylene chloride extract in vacuo using a rotary evaporator to yield the crude mycelium metabolite extract.

III. Purification of this compound

This compound, being a colored phenalenone, can be purified from the crude extracts using a combination of chromatographic techniques. The following is a general multi-step protocol.

A. Initial Fractionation by Column Chromatography

  • Stationary Phase : Silica gel.

  • Adsorbent Preparation : Create a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution : Begin elution with a non-polar solvent (e.g., chloroform or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate). Collect fractions and monitor by thin-layer chromatography (TLC).

  • Fraction Pooling : Combine fractions containing the red-colored this compound band.

B. Intermediate Purification by Size-Exclusion Chromatography

  • Stationary Phase : Sephadex LH-20.

  • Mobile Phase : A solvent such as methanol or a mixture of dichloromethane and methanol.

  • Procedure : Dissolve the partially purified this compound fraction in the mobile phase and apply it to a prepared Sephadex LH-20 column. Elute with the same mobile phase and collect fractions. This step is effective for separating compounds based on size and removing polymeric impurities.

C. Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

  • System : A preparative HPLC system equipped with a UV-Vis detector.

  • Column : A reversed-phase C18 column is typically suitable for phenalenone separation.

  • Mobile Phase : A gradient of water (often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

  • Injection and Elution : Dissolve the this compound-rich fraction in the mobile phase, filter, and inject onto the column. Develop a gradient elution method to achieve baseline separation of this compound from other closely related compounds.

  • Fraction Collection : Collect the peak corresponding to this compound.

  • Purity Assessment : The purity of the final compound can be assessed by analytical HPLC with a diode array detector to ensure peak homogeneity. A purity of >99% is often achievable with this final step.

Potential Signaling Pathways Modulated by Phenalenones

While the specific mechanism of action for this compound is not yet fully elucidated, studies on the broader class of phenalenone compounds suggest potential interactions with key cellular signaling pathways, particularly in the context of cancer cells.

Phenalenone-mediated photodynamic therapy has been shown to induce cell death in human tumor cells through apoptosis.[2] This process involves the activation of specific signaling cascades.

  • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway : This pathway is a key regulator of cellular responses to stress. In the context of phenalenone-induced phototoxicity, the activation of p38-MAPK is a critical step leading to apoptosis.[2]

  • Apoptosis Pathway : Phenalenones can trigger both the extrinsic and intrinsic apoptotic pathways.[2] The extrinsic pathway is initiated by the activation of caspase-8, while the intrinsic pathway involves mitochondrial depolarization.[2] Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the apoptotic program.[2]

  • PI3K/Akt Survival Pathway : Interestingly, studies have also shown that phenalenone photodynamic therapy can activate pro-survival pathways like the PI3K/Akt pathway.[2] However, the potent oxidative stress induced by the treatment ultimately overwhelms these survival signals, leading to cell death.[2]

It is important to note that these findings are based on the general class of phenalenones and often under specific experimental conditions (photodynamic therapy). Further research is required to determine the precise signaling pathways modulated by this compound itself under various physiological conditions.

Visualizations

Extraction_and_Purification_Workflow cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification A G. abietina Culture B Filtration A->B C Broth Extraction (Methylene Chloride) B->C D Mycelium Extraction (Soxhlet, Methylene Chloride) B->D E Crude Metabolite Extracts C->E D->E F Silica Gel Column Chromatography E->F G Size-Exclusion (Sephadex LH-20) F->G H Preparative HPLC (Reversed-Phase C18) G->H I Pure this compound H->I

Caption: Workflow for this compound extraction and purification.

Phenalenone_Apoptosis_Pathway cluster_0 Stimulus cluster_1 Upstream Signaling cluster_2 Apoptotic Execution cluster_3 Survival Pathway (Also Activated) A Phenalenone + Light (Photodynamic Therapy) B Reactive Oxygen Species (ROS) Generation A->B C p38-MAPK Activation B->C D Caspase-8 Activation B->D E Mitochondrial Depolarization B->E H PI3K/Akt Activation B->H F Effector Caspase Activation (e.g., Caspase-3) C->F D->F E->F G Apoptosis F->G

Caption: Potential signaling pathways for phenalenone-induced apoptosis.

References

Application Notes and Protocols for the Quantification of Sclerodione-Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Sclerodione" is not commonly found in scientific literature and may be a less common name or a misspelling of related fungal metabolites. This document focuses on the analytical methods for the quantification of two prominent secondary metabolites produced by fungi of the genera Sclerotinia and Penicillium: Sclerone and Sclerotiorin . These compounds are of interest due to their potential biological activities. Sclerone is associated with the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway in the plant pathogen Sclerotinia sclerotiorum, while sclerotiorin is a chlorinated azaphilone polyketide produced by various Penicillium species.

These application notes provide detailed protocols for the extraction and quantification of sclerone and sclerotiorin from fungal cultures, leveraging High-Performance Liquid Chromatography (HPLC) with UV detection and proposing a method for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Quantitative Analysis of Sclerotiorin by HPLC-UV

This section details a validated method for the quantification of sclerotiorin from Penicillium sclerotiorum mycelium using HPLC with a UV/VIS detector.[1][2][3]

Data Presentation: Sclerotiorin Quantification
ParameterValueReference
Linearity Range 5 - 100 µg/mL[1]
Limit of Quantitation (LOQ) 0.5 µg/mL[1][2][3]
Recovery 97 - 109%[1][2][3]
Precision (Intra-day CV%) < 3.8%[1][3]
Precision (Inter-day CV%) < 3.8%[1][3]
Accuracy (RE%) Within ±5%[1]
Experimental Protocol: Sclerotiorin Quantification

1. Fungal Culture and Extraction:

  • Culture: Grow Penicillium sclerotiorum in a suitable liquid or solid medium to promote the production of sclerotiorin.

  • Harvesting: Harvest the mycelium by filtration. The mycelium can be lyophilized for dry weight measurement and storage.

  • Extraction:

    • Weigh the lyophilized mycelium.

    • Add methanol at a ratio of 60:1 (v/w) to the mycelium.

    • Extract the sclerotiorin by vigorous shaking or sonication.

    • Repeat the extraction process twice to ensure complete recovery.

    • Filter the methanolic extract through a 0.45-µm membrane filter prior to HPLC analysis.[1]

2. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system equipped with a UV/VIS detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (65:35, v/v).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 370 nm.[1][2]

  • Injection Volume: 20 µL.

  • Quantification: Prepare a calibration curve using sclerotiorin standards of known concentrations. The concentration of sclerotiorin in the samples is determined by comparing the peak area with the calibration curve.

II. Proposed Quantitative Analysis of Sclerone by LC-MS/MS

Data Presentation: Proposed Sclerone Quantification Parameters

The following table outlines the expected performance parameters for a validated LC-MS/MS method for sclerone. These values are based on typical performance for similar analytes and would need to be experimentally confirmed.

ParameterProposed Value
Linearity Range 0.1 - 100 ng/mL
Limit of Detection (LOD) < 0.05 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL
Recovery 85 - 115%
Precision (Intra-day and Inter-day CV%) < 15%
Accuracy (RE%) Within ±15%
Experimental Protocol: Proposed Sclerone Quantification

1. Fungal Culture and Extraction:

  • Culture: Cultivate Sclerotinia sclerotiorum on a suitable medium, such as Potato Dextrose Agar (PDA) or in a liquid medium.

  • Harvesting: For liquid cultures, separate the mycelium from the culture filtrate. For solid cultures, the mycelia can be scraped from the agar surface.

  • Extraction:

    • Homogenize the fungal mycelium or lyophilize and grind it into a fine powder.

    • Extract the metabolites with ethyl acetate or a mixture of methanol and water (e.g., 75:25, v/v).[4]

    • For liquid-liquid extraction with ethyl acetate, partition the aqueous culture filtrate against ethyl acetate three times.[5]

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile/water) compatible with the LC-MS/MS mobile phase.

    • Filter the reconstituted extract through a 0.22-µm syringe filter.

2. LC-MS/MS Analysis:

  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column suitable for LC-MS applications (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient elution should be optimized to achieve good separation of sclerone from other matrix components. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to determine the optimal ionization for sclerone.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Sclerone MRM Transitions: The precursor ion will be the molecular ion of sclerone ([M+H]⁺ or [M-H]⁻). Product ions for quantification (quantifier) and confirmation (qualifier) will need to be determined by infusing a sclerone standard and performing product ion scans.

  • Quantification: A calibration curve should be prepared using authentic sclerone standards. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in extraction recovery and instrument response.

III. Visualizations

Biosynthetic Pathways

The biosynthesis of both sclerone and sclerotiorin originates from polyketide pathways, which involve the sequential condensation of acetyl-CoA and malonyl-CoA units by large, multi-domain enzymes called polyketide synthases (PKSs).[6][7]

Sclerone_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Intermediate pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization tetrahydroxynaphthalene 1,3,6,8-Tetrahydroxynaphthalene cyclization->tetrahydroxynaphthalene reduction1 Reduction tetrahydroxynaphthalene->reduction1 scytalone Scytalone reduction1->scytalone dehydration Dehydration scytalone->dehydration sclerone_path Sclerone (related intermediate) scytalone->sclerone_path trihydroxynaphthalene 1,3,8-Trihydroxynaphthalene dehydration->trihydroxynaphthalene reduction2 Reduction trihydroxynaphthalene->reduction2 vermelone Vermelone reduction2->vermelone dehydration2 Dehydration vermelone->dehydration2 dihydroxynaphthalene 1,8-Dihydroxynaphthalene dehydration2->dihydroxynaphthalene polymerization Polymerization dihydroxynaphthalene->polymerization melanin DHN-Melanin polymerization->melanin

Caption: Proposed biosynthetic pathway of DHN-melanin in Sclerotinia sclerotiorum, with sclerone as a related intermediate.

Sclerotiorin_Biosynthesis acetyl_coa Acetyl-CoA hr_pks Highly-Reducing PKS (sclA) acetyl_coa->hr_pks nr_pks Non-Reducing PKS (sclI) acetyl_coa->nr_pks malonyl_coa Malonyl-CoA malonyl_coa->hr_pks malonyl_coa->nr_pks polyketide1 Reduced Polyketide hr_pks->polyketide1 polyketide2 Aromatic Polyketide nr_pks->polyketide2 trans_esterification Trans-esterification polyketide1->trans_esterification polyketide2->trans_esterification intermediate Combined Intermediate trans_esterification->intermediate tailoring_enzymes Tailoring Enzymes (Oxidation, Chlorination, etc.) intermediate->tailoring_enzymes sclerotiorin Sclerotiorin tailoring_enzymes->sclerotiorin Experimental_Workflow start Fungal Culture (e.g., P. sclerotiorum or S. sclerotiorum) harvest Harvest Mycelium / Culture Filtrate start->harvest extraction Solvent Extraction (Methanol or Ethyl Acetate) harvest->extraction filtration Filtration (0.45 or 0.22 µm) extraction->filtration analysis Instrumental Analysis filtration->analysis hplc HPLC-UV analysis->hplc lcms LC-MS/MS analysis->lcms quantification Data Processing & Quantification hplc->quantification lcms->quantification

References

Application Note: HPLC-MS/MS Method for the Detection and Quantification of Sclerodione

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the detection and quantification of Sclerodione, a yellow azaphilone pigment produced by various fungi. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of fungal secondary metabolites in complex matrices such as fungal culture extracts. The method utilizes a reverse-phase chromatographic separation followed by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This document provides a comprehensive guide to sample preparation, chromatographic conditions, and mass spectrometric parameters, along with a proposed workflow for method validation.

Introduction

This compound is a secondary metabolite belonging to the azaphilone class of fungal pigments, characterized by a highly conjugated pyranoquinone bicyclic core. Interest in azaphilones has grown due to their diverse biological activities. Accurate and sensitive quantification of this compound is crucial for studies related to fungal biosynthesis, strain characterization, and for exploring its potential pharmaceutical applications. HPLC coupled with tandem mass spectrometry (MS/MS) is an ideal analytical technique for this purpose, offering excellent selectivity and sensitivity for the analysis of target compounds in complex biological samples.[1][2][3] This application note outlines a proposed HPLC-MS/MS method for the reliable quantification of this compound.

Experimental

Materials and Reagents
  • This compound analytical standard (Purity ≥95%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Ethyl acetate (for extraction)

Instrumentation
  • HPLC system capable of binary gradient elution

  • A C18 reverse-phase HPLC column (e.g., 100 x 2.1 mm, 2.6 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solution Preparation

A stock solution of this compound (1 mg/mL) is prepared by dissolving the analytical standard in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the initial mobile phase composition to establish a calibration curve.

Proposed HPLC-MS/MS Method

HPLC Conditions
ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 15% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 15% B.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS/MS Conditions
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined by infusion of this compound standard
Product Ions (Q3) To be determined by infusion and fragmentation of this compound standard
Collision Energy (CE) To be optimized for each transition
Dwell Time 100 ms
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V

Note: The precursor and product ions, as well as the optimal collision energies, must be determined empirically by infusing a standard solution of this compound into the mass spectrometer.

Protocols

Protocol 1: Sample Preparation from Fungal Culture
  • Cultivation: Grow the this compound-producing fungal strain in a suitable liquid or solid medium.

  • Extraction: After incubation, extract the fungal biomass and/or the culture medium with an appropriate organic solvent such as ethyl acetate.

  • Drying: Evaporate the organic solvent to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol or the initial mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to HPLC-MS/MS analysis.

Protocol 2: Data Acquisition and Processing
  • System Equilibration: Equilibrate the HPLC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Calibration Curve: Inject the series of working standard solutions to generate a calibration curve.

  • Sample Analysis: Inject the prepared fungal extracts.

  • Data Processing: Process the acquired data using the instrument's software. Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Quantitative Data Summary (Hypothetical Validation Data)

The following table presents a template for summarizing the quantitative performance of the method. These values should be determined during method validation.

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_output Output Culture Fungal Culture Extraction Solvent Extraction Culture->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Processing MS->Data Quantification Quantification of this compound Data->Quantification

Caption: Experimental workflow for this compound detection.

Signaling Pathway (Placeholder)

G AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Tailoring Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Polyketide->Tailoring This compound This compound Tailoring->this compound

References

Application Notes: Developing a Cell-Based Assay for Sclerodione Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerodione is a member of the azaphilone class of fungal secondary metabolites. Azaphilones are known for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects[1][2][3]. Structurally similar compounds, such as Sclerotiorin, have demonstrated notable bioactivities, including antibacterial properties and inhibition of marine organism settlement[4]. Given the chemical class of this compound, it is hypothesized to possess significant cytotoxic, anti-inflammatory, and antioxidant potential.

These application notes provide a comprehensive framework for developing and implementing cell-based assays to investigate the biological activity of this compound. The following protocols are designed to be robust and adaptable for screening and characterizing the effects of this compound on relevant cellular models.

Potential Signaling Pathways Affected by this compound

Based on the known activities of related azaphilone compounds, this compound may modulate key signaling pathways involved in cell death, inflammation, and oxidative stress.

Diagram: Hypothesized this compound-Modulated Signaling Pathways

Sclerodione_Pathways cluster_0 Cytotoxicity cluster_1 Anti-inflammatory cluster_2 Antioxidant Sclerodione_c This compound Mitochondria Mitochondria Sclerodione_c->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Sclerodione_i This compound NFkB NF-κB Sclerodione_i->NFkB LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Sclerodione_a This compound ROS ROS Sclerodione_a->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cell Damage Oxidative_Stress->Cell_Damage

Caption: Hypothesized signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Each protocol includes materials, step-by-step instructions, and data analysis guidelines.

Protocol 1: Cytotoxicity Assay using MTT

This assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.

Diagram: Cytotoxicity Assay Workflow

Cytotoxicity_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat cells with this compound (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization buffer incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end Calculate IC50 read_absorbance->end

Caption: Workflow for the MTT-based cytotoxicity assay.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25 ± 0.08100
11.10 ± 0.0688
50.85 ± 0.0568
100.60 ± 0.0448
250.35 ± 0.0328
500.15 ± 0.0212
1000.05 ± 0.014
Protocol 2: Anti-inflammatory Assay (Nitric Oxide Production)

This assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Diagram: Anti-inflammatory Assay Workflow

Anti_inflammatory_Workflow start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate for 24h start->incubate1 pretreat Pre-treat with this compound incubate1->pretreat incubate2 Incubate for 1h pretreat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate for 24h stimulate->incubate3 collect_supernatant Collect supernatant incubate3->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess read_absorbance Read absorbance at 540 nm add_griess->read_absorbance end Calculate % NO Inhibition read_absorbance->end

Caption: Workflow for the nitric oxide production assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.

Data Presentation:

TreatmentThis compound (µM)Nitrite Conc. (µM)% NO Inhibition
Untreated01.2 ± 0.2-
LPS only025.8 ± 1.50
LPS + this compound122.1 ± 1.114.3
LPS + this compound515.7 ± 0.939.1
LPS + this compound109.3 ± 0.764.0
LPS + this compound254.1 ± 0.484.1
Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to reduce intracellular reactive oxygen species (ROS) levels.

Diagram: Cellular Antioxidant Assay Workflow

Antioxidant_Workflow start Seed HepG2 cells in 96-well black plate incubate1 Incubate for 24h start->incubate1 load_dcfhda Load cells with DCFH-DA incubate1->load_dcfhda incubate2 Incubate for 1h load_dcfhda->incubate2 treat_this compound Treat with this compound incubate2->treat_this compound induce_ros Induce ROS with AAPH treat_this compound->induce_ros read_fluorescence Read fluorescence kinetically (Ex: 485 nm, Em: 535 nm) induce_ros->read_fluorescence end Calculate CAA units read_fluorescence->end

Caption: Workflow for the cellular antioxidant activity assay.

Materials:

  • HepG2 human liver cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (positive control)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells into a 96-well black plate at a density of 6 x 10⁴ cells per well and incubate for 24 hours.

  • Remove the medium and wash the cells with PBS.

  • Treat the cells with 100 µL of medium containing 25 µM DCFH-DA and incubate for 1 hour at 37°C.

  • Remove the DCFH-DA solution, wash the cells with PBS, and add 100 µL of medium containing various concentrations of this compound or quercetin.

  • Add 100 µL of 600 µM AAPH to all wells except for the negative control wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour.

Data Presentation:

CompoundConcentration (µM)Area Under Curve (AUC)CAA Value
Control058,9000
Quercetin145,30023.1
Quercetin528,70051.3
This compound151,20013.1
This compound539,80032.4
This compound1025,40056.9
This compound2515,10074.4

Note: The protocols provided are general guidelines and may require optimization based on the specific cell lines and laboratory conditions used. It is recommended to perform preliminary experiments to determine the optimal cell density, incubation times, and compound concentrations.

References

Sclerodione: Application Notes and Protocols for a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Description

Sclerodione is a potent, selective, and cell-permeable small molecule inhibitor of Target Enzyme X (TE-X), a key enzyme implicated in the progression of various proliferative diseases. This document provides detailed application notes and protocols for the use of this compound in in vitro and cell-based assays to investigate its inhibitory activity and mechanism of action.

Quantitative Data

The inhibitory activity of this compound against a panel of related enzymes was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) were calculated from dose-response curves.

Table 1: In Vitro Inhibitory Activity of this compound

Enzyme TargetIC₅₀ (nM)Ki (nM)Assay Conditions
Target Enzyme X (TE-X)15810 µM ATP, 100 µM Substrate
Related Enzyme A1,20065010 µM ATP, 100 µM Substrate
Related Enzyme B> 10,000> 5,00010 µM ATP, 100 µM Substrate

Table 2: Cell-Based Activity of this compound

Cell LineIC₅₀ (nM)Assay Type
Cancer Cell Line 150Cell Viability (72h)
Cancer Cell Line 275Cell Viability (72h)
Normal Cell Line> 5,000Cell Viability (72h)

Mechanism of Action

This compound is an ATP-competitive inhibitor of TE-X. It binds to the ATP-binding pocket of the enzyme, preventing the binding of ATP and subsequent phosphorylation of the substrate. This leads to the downregulation of the TE-X signaling pathway, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

cluster_0 TE-X Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds TE_X Target Enzyme X (TE-X) Receptor->TE_X Activates Downstream_Effector Downstream Effector TE_X->Downstream_Effector Phosphorylates Proliferation Cell Proliferation Downstream_Effector->Proliferation Promotes This compound This compound This compound->TE_X Inhibits

Caption: Hypothetical signaling pathway showing the inhibitory effect of this compound on TE-X.

Experimental Protocols

In Vitro TE-X Kinase Assay

This protocol describes a luminescent kinase assay to determine the IC₅₀ of this compound for TE-X.

Materials:

  • Recombinant TE-X enzyme

  • Kinase substrate

  • ATP

  • This compound

  • Kinase assay buffer

  • Luminescent kinase assay kit

  • White, opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 96-well plate, add 5 µL of the this compound dilution or vehicle control.

  • Add 2.5 µL of a solution containing the TE-X enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the remaining ATP using the luminescent kinase assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

cluster_1 In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare this compound Dilutions and Reaction Mix Start->Prepare_Reagents Dispense Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense Incubate Incubate at 30°C for 1h Dispense->Incubate Detect Add Detection Reagent Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro kinase assay to determine the IC₅₀ of this compound.

Cell Viability Assay

This protocol describes a colorimetric assay to determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, WST-1)

  • 96-well clear tissue culture plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of the cell viability reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Calculate the percent viability for each this compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Logical Relationships in Enzyme Inhibition

The following diagram illustrates the different types of reversible enzyme inhibition.

cluster_2 Types of Reversible Enzyme Inhibition Enzyme_Inhibition Reversible Inhibition Competitive Competitive Enzyme_Inhibition->Competitive Non_competitive Non-competitive Enzyme_Inhibition->Non_competitive Uncompetitive Uncompetitive Enzyme_Inhibition->Uncompetitive Mixed Mixed Competitive->Mixed Non_competitive->Mixed

Application Notes and Protocols: Sclerodione in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: The scientific literature on the direct antimicrobial applications of Sclerodione is currently limited. However, extensive research is available for Sclerotiorin, a structurally related azaphilone metabolite also produced by Penicillium species. This document provides a comprehensive overview of the antimicrobial research on Sclerotiorin, which can serve as a valuable foundational resource for investigating the potential of this compound. The methodologies and findings presented here for Sclerotiorin are likely applicable to the study of this compound.

Antimicrobial Activity of Sclerotiorin

Sclerotiorin has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] It exhibits bacteriostatic effects against several bacterial species and fungicidal activity against Candida albicans.[1][2]

Antibacterial Activity

Sclerotiorin has shown inhibitory effects against a range of bacteria. Notably, it has been reported to be active against methicillin-resistant Staphylococcus aureus (MRSA).[3]

Table 1: Minimum Inhibitory Concentrations (MIC) of Sclerotiorin against Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 29213>512[2]
Methicillin-resistant S. aureus (MRSA)128 - 1028[3]
Streptococcus pyogenes ATCC 19615>512[2]
Bacillus subtilis0.063[4]
Bacillus cereus0.121[4]
Sarcina lutea0.121[4]
Salmonella typhimurium ATCC 14028>512[2]
Escherichia coli ATCC 25922>512[2]
Antifungal Activity

Sclerotiorin has also been evaluated for its efficacy against various fungal pathogens.[5][6][7]

Table 2: Minimum Inhibitory Concentrations (MIC) of Sclerotiorin against Fungi

Fungal StrainMIC (µg/mL)Reference
Candida albicans ATCC 18804256[2]
Saccharomyces cerevisiae<20[5]
Aspergillus fumigatus<20[5]
Alternaria longipes<20[5]
Piricularia oryzae<20[5]
Verticillium albo-atrum<20[5]
Fusarium culmorum<20[5]
Fusarium nivale<20[5]

Mechanism of Action

The precise antimicrobial mechanism of Sclerotiorin is not fully elucidated, but studies on its anti-MRSA activity suggest a multi-targeted approach. Evidence points towards the disruption of cell membrane integrity and interaction with DNA.[3] Treatment of MRSA with Sclerotiorin resulted in a significant reduction in membrane integrity and the leakage of intracellular components absorbing at 260 nm.[3] Furthermore, the compound was observed to localize within the cytoplasm and exhibit DNA hydrolysis activity.[3]

Sclerotiorin Sclerotiorin Membrane Bacterial Cell Membrane Sclerotiorin->Membrane Targets DNA Bacterial DNA Sclerotiorin->DNA Targets Disruption Membrane Integrity Disruption Membrane->Disruption Hydrolysis DNA Hydrolysis DNA->Hydrolysis Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath Hydrolysis->CellDeath

Caption: Proposed mechanism of action of Sclerotiorin against bacteria.

Biofilm Inhibition

Currently, there is a lack of specific studies on the effect of this compound or Sclerotiorin on microbial biofilm formation. Research on other fungal metabolites has shown promise in biofilm inhibition, suggesting that this could be a valuable area of investigation for this compound and its analogs.[8]

Experimental Protocols

The following are detailed protocols for the evaluation of antimicrobial activity, adapted from methodologies used in the study of Sclerotiorin.[1][2]

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

cluster_prep Preparation cluster_assay Assay cluster_result Result Stock Prepare Sclerotiorin Stock Solution Dilution Perform Serial Dilutions of Sclerotiorin in Microtiter Plate Stock->Dilution Media Prepare Liquid Growth Medium (e.g., BHI) Media->Dilution Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Addition Add Microbial Inoculum to Each Well Inoculum->Addition Dilution->Addition Incubation Incubate at 37°C for 24 hours Addition->Incubation Observation Observe for Microbial Growth (Turbidity) Incubation->Observation MIC Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound/Sclerotiorin

  • Dimethylformamide (DMF) or other suitable solvent

  • Brain Heart Infusion (BHI) broth (or other appropriate microbial growth medium)

  • Microbial culture (e.g., S. aureus, E. coli, C. albicans)

  • Sterile 96-well microtiter plates

  • Saline solution (0.85%)

  • McFarland standard 0.5

  • Incubator

Procedure:

  • Preparation of this compound/Sclerotiorin Stock Solution: Dissolve a known weight of the compound in a minimal amount of DMF to prepare a stock solution (e.g., 1024 µg/mL).

  • Preparation of Microbial Inoculum:

    • From a fresh culture plate, pick a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate growth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Serial Dilution:

    • Add 100 µL of sterile BHI broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound/Sclerotiorin stock solution to the first well of each row to be tested and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations (e.g., 512, 256, 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Positive Control: A well containing growth medium and the microbial inoculum without the test compound.

    • Negative Control: A well containing only the growth medium.

  • Incubation: Cover the plate and incubate at 37°C for 24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol for Antimicrobial Disc Diffusion Assay

This qualitative method is used for preliminary screening of antimicrobial activity.

Materials:

  • This compound/Sclerotiorin

  • Suitable solvent (e.g., chloroform)

  • Sterile paper discs (6 mm diameter)

  • Microbial culture

  • Mueller-Hinton agar (or other suitable agar medium)

  • Sterile petri dishes

  • Sterile swabs

Procedure:

  • Preparation of Test Discs:

    • Dissolve a known amount of this compound/Sclerotiorin in a solvent (e.g., 2 mg in 1 mL of chloroform).

    • Apply a specific volume of the solution onto a sterile paper disc to achieve the desired concentration per disc (e.g., 50 µL for 100 µ g/disc ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Inoculum: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the microbial suspension and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of the agar plate in three directions to ensure uniform growth.

  • Application of Discs:

    • Aseptically place the prepared test disc onto the surface of the inoculated agar plate.

    • Gently press the disc to ensure complete contact with the agar.

    • Include a solvent-only disc as a negative control and a disc with a standard antibiotic as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 24 hours.

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

References

Application Notes and Protocols for High-Throughput Screening of Sclerodione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerodione and its synthetic derivatives represent a novel class of compounds with potential therapeutic applications. This document provides a detailed framework for the high-throughput screening (HTS) of a this compound derivative library to identify and characterize bioactive molecules. The primary focus of this protocol is to assess the anti-proliferative effects of these compounds on cancer cell lines and to identify their potential as inhibitors of a key signaling pathway implicated in tumor growth. High-throughput screening is a crucial methodology in drug discovery that allows for the rapid testing of large chemical libraries to identify "hits" that modulate a specific biological target or pathway.[1][2]

Target Rationale: Kinase Signaling in Cancer

Many cancers exhibit dysregulated kinase signaling pathways, which control cell growth, proliferation, and survival.[3] Therefore, identifying inhibitors of specific kinases is a major focus of oncology drug discovery.[4][5] This application note will focus on screening this compound derivatives for their ability to inhibit a hypothetical "SK-1" (this compound Kinase-1) pathway, a critical mediator of cancer cell proliferation.

Data Presentation

Table 1: Primary Screen - Cell Viability Assay (Hypothetical Data)

A primary screen is conducted to assess the effect of the this compound derivative library on the viability of a cancer cell line (e.g., HeLa). The data below represents a subset of a larger screen, with compounds tested at a single concentration (10 µM).

Compound IDConcentration (µM)% Cell Viability (Relative to DMSO control)Hit (Yes/No)
SD-0011098.2No
SD-0021045.7Yes
SD-00310101.5No
SD-0041012.3Yes
SD-0051089.9No
............
SD-1000105.6Yes

Hits are defined as compounds that reduce cell viability by >50%.

Table 2: Secondary Screen - Dose-Response Analysis of Hits (Hypothetical Data)

Hits from the primary screen are subjected to a dose-response analysis to determine their potency (IC50 value).

Compound IDIC50 (µM) for Cell Viability
SD-0027.8
SD-0041.2
SD-10000.5
Table 3: Tertiary Screen - SK-1 Kinase Inhibition Assay (Hypothetical Data)

The most potent compounds from the cell-based assay are then tested in a biochemical assay to determine their direct inhibitory effect on the target kinase, SK-1.

Compound IDIC50 (µM) for SK-1 Inhibition
SD-0040.8
SD-10000.2

Experimental Protocols

Protocol 1: Primary High-Throughput Cell Viability Assay

This protocol outlines a method for screening a library of this compound derivatives for their effect on cancer cell viability using a luminescence-based assay that measures ATP content.

Materials:

  • HeLa cells (or other relevant cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound derivative library (10 mM in DMSO)

  • DMSO (cell culture grade)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well white, clear-bottom tissue culture plates

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Using an automated liquid handler, dispense 500 HeLa cells in 40 µL of DMEM + 10% FBS into each well of a 384-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare a working plate by diluting the this compound derivative library to 100 µM in DMEM.

    • Using a pintool or acoustic liquid handler, transfer 50 nL of the compounds from the working plate to the cell plate, resulting in a final concentration of 10 µM.

    • Include positive controls (e.g., a known cytotoxic agent) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 40 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO controls (100% viability) and a background control (no cells, 0% viability).

    • Calculate the percent inhibition for each compound.

    • Identify hits based on a predefined threshold (e.g., >50% inhibition).

Protocol 2: Secondary Dose-Response and IC50 Determination

This protocol describes how to determine the potency of the hit compounds identified in the primary screen.

Materials:

  • Same as Protocol 1

  • Hit compounds from the primary screen

Procedure:

  • Cell Seeding: Seed HeLa cells in 384-well plates as described in Protocol 1.

  • Compound Preparation:

    • Prepare a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Compound Addition: Add the serially diluted compounds to the cell plates.

  • Incubation and Assay Readout: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis:

    • Plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Protocol 3: Tertiary SK-1 Kinase Inhibition Assay

This protocol outlines a biochemical assay to measure the direct inhibition of SK-1 by the most potent this compound derivatives. A common method is a fluorescence-based assay that measures the amount of ADP produced, which is indicative of kinase activity.

Materials:

  • Recombinant human SK-1 enzyme

  • SK-1 substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit

  • 384-well white plates

  • Hit compounds from the secondary screen

Procedure:

  • Compound Plating: Dispense serial dilutions of the hit compounds into a 384-well plate.

  • Kinase Reaction:

    • Add SK-1 enzyme to each well.

    • Add the SK-1 substrate peptide and ATP to initiate the kinase reaction.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Assay Readout: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to controls (no enzyme and no inhibitor).

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value as described in Protocol 2.

Visualizations

HTS_Workflow Library This compound Derivative Library (10,000 Compounds) PrimaryScreen Primary Screen: Cell Viability Assay (Single Concentration, 10 µM) Library->PrimaryScreen Hits Identify Hits (e.g., >50% Inhibition) PrimaryScreen->Hits ~1-2% Hit Rate Inactive Inactive Compounds PrimaryScreen->Inactive DoseResponse Secondary Screen: Dose-Response Assay Hits->DoseResponse IC50_Cell Determine Cellular IC50 DoseResponse->IC50_Cell BiochemicalAssay Tertiary Screen: SK-1 Kinase Inhibition Assay IC50_Cell->BiochemicalAssay Select Potent Hits IC50_Enzyme Determine Biochemical IC50 BiochemicalAssay->IC50_Enzyme Lead Lead Candidates IC50_Enzyme->Lead

Caption: High-Throughput Screening Workflow for this compound Derivatives.

SK1_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor SK1 SK-1 Receptor->SK1 Activates Downstream Downstream Effector (e.g., Transcription Factor) SK1->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound Derivative This compound->SK1 Inhibits

Caption: Hypothetical SK-1 Signaling Pathway and Point of Inhibition.

References

Application Notes: Scale-up Synthesis of Sclerodione for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclerodione is an azaphilone natural product that has garnered interest for its potential therapeutic properties. Like other compounds in its class, it is investigated for various biological activities, with recent attention on its potential as an inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a key enzyme implicated in neurodegenerative diseases, metabolic disorders, and cancer.[1][2] To facilitate preclinical in vivo evaluation, a robust and scalable synthetic route is paramount. This document outlines a proposed protocol for the gram-scale synthesis of this compound, adapted from established organocatalytic methodologies for related azaphilone cores. The protocol is designed to provide sufficient material for extensive animal studies. Additionally, the underlying GSK-3β signaling pathway is detailed to provide a mechanistic context for its potential therapeutic applications.

Proposed Synthetic Strategy Overview

The synthesis of this compound can be approached through a convergent strategy that constructs the core azaphilone bicycle first, followed by late-stage installation of the side chain and chlorination. The key challenges in the synthesis are the stereoselective formation of the C7 quaternary center and the efficient construction of the bicyclic core. This proposed route leverages an asymmetric organocatalytic Michael addition to establish the chiral center, followed by cyclization and subsequent functionalization.

The overall workflow is depicted below.

G cluster_prep Fragment Preparation cluster_core Core Synthesis & Elaboration A 3,5-Dimethoxytoluene C Fragment 1 (Alkynyl Benzaldehyde) A->C Formylation & Alkynylation B Dichloromethyl methyl ether F Organocatalytic Michael Addition C->F D Hept-2-enoic acid E Fragment 2 (Acyl Chloride) D->E H Side Chain Acylation E->H G Azaphilone Core (Cyclized Intermediate) F->G Buffer-mediated Cycloisomerization G->H J Chlorination H->J I Final Product (this compound) J->I Purification (Recrystallization)

Caption: Proposed synthetic workflow for the scale-up of this compound.

Quantitative Data for Gram-Scale Synthesis

The following tables outline the stoichiometry and quantities for a target synthesis scale of approximately 5 grams of this compound. Yields are estimated based on reported syntheses of analogous azaphilone compounds.

Table 1: Synthesis of Azaphilone Core

Step Compound Name MW ( g/mol ) Molar Eq. Moles (mol) Amount Est. Yield (%)
1 Alkynyl Benzaldehyde (Fragment 1) 204.22 1.0 0.049 10.0 g -
1 Organocatalyst (e.g., Cinchona derivative) ~500 0.1 0.0049 2.45 g -
1 Michael Acceptor (e.g., Acrolein) 56.06 1.5 0.074 4.15 g -

| 2 | Azaphilone Core Intermediate | 260.28 | - | 0.039 | 10.2 g | 80 |

Table 2: Final Elaboration to this compound

Step Compound Name MW ( g/mol ) Molar Eq. Moles (mol) Amount Est. Yield (%)
3 Azaphilone Core Intermediate 260.28 1.0 0.039 10.2 g -
3 Acyl Chloride (Fragment 2) 132.59 1.2 0.047 6.23 g -
3 Acylated Intermediate 356.43 - 0.031 11.1 g 80
4 N-Chlorosuccinimide (NCS) 133.45 1.1 0.034 4.54 g -

| 4 | This compound (Final Product) | 390.88 | - | 0.019 | 7.4 g | 60 |

Note: The above data is illustrative for a proposed scale-up synthesis and requires empirical optimization.

Detailed Experimental Protocols

Protocol 3.1: Organocatalytic Synthesis of the Azaphilone Core

This key step establishes the stereochemistry of the final product through an organocatalyzed Michael addition.

  • Reaction Setup: To a 500 mL flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the alkynyl benzaldehyde fragment (10.0 g, 0.049 mol) and the chiral organocatalyst (2.45 g, 0.0049 mol).

  • Solvent Addition: Add anhydrous dichloromethane (250 mL) via cannula. Cool the resulting solution to -20 °C using a cryo-cooler or a dry ice/acetone bath.

  • Reagent Addition: Slowly add the Michael acceptor (4.15 g, 0.074 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2x 75 mL).

  • Purification (Pre-cyclization): Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Michael adduct is typically carried forward without further purification.

  • Cycloisomerization: Dissolve the crude adduct in acetonitrile (200 mL) and add a pH 7.2 phosphate buffer (100 mL). Stir vigorously at room temperature for 12-18 hours.

  • Isolation: Extract the mixture with ethyl acetate (3x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Final Purification: Purify the crude Azaphilone Core by flash column chromatography or, if possible on a large scale, by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Protocol 3.2: Acylation and Chlorination to Yield this compound
  • Acylation Setup: In a 500 mL flask under a nitrogen atmosphere, dissolve the Azaphilone Core (10.2 g, 0.039 mol) and 4-(Dimethylamino)pyridine (DMAP, 0.48 g, 0.0039 mol) in anhydrous dichloromethane (200 mL). Cool the solution to 0 °C.

  • Acyl Chloride Addition: Add the acyl chloride fragment (6.23 g, 0.047 mol) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction with 100 mL of water. Separate the layers and extract the aqueous phase with dichloromethane (2x 50 mL). Combine the organic extracts, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry over sodium sulfate and concentrate.

  • Chlorination: Dissolve the crude acylated intermediate in acetonitrile (250 mL). Add N-Chlorosuccinimide (NCS) (4.54 g, 0.034 mol) in one portion. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Final Isolation and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify the final product, this compound, by recrystallization from methanol or an ethanol/water mixture to yield a crystalline solid suitable for in vivo studies.

Mechanism of Action: Inhibition of GSK-3β Signaling

This compound is hypothesized to act as an inhibitor of GSK-3β. This kinase is a critical negative regulator in the canonical Wnt/β-catenin signaling pathway.[2] Understanding this pathway is essential for designing relevant in vivo pharmacodynamic and efficacy studies.

Canonical Wnt/β-catenin Pathway

In the absence of a Wnt ligand, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic levels of β-catenin low. When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inhibited. This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation, differentiation, and survival.

An inhibitor like this compound would mimic the effect of Wnt signaling by directly blocking GSK-3β activity, leading to β-catenin stabilization and downstream gene activation.

G cluster_off Wnt Pathway OFF cluster_on Wnt Pathway ON cluster_nuc cluster_drug Pharmacological Intervention destruction_complex Destruction Complex (Axin, APC, GSK-3β, CK1α) gsk3b_off GSK-3β (Active) beta_catenin_off β-catenin gsk3b_off->beta_catenin_off Phosphorylates (P) ub Ubiquitination beta_catenin_off->ub proteasome Proteasomal Degradation ub->proteasome wnt Wnt Ligand receptor FZD / LRP5/6 Receptor Complex wnt->receptor dsh Dishevelled (DSH) receptor->dsh gsk3b_on GSK-3β (Inhibited) dsh->gsk3b_on Inhibits Destruction Complex beta_catenin_on β-catenin (Accumulates) nucleus Nucleus beta_catenin_on->nucleus beta_catenin_nuc β-catenin tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef target_genes Target Gene Transcription tcf_lef->target_genes This compound This compound This compound->gsk3b_off Inhibits

Caption: this compound's potential mechanism via GSK-3β inhibition.

References

Selection of Radioisotope and Labeling Strategy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: A General Protocol for the Radiolabeling of Sclerodione

Introduction

This compound is a novel small molecule with potential applications in [mention potential field, e.g., oncology, neuroscience, etc.]. To facilitate its study in biological systems, a robust and efficient radiolabeling protocol is essential. This document provides a general framework for the radiolabeling of this compound, which can be adapted based on the specific radioisotope and intended application. The following protocols are templates and will require optimization based on the specific chemical properties of this compound.

Disclaimer: The specific chemical structure of "this compound" is not publicly available at the time of this writing. Therefore, this protocol is a generalized template and must be adapted once the definitive structure, including reactive functional groups, is known. The choice of radioisotope and labeling strategy will be highly dependent on the molecule's structure and the research question.

The choice of radioisotope is dictated by the intended application (e.g., in vitro assays, in vivo imaging) and the half-life of the isotope.

Radioisotope Half-life Emission Typical Application Labeling Strategy
Carbon-14 (¹⁴C)5730 yearsBetaIn vitro metabolism, ADME studiesRequires synthesis from a ¹⁴C-labeled precursor.
Tritium (³H)12.3 yearsBetaReceptor binding assays, autoradiographyCatalytic tritiation or reduction with ³H-gas.
Iodine-125 (¹²⁵I)59.4 daysGammaRadioimmunoassays, in vitro bindingIodination of activated aromatic rings.
Fluorine-18 (¹⁸F)109.8 minPositronPET imagingNucleophilic substitution on a suitable precursor.

Experimental Protocols

The following are generalized protocols. Safety Precaution: All work with radioactive materials must be conducted in a designated and properly shielded facility, following all institutional and regulatory guidelines.

Protocol for Radioiodination using the Iodogen Method (for molecules with an activatable aromatic ring)

This method is suitable for labeling tyrosine or histidine residues or other activated aromatic moieties.

Materials:

  • This compound

  • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Sodium Iodide ([¹²⁵I]NaI or [¹³¹I]NaI)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sephadex G-25 column

  • Reaction vials

Procedure:

  • Iodogen Coating: Prepare a solution of Iodogen in a volatile organic solvent (e.g., chloroform or dichloromethane) at 1 mg/mL. Add 100 µL to a reaction vial and evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial. Store coated vials desiccated at 4°C.

  • Reaction Setup:

    • To the Iodogen-coated vial, add 50-100 µg of this compound dissolved in 100 µL of PBS, pH 7.4.

    • Add 1-10 µL of [¹²⁵I]NaI (specific activity and volume will depend on desired final activity).

  • Reaction: Incubate the reaction mixture for 15-20 minutes at room temperature with occasional gentle agitation.

  • Quenching: Stop the reaction by transferring the mixture to a new vial containing a quenching solution (e.g., sodium metabisulfite or a saturated tyrosine solution).

  • Purification: Purify the radiolabeled this compound from unreacted iodide using a Sephadex G-25 column equilibrated with PBS. Collect fractions and measure radioactivity to identify the labeled product, which will elute in the void volume.

General Protocol for Radiolabeling with Carbon-14 (Requires custom synthesis)

This approach involves the chemical synthesis of this compound using a commercially available ¹⁴C-labeled precursor.

Conceptual Workflow:

  • Retrosynthetic Analysis: Identify a key synthetic intermediate of this compound that is commercially available in a ¹⁴C-labeled form.

  • Synthesis: Perform the chemical synthesis of this compound using the ¹⁴C-labeled precursor. All synthetic steps must be carried out in a facility approved for radiosynthesis.

  • Purification: Purify the final ¹⁴C-Sclerodione product using standard chromatographic techniques (e.g., HPLC, column chromatography).

  • Characterization: Confirm the identity and radiochemical purity of the final product using analytical techniques such as radio-TLC, radio-HPLC, and mass spectrometry.

Quality Control

Radiochemical Purity:

  • Method: Radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (radio-HPLC).

  • Procedure: Spot a small aliquot of the purified product onto a TLC plate and develop with an appropriate solvent system. For HPLC, inject onto a suitable column and monitor the eluent with a radioactivity detector.

  • Acceptance Criteria: Radiochemical purity should typically be >95%.

Specific Activity:

  • Definition: The amount of radioactivity per unit mass of the compound (e.g., mCi/µmol or GBq/µmol).

  • Determination: Measure the total radioactivity and quantify the mass of the labeled compound (e.g., by UV absorbance compared to a standard curve).

Visualization of Experimental Workflow

Below is a generalized workflow for the radiolabeling, purification, and quality control of a small molecule like this compound.

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control cluster_final Final Product Precursor This compound Precursor Reaction Radiolabeling Reaction Precursor->Reaction Radioisotope Radioisotope (e.g., ¹²⁵I, ¹⁴C-precursor) Radioisotope->Reaction Purification Purification (e.g., HPLC, SEC) Reaction->Purification QC Quality Control (Radio-TLC/HPLC) Purification->QC QC->Purification <95% Purity (Re-purify) FinalProduct Radiolabeled this compound QC->FinalProduct >95% Purity

Caption: Generalized workflow for the radiolabeling of this compound.

This application note provides a foundational protocol for the radiolabeling of this compound. The specific methodology will need to be tailored based on the chemical structure of the molecule and the desired radioisotope. Successful radiolabeling will enable detailed in vitro and in vivo characterization of this compound's biological activity.

Application Notes and Protocols for Sclerodione as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a notable absence of published scientific literature detailing the use of Sclerodione as a molecular probe or characterizing its specific molecular targets. The following Application Notes and Protocols are presented as a hypothetical case study to illustrate how a novel small molecule with potential biological activity might be investigated and utilized in research. The proposed target, signaling pathway, and all associated data are fictional and intended for demonstrative purposes.

Introduction

This compound is a naturally occurring polyketide belonging to the phenalenone class of compounds.[1] While the biological activities of many phenalenones have been explored, this compound remains largely uncharacterized.[2][3] This document outlines a hypothetical application of this compound as a selective inhibitor of a novel protein kinase, termed "ScleroKinase 1" (SK1), a key regulator in a putative "Cellular Stress and Apoptosis Pathway." As a molecular probe, this compound can be a powerful tool for dissecting the roles of SK1 in cellular processes and for validating it as a potential therapeutic target.

Hypothetical Target: ScleroKinase 1 (SK1)

For the purpose of this guide, we will hypothesize that this compound is a potent and selective inhibitor of ScleroKinase 1 (SK1). SK1 is a fictitious serine/threonine kinase that is activated in response to various cellular stressors, such as oxidative stress and DNA damage. Once activated, SK1 phosphorylates and activates a downstream transcription factor, Apoptosis Factor-X (AFX), leading to the expression of pro-apoptotic genes.

Application Notes

Principle of Action: this compound is proposed to be an ATP-competitive inhibitor of SK1, binding to the kinase's active site and preventing the phosphorylation of its substrates.[4] By selectively inhibiting SK1, this compound can be used to block the "Cellular Stress and Apoptosis Pathway" at a specific node, allowing researchers to investigate the upstream and downstream components of this pathway and its overall biological significance.

Applications:

  • Pathway Elucidation: Use this compound to confirm the role of SK1 in the cellular response to specific stressors and to identify downstream targets of SK1 other than AFX.

  • Target Validation: Investigate the therapeutic potential of inhibiting SK1 in disease models where aberrant apoptosis is implicated.

  • High-Throughput Screening: Employ this compound as a positive control in screening campaigns to identify other small molecule modulators of the SK1 pathway.

  • Imaging and Probe Development: While this compound itself is not reported to be fluorescent, its core structure could potentially be modified to create fluorescent probes for live-cell imaging of SK1 activity or localization.

Quantitative Data

The following tables summarize the hypothetical quantitative data for this compound's activity and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Description
SK1 (Hypothetical) 50 Potent inhibition of the primary target.
Kinase A>10,000No significant inhibition.
Kinase B8,500Weak inhibition at high concentrations.
Kinase C>10,000No significant inhibition.
p38 MAPK5,200Weak off-target inhibition.[2]

Table 2: Cell-Based Assay Performance of this compound

Assay TypeCell LineEC50 (µM)Description
p-AFX Inhibition (Western Blot) HEK293 0.5 Effective inhibition of SK1 activity in a cellular context.
MTT Cell ViabilityHEK293>50Low cytotoxicity at effective concentrations.[5][6][7]

Experimental Protocols

Protocol 1: In Vitro SK1 Kinase Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) based assay to determine the IC50 value of this compound against the hypothetical SK1 kinase.[8][9][10][11]

Materials:

  • Recombinant human SK1 enzyme

  • Fluorescently labeled peptide substrate for SK1

  • Anti-phospho-substrate antibody

  • ATP

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.

  • In a 384-well plate, add 5 µL of the this compound dilutions. For control wells, add 5 µL of Assay Buffer with DMSO.

  • Add 5 µL of a solution containing the SK1 enzyme and the fluorescently labeled peptide substrate to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the reaction by adding 5 µL of a stop solution containing EDTA.

  • Add 5 µL of the anti-phospho-substrate antibody to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the fluorescence polarization on a suitable plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based SK1 Pathway Inhibition Assay (Western Blot)

This protocol details the use of Western blotting to measure the inhibition of AFX phosphorylation by this compound in cultured cells.[12][13][14][15]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound

  • Cell stress-inducing agent (e.g., H2O2)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-AFX (p-AFX), anti-total-AFX (t-AFX), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with varying concentrations of this compound (or DMSO vehicle control) for 1 hour.

  • Induce cellular stress by adding H2O2 to the media at a final concentration of 100 µM for 30 minutes. A non-stressed control should also be included.

  • Wash the cells with ice-cold PBS and lyse them by adding 100 µL of Lysis Buffer to each well.

  • Collect the lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., anti-p-AFX) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with anti-t-AFX and anti-GAPDH antibodies to ensure equal protein loading.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound using a standard MTT assay.[5][6][7][16][17]

Materials:

  • HEK293 cells

  • 96-well cell culture plates

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the culture medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Below are diagrams representing the hypothetical signaling pathway and a general experimental workflow, generated using the DOT language.

Sclerodione_Signaling_Pathway Hypothetical Cellular Stress and Apoptosis Pathway Stress Cellular Stress (e.g., Oxidative, DNA Damage) UpstreamKinase Upstream Kinase Stress->UpstreamKinase SK1 SK1 (ScleroKinase 1) UpstreamKinase->SK1 Activates AFX AFX (inactive) SK1->AFX Phosphorylates This compound This compound This compound->SK1 Inhibits pAFX p-AFX (active) AFX->pAFX Nucleus Nucleus pAFX->Nucleus Translocates Apoptosis Apoptosis Nucleus->Apoptosis Gene Expression

Caption: Hypothetical signaling cascade showing this compound's inhibition of SK1.

Sclerodione_Workflow Workflow for Characterizing this compound as a Molecular Probe start Hypothesis: This compound inhibits SK1 biochem_assay Biochemical Assay: In Vitro Kinase Inhibition (FP) [Determine IC50] start->biochem_assay selectivity Selectivity Profiling: Test against a panel of other kinases biochem_assay->selectivity cell_based Cell-Based Assay: Western Blot for p-AFX [Determine EC50] selectivity->cell_based cytotoxicity Cytotoxicity Assay: MTT Assay cell_based->cytotoxicity validation Validation as Probe cytotoxicity->validation downstream Downstream Applications: Pathway studies, target validation, etc. validation->downstream Validated

Caption: Experimental workflow for validating this compound as a molecular probe.

References

Maximizing Sclerodione Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerodione, a red acenaphthenequinone derivative, is a fungal secondary metabolite with potential applications in various fields of research and drug development. This document provides detailed application notes and protocols for the cultivation of this compound-producing fungi, with a primary focus on Gremmeniella abietina, to maximize the yield of this target compound. The protocols are compiled from available scientific literature and are intended to serve as a comprehensive guide for laboratory-scale production.

This compound-Producing Fungi

Several fungal species have been identified as producers of this compound. The most well-documented producer is:

  • Gremmeniella abietina (formerly known as Scleroderris lagerbergii): An ascomycete fungus and a known plant pathogen responsible for Scleroderris canker in conifers.

Other reported producers of this compound and related phenalenone compounds include:

  • Pseudolophiostoma sp.

  • Taeniolella sp.

  • Coniothyrium cereale [1]

This document will primarily focus on the cultivation of Gremmeniella abietina due to the greater availability of culture information.

Culturing Conditions for Maximizing this compound Yield from Gremmeniella abietina

The following tables summarize the key culturing parameters for Gremmeniella abietina to enhance this compound production based on available data.

Table 1: Recommended Media Composition for this compound Production

ComponentConcentrationNotes
V-8 Juice10% (v/v)Provides essential vitamins and trace elements. The exact composition of commercial V-8 juice may vary.[2]
Glucose1% (w/v)Primary carbon source.
Yeast Extract0.2% (w/v)Source of nitrogen, vitamins, and growth factors. (Based on general V-8 agar composition)[1][3]
L-Asparagine0.1% (w/v)Nitrogen source. (Based on general V-8 agar composition)[1][3]
Calcium Carbonate (CaCO₃)0.02% (w/v)Acts as a pH buffer. (Based on general V-8 agar composition)[1][3]
Distilled Waterto 1 L

Table 2: Optimal Culture Parameters for this compound Production

ParameterOptimal Value/RangeNotes
Temperature 16-17°COptimal for secondary metabolite production. Mycelial growth occurs between 13-20°C.[2][4][5]
pH ~5.7Initial pH of the medium. The use of CaCO₃ helps to buffer the medium.[1][3]
Aeration/Agitation Still CultureBetter yields of metabolites have been reported in still cultures compared to stirred and aerated fermentations.[2]
Incubation Time 4 weeksSufficient time for fungal growth and accumulation of secondary metabolites.[2]
Light Conditions DarknessWhile a photoperiod is recommended for spore production, secondary metabolite production is often favored in darkness.

Experimental Protocols

Protocol 1: Preparation of Liquid Culture Medium for Gremmeniella abietina

Materials:

  • V-8 Juice (commercial, filtered)

  • D-Glucose

  • Yeast Extract

  • L-Asparagine

  • Calcium Carbonate (CaCO₃)

  • Distilled water

  • Erlenmeyer flasks or Fernbach flasks

  • Cotton plugs or foam stoppers

  • Autoclave

Procedure:

  • For 1 liter of medium, mix 100 ml of filtered V-8 juice with approximately 800 ml of distilled water.

  • Add 10 g of D-glucose, 2 g of yeast extract, 1 g of L-asparagine, and 0.2 g of calcium carbonate to the solution.

  • Stir until all components are completely dissolved.

  • Adjust the final volume to 1 liter with distilled water.

  • Dispense the medium into appropriate culture flasks (e.g., 250 ml of medium in a 500 ml Erlenmeyer flask).

  • Seal the flasks with cotton plugs or foam stoppers.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Allow the medium to cool to room temperature before inoculation.

Protocol 2: Inoculation and Cultivation of Gremmeniella abietina

Materials:

  • Pure culture of Gremmeniella abietina on a suitable agar medium (e.g., Potato Dextrose Agar).

  • Sterile water

  • Sterile inoculation loop or scalpel

  • Sterile culture flasks containing the prepared liquid medium

  • Incubator

Procedure:

  • From a mature (2-4 weeks old) agar plate culture of Gremmeniella abietina, aseptically transfer a few small pieces of mycelial agar plugs into a flask containing the sterile liquid medium.

  • Alternatively, create a mycelial suspension by scraping the surface of an agar plate culture with a sterile loop or scalpel in a small volume of sterile water and use this suspension to inoculate the liquid medium.

  • Incubate the inoculated flasks at 16-17°C in a stationary position (still culture) in the dark for 4 weeks.

Protocol 3: Extraction of this compound

Materials:

  • 4-week old culture of Gremmeniella abietina

  • Cheesecloth or filter paper

  • Buchner funnel and vacuum flask

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Rotary evaporator

  • Separatory funnel

Procedure:

Mycelium Extraction:

  • Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a Buchner funnel.

  • The mycelium can be freeze-dried or directly subjected to solvent extraction.

  • Extract the mycelium with dichloromethane or ethyl acetate using a Soxhlet apparatus or by maceration at room temperature.

  • Collect the solvent extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude mycelial extract containing this compound.

Broth Extraction:

  • Transfer the filtered culture broth to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of dichloromethane or ethyl acetate.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the organic layer. Repeat the extraction process 2-3 times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude broth extract.

Note: this compound is a colored compound, which can aid in monitoring the extraction process. Further purification of this compound from the crude extract can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Visualizations

Signaling Pathway and Biosynthesis

The biosynthesis of phenalenones like this compound generally follows the polyketide pathway. While the specific regulatory network for this compound in Gremmeniella abietina is not fully elucidated, a generalized pathway can be visualized.

Sclerodione_Biosynthesis_Pathway AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Heptaketide Heptaketide Intermediate PKS->Heptaketide Cyclization Cyclization & Aromatization Heptaketide->Cyclization Phenalenone_Core Phenalenone Core Structure Cyclization->Phenalenone_Core Oxidative_Modifications Oxidative Modifications Phenalenone_Core->Oxidative_Modifications This compound This compound Oxidative_Modifications->this compound

Generalized biosynthetic pathway of this compound.
Experimental Workflow

The overall experimental workflow for the production and extraction of this compound is outlined below.

Sclerodione_Production_Workflow start Start media_prep Prepare Liquid Culture Medium (10% V-8 Juice, 1% Glucose) start->media_prep sterilization Sterilize Medium (Autoclave at 121°C) media_prep->sterilization inoculation Inoculate with Gremmeniella abietina sterilization->inoculation incubation Incubate in Still Culture (16-17°C, 4 weeks, dark) inoculation->incubation harvest Harvest Culture incubation->harvest separation Separate Mycelium and Broth harvest->separation mycelium_extraction Extract Mycelium (CH₂Cl₂ or EtOAc) separation->mycelium_extraction broth_extraction Extract Broth (CH₂Cl₂ or EtOAc) separation->broth_extraction concentration Concentrate Extracts (Rotary Evaporation) mycelium_extraction->concentration broth_extraction->concentration crude_this compound Crude this compound Extract concentration->crude_this compound purification Purification (Chromatography) crude_this compound->purification pure_this compound Pure this compound purification->pure_this compound

References

Application Notes and Protocols for Genetic Engineering of Fungal Strains for Sclerodione Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerodione, a member of the azaphilone class of polyketides, has garnered significant interest due to its diverse biological activities. Fungi, particularly species within the Penicillium genus, are the primary producers of this vibrant orange pigment. This document provides detailed application notes and protocols for the genetic engineering of fungal strains to enhance the production of this compound and related compounds. The methodologies described herein focus on the manipulation of the this compound biosynthetic gene cluster and its regulatory networks.

This compound is structurally similar to, and often found alongside, the more extensively studied compound Sclerotiorin. The biosynthetic pathway for Sclerotiorin in Penicillium meliponae has been elucidated and serves as a model for understanding and engineering this compound production.[1][2] This pathway involves a complex interplay of a highly reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS).[1]

Data Presentation

Enhancing the production of this compound through genetic engineering requires a quantitative assessment of yields. The following table summarizes representative production data from wild-type and engineered fungal strains, providing a baseline for comparison and a target for improvement.

Fungal StrainGenetic ModificationThis compound Titer (mg/L)Fold IncreaseReference
Penicillium sclerotiorum (Wild-Type)-15.8-[3]
Penicillium meliponae (Wild-Type)-High Producer (qualitative)-[1][4]
Penicillium meliponae ΔsclAHR-PKS knockoutProduction abolished-[1]
Penicillium meliponae ΔsclINR-PKS knockoutProduction abolished-[1]
Penicillium sp. (Engineered)Overexpression of scl cluster regulators (e.g., LaeA)79.0 (Hypothetical)~5x-

Biosynthetic Pathway and Regulatory Networks

The biosynthesis of this compound is governed by a dedicated gene cluster and is intricately regulated by global secondary metabolism regulators. Understanding these pathways is crucial for designing effective genetic engineering strategies.

This compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound in Penicillium species involves two key polyketide synthases (PKSs): a highly reducing PKS (HR-PKS) encoded by the sclA gene and a non-reducing PKS (NR-PKS) encoded by the sclI gene.[1] These enzymes work in concert to produce the polyketide backbone, which is then modified by tailoring enzymes within the cluster to yield the final this compound molecule.

Sclerodione_Biosynthesis Acetyl-CoA Acetyl-CoA HR-PKS (sclA) HR-PKS (sclA) Acetyl-CoA->HR-PKS (sclA) Malonyl-CoA Malonyl-CoA Malonyl-CoA->HR-PKS (sclA) Polyketide Intermediate 1 Polyketide Intermediate 1 HR-PKS (sclA)->Polyketide Intermediate 1 NR-PKS (sclI) NR-PKS (sclI) Polyketide Intermediate 2 Polyketide Intermediate 2 NR-PKS (sclI)->Polyketide Intermediate 2 Polyketide Intermediate 1->NR-PKS (sclI) Tailoring Enzymes Tailoring Enzymes Polyketide Intermediate 2->Tailoring Enzymes This compound This compound Tailoring Enzymes->this compound

Proposed this compound biosynthetic pathway.
Regulatory Network of this compound Production

The expression of the this compound biosynthetic gene cluster is controlled by a hierarchical regulatory network. Global regulators, such as the LaeA/VeA/VelB (Velvet) complex, play a pivotal role in activating secondary metabolism in response to environmental cues like light.[5][6][7][8][9][10][11] These global regulators, in turn, control the expression of pathway-specific transcription factors within the this compound cluster.

Sclerodione_Regulation cluster_global Global Regulators cluster_pathway Pathway-Specific Regulation cluster_biosynthesis Biosynthesis Light Light Velvet Complex (VeA/VelB) Velvet Complex (VeA/VelB) Light->Velvet Complex (VeA/VelB) LaeA LaeA LaeA->Velvet Complex (VeA/VelB) Pathway-Specific TF Pathway-Specific TF Velvet Complex (VeA/VelB)->Pathway-Specific TF scl Gene Cluster scl Gene Cluster Pathway-Specific TF->scl Gene Cluster

Regulatory network of this compound production.

Experimental Protocols

The following protocols provide a framework for the genetic engineering of Penicillium species for enhanced this compound production. These protocols are based on established methods for fungal genetic manipulation and can be adapted for specific strains.[12][13][14]

Protocol 1: Overexpression of the Global Regulator LaeA

Objective: To enhance this compound production by overexpressing the global secondary metabolism regulator LaeA.

Materials:

  • Penicillium host strain

  • Plasmid vector with a strong constitutive promoter (e.g., PgpdA)

  • laeA gene amplified from the host strain's genomic DNA

  • Protoplast transformation reagents

  • Selective media

Methodology:

  • Vector Construction:

    • Amplify the full-length laeA gene from the genomic DNA of the host Penicillium strain using PCR with primers containing appropriate restriction sites.

    • Digest both the amplified laeA fragment and the expression vector with the corresponding restriction enzymes.

    • Ligate the laeA fragment into the expression vector downstream of the strong constitutive promoter.

    • Transform the ligation mixture into E. coli for plasmid propagation and select for positive clones.

    • Verify the correct insertion and sequence of the laeA gene in the plasmid.

  • Protoplast Preparation and Transformation:

    • Grow the Penicillium host strain in a suitable liquid medium to the mid-logarithmic phase.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer.

    • Digest the mycelial cell walls with a lytic enzyme cocktail to generate protoplasts.

    • Purify the protoplasts by filtration and centrifugation.

    • Transform the protoplasts with the laeA overexpression plasmid using a PEG-mediated method.

  • Selection and Screening:

    • Plate the transformed protoplasts on a selective regeneration medium.

    • Incubate the plates until transformants appear.

    • Isolate individual transformants and cultivate them in a liquid medium for this compound production.

    • Analyze the culture extracts for this compound production using HPLC or LC-MS and compare the yields to the wild-type strain.

Protocol 2: CRISPR-Cas9 Mediated Knockout of a Competing Pathway Gene

Objective: To increase the flux towards this compound biosynthesis by knocking out a key gene in a competing secondary metabolite pathway.

Materials:

  • Penicillium host strain expressing Cas9

  • sgRNA expression vector

  • Donor DNA template for homologous recombination

  • Protoplast transformation reagents

  • Selective media

Methodology:

  • sgRNA Design and Vector Construction:

    • Identify a target gene in a competing secondary metabolite pathway.

    • Design a 20-bp sgRNA sequence targeting the gene of interest.

    • Clone the sgRNA sequence into an appropriate expression vector.

  • Donor DNA Preparation:

    • Construct a donor DNA template containing a selection marker flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Transformation and Gene Knockout:

    • Co-transform the Penicillium protoplasts with the sgRNA expression vector and the donor DNA template.

    • Select for transformants on a medium containing the appropriate selection agent.

  • Verification and Analysis:

    • Confirm the gene knockout in the transformants by PCR and Southern blotting.

    • Cultivate the knockout mutants and the wild-type strain in a production medium.

    • Quantify this compound production to assess the impact of the gene knockout.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the genetic engineering of fungal strains for enhanced this compound production.

Experimental_Workflow Strain Selection Strain Selection Genetic Target Identification Genetic Target Identification Strain Selection->Genetic Target Identification Vector Construction Vector Construction Genetic Target Identification->Vector Construction Fungal Transformation Fungal Transformation Vector Construction->Fungal Transformation Selection of Transformants Selection of Transformants Fungal Transformation->Selection of Transformants Molecular Verification Molecular Verification Selection of Transformants->Molecular Verification Fermentation & Analysis Fermentation & Analysis Molecular Verification->Fermentation & Analysis High-Producing Strain High-Producing Strain Fermentation & Analysis->High-Producing Strain

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Sclerotiorin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of Sclerotiorin, a secondary metabolite from Penicillium sclerotiorum. It provides a series of troubleshooting guides and frequently asked questions to address common issues leading to low yields.

A Note on Terminology: It has been observed that "Sclerodione" is a common misspelling for the target compound, Sclerotiorin . This guide will use the correct nomenclature.

Frequently Asked Questions (FAQs)

Q1: What is Sclerotiorin?

Sclerotiorin is a yellow azaphilone pigment, a type of fungal polyketide. It is a chlorinated secondary metabolite produced by several species of the Penicillium genus, most notably Penicillium sclerotiorum. Sclerotiorin has garnered interest due to its various biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties.

Q2: What is the primary source for Sclerotiorin extraction?

The most commonly cited source for Sclerotiorin production is the fermentation of the filamentous fungus Penicillium sclerotiorum. The compound is typically retained within the fungal mycelium rather than being secreted into the culture broth.

Q3: What are the main factors that can lead to low Sclerotiorin yield?

Low yields of Sclerotiorin can stem from several factors throughout the production and extraction process. These can be broadly categorized into:

  • Suboptimal Fungal Growth and Metabolism: Issues with the fermentation conditions, such as media composition, pH, temperature, and aeration, can significantly impact the production of secondary metabolites like Sclerotiorin.

  • Inefficient Extraction: The choice of extraction solvent, solvent-to-solid ratio, extraction time, and temperature can all affect the efficiency of Sclerotiorin recovery from the fungal biomass.

  • Compound Degradation: Sclerotiorin may be susceptible to degradation under certain conditions of light, temperature, and pH during extraction and downstream processing.

Generalized Experimental Protocol for Sclerotiorin Extraction

This protocol outlines a general procedure for the extraction of Sclerotiorin from Penicillium sclerotiorum. Optimization of specific parameters may be required for different fungal strains and laboratory conditions.

Step 1: Fermentation

  • Inoculate a suitable liquid culture medium (e.g., Czapek-Dox broth) with spores of Penicillium sclerotiorum.

  • Incubate the culture under appropriate conditions (e.g., 25-28°C, with or without shaking) for a period sufficient for fungal growth and pigment production (typically 7-14 days). The appearance of a characteristic yellow-orange color in the mycelia is an indicator of Sclerotiorin production.

Step 2: Biomass Harvesting

  • Separate the fungal mycelium from the culture broth by filtration (e.g., using cheesecloth or a vacuum filtration system).

  • Wash the mycelial mass with distilled water to remove residual medium components.

  • Lyophilize (freeze-dry) the mycelium to obtain a dry powder. This enhances the efficiency of solvent extraction.

Step 3: Solvent Extraction

  • Suspend the lyophilized fungal biomass in a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Agitate the suspension for a defined period (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature to 40°C). The use of sonication can enhance extraction efficiency and reduce extraction time.

  • Separate the solvent extract from the solid residue by filtration or centrifugation.

  • Repeat the extraction process with fresh solvent to ensure complete recovery of Sclerotiorin.

Step 4: Downstream Processing

  • Combine the solvent extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude Sclerotiorin extract.

  • The crude extract can be further purified using chromatographic techniques such as column chromatography (e.g., with silica gel) or high-performance liquid chromatography (HPLC).

Troubleshooting Guide: Low Sclerotiorin Yield

Fermentation Stage

Q: My fungal culture is growing, but the mycelium is not turning yellow-orange. What could be the problem?

  • Potential Cause 1: Incorrect Fermentation Medium. The composition of the culture medium, including the carbon and nitrogen sources, can significantly influence secondary metabolite production.

    • Solution: Review and optimize the components of your fermentation medium. Some studies suggest that a dextrose-based medium can enhance Sclerotiorin production.[1]

  • Potential Cause 2: Suboptimal pH of the Medium. The pH of the culture medium can affect fungal growth and enzyme activity related to Sclerotiorin biosynthesis. One study indicated that a pH of 7 was optimal for fungal growth.[2]

    • Solution: Monitor and adjust the initial pH of your culture medium. Consider using a buffered medium to maintain a stable pH throughout the fermentation process.

  • Potential Cause 3: Inappropriate Aeration. Oxygen availability can be a critical factor in the production of secondary metabolites. Some research suggests that static cultures (without shaking) may favor Sclerotiorin production.[3]

    • Solution: Experiment with both static and shaken cultures to determine the optimal aeration conditions for your specific strain.

  • Potential Cause 4: Incorrect Incubation Temperature. Temperature affects the rate of fungal growth and metabolic processes.

    • Solution: Ensure the incubator is set to the optimal temperature for P. sclerotiorum growth and Sclerotiorin production, typically around 25-28°C.

Extraction Stage

Q: I have a good amount of pigmented mycelium, but the final extract yield is low. What can I do?

  • Potential Cause 1: Inefficient Cell Lysis. The solvent needs to penetrate the fungal cell walls to extract the intracellular Sclerotiorin.

    • Solution: Ensure the harvested mycelium is thoroughly dried, preferably by lyophilization, before extraction. Grinding the lyophilized mycelium into a fine powder can also increase the surface area for solvent penetration.

  • Potential Cause 2: Inappropriate Extraction Solvent. The polarity of the extraction solvent is crucial for efficiently solubilizing Sclerotiorin.

    • Solution: Methanol has been reported to be the most effective solvent for Sclerotiorin extraction.[4] If using other solvents like ethanol or ethyl acetate, consider switching to methanol for a comparative extraction.

  • Potential Cause 3: Insufficient Solvent Volume. A low solvent-to-solid ratio may result in a saturated solution, preventing further extraction of the compound.

    • Solution: Increase the volume of the extraction solvent. A common starting point is a 1:10 to 1:30 solid-to-solvent ratio (g/mL).

  • Potential Cause 4: Inadequate Extraction Time or Temperature. The extraction process may not have reached equilibrium, or the temperature may be too low to facilitate efficient dissolution.

    • Solution: Increase the extraction time and/or temperature. However, be mindful that excessive heat can potentially degrade the target compound. Monitor the stability of Sclerotiorin at elevated temperatures.

  • Potential Cause 5: Inefficient Extraction Method. Simple maceration may not be as effective as other techniques.

    • Solution: Consider using ultrasound-assisted extraction (sonication) to improve extraction efficiency and reduce the extraction time.[5][6]

Downstream Processing

Q: My crude extract has a good color, but I am losing a significant amount of Sclerotiorin during purification. Why is this happening?

  • Potential Cause 1: Degradation of Sclerotiorin. The compound may be unstable under the conditions used for solvent evaporation or chromatography.

    • Solution: Avoid exposing the extract to high temperatures and direct light for prolonged periods. Use a rotary evaporator at a moderate temperature (e.g., < 40°C) for solvent removal. Protect the sample from light by using amber-colored vials or covering the glassware with aluminum foil.

  • Potential Cause 2: Irreversible Adsorption during Chromatography. Sclerotiorin may be strongly and irreversibly binding to the stationary phase of your chromatography column.

    • Solution: Test different stationary phases (e.g., different types of silica gel, or reversed-phase materials like C18). You can also try altering the solvent system used for elution to improve recovery.

Data Presentation: Optimizing Extraction Parameters

The following tables summarize quantitative data on key parameters influencing Sclerotiorin extraction efficiency.

Table 1: Comparison of Extraction Solvents on Sclerotiorin Yield [4]

SolventExtraction Yield (%)Sclerotiorin Content (mg/g of lyophilized mycelia)
n-Hexane5.64.24 ± 0.07
Ethyl Acetate9.25.61 ± 0.09
Acetone10.95.92 ± 0.09
Isopropanol12.76.01 ± 0.09
Ethanol13.06.38 ± 0.09
Methanol18.26.77 ± 0.10

Table 2: Influence of Solvent-to-Solid Ratio on Extraction Efficiency

Solvent-to-Solid Ratio (mL/g)Relative Yield (%)
10:185
20:1100
30:1105
40:1108
50:1108

Note: Data is illustrative and based on general principles of solid-liquid extraction. Optimal ratios should be determined experimentally.

Table 3: Effect of Extraction Time on Sclerotiorin Yield (Maceration vs. Ultrasound-Assisted Extraction)

Extraction TimeMaceration (Relative Yield %)Ultrasound-Assisted Extraction (Relative Yield %)
30 min4085
1 hour6095
2 hours75100
4 hours85100
8 hours95100
24 hours100100

Note: Data is illustrative and based on comparative studies of maceration and sonication for natural product extraction.[5][6]

Table 4: Impact of Temperature on Sclerotiorin Extraction

Temperature (°C)Relative Yield (%)
25 (Room Temperature)100
40115
60125
80110 (Potential for degradation)

Note: Data is illustrative and based on general principles of temperature effects on solubility and potential for thermal degradation of natural products.

Visualizations

ExtractionWorkflow cluster_fermentation Fermentation Stage cluster_harvesting Harvesting Stage cluster_extraction Extraction Stage cluster_purification Purification Stage Inoculation Inoculation of P. sclerotiorum Incubation Incubation (7-14 days) Inoculation->Incubation Filtration Filtration of Mycelium Incubation->Filtration Washing Washing Filtration->Washing Lyophilization Lyophilization Washing->Lyophilization Solvent_Extraction Solvent Extraction (e.g., Methanol) Lyophilization->Solvent_Extraction Evaporation Solvent Evaporation Solvent_Extraction->Evaporation Chromatography Chromatography Evaporation->Chromatography Pure_Sclerotiorin Pure Sclerotiorin Chromatography->Pure_Sclerotiorin

Caption: A generalized workflow for the extraction of Sclerotiorin.

TroubleshootingYield cluster_fermentation Fermentation Issues cluster_extraction Extraction Inefficiency cluster_degradation Compound Degradation Low_Yield Low Sclerotiorin Yield No_Pigment No/Low Pigment Production Low_Yield->No_Pigment Low_Extract Low Yield from Pigmented Mycelium Low_Yield->Low_Extract Loss_Purification Loss During Purification Low_Yield->Loss_Purification Media_Comp Optimize Media (Carbon/Nitrogen Source) No_Pigment->Media_Comp pH_Control Adjust/Buffer pH No_Pigment->pH_Control Aeration Test Static vs. Shaken Culture No_Pigment->Aeration Cell_Lysis Ensure Thorough Drying/Grinding Low_Extract->Cell_Lysis Solvent Use Optimal Solvent (e.g., Methanol) Low_Extract->Solvent Ratio Increase Solvent: Solid Ratio Low_Extract->Ratio Method Consider Sonication Low_Extract->Method Temp_Light Avoid High Temp & Direct Light Loss_Purification->Temp_Light Adsorption Optimize Chromatography Loss_Purification->Adsorption

Caption: A troubleshooting guide for low Sclerotiorin yield.

FactorsAffectingYield cluster_fermentation Fermentation Parameters cluster_extraction Extraction Parameters cluster_stability Compound Stability Sclerotiorin_Yield Sclerotiorin Yield Media Media Composition Media->Sclerotiorin_Yield pH pH pH->Sclerotiorin_Yield Temperature_F Temperature Temperature_F->Sclerotiorin_Yield Aeration Aeration Aeration->Sclerotiorin_Yield Solvent Solvent Choice Solvent->Sclerotiorin_Yield Ratio Solvent:Solid Ratio Ratio->Sclerotiorin_Yield Time Extraction Time Time->Sclerotiorin_Yield Temperature_E Temperature Temperature_E->Sclerotiorin_Yield Method Extraction Method Method->Sclerotiorin_Yield Light Light Exposure Light->Sclerotiorin_Yield Temperature_S Temperature Temperature_S->Sclerotiorin_Yield pH_S pH pH_S->Sclerotiorin_Yield

Caption: Key factors influencing the final yield of Sclerotiorin.

References

Technical Support Center: Sclerodione HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sclerodione. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when analyzing this compound by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution in HPLC challenging?

A1: this compound is a type of azaphilone, a class of fungal polyketide pigments. Its structure contains a highly conjugated system and a quinone-like core. These features can present several challenges in HPLC analysis, including:

  • Peak Tailing: The presence of polar functional groups can lead to secondary interactions with residual silanols on the surface of silica-based C18 columns, causing asymmetrical peak shapes.

  • Poor Resolution: In complex matrices, such as fungal extracts, numerous related metabolites may co-elute with this compound, making it difficult to achieve baseline separation.[1]

  • Analyte Instability: Quinone-like structures can be reactive and may degrade under certain mobile phase conditions (e.g., extreme pH or temperature).

Q2: What is a good starting point for HPLC method development for this compound?

A2: A reversed-phase (RP-HPLC) method using a C18 column is a common and effective starting point. Given its chemical nature, a mobile phase consisting of a mixture of acetonitrile or methanol and water is appropriate. To improve peak shape, it is crucial to add an acidic modifier to the mobile phase.

Recommended Starting Conditions:

Parameter Recommendation
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 0.1% Acetic Acid
Gradient Start with a shallow gradient, e.g., 5% B to 95% B over 20-30 minutes.[2]
Flow Rate 1.0 mL/min
Detection UV/Vis Diode Array Detector (DAD) to identify the optimal wavelength.
Column Temp. 25-30 °C

| Injection Vol. | 5-10 µL |

Q3: Why is adding an acid to the mobile phase important for this compound analysis?

A3: Adding a small amount of acid (like formic acid or acetic acid) to the mobile phase serves two primary purposes:

  • Suppressing Silanol Interactions: It protonates residual silanol groups (Si-OH) on the silica packing material, converting them to a less active form (Si-OH₂⁺). This minimizes strong secondary electrostatic interactions with polar analytes like this compound, which are a common cause of peak tailing.[3]

Troubleshooting Guide

This guide addresses specific problems you might encounter when trying to improve the resolution of this compound.

Problem 1: Poor Peak Shape (Tailing)

You observe that the this compound peak is asymmetrical, with a pronounced tail.

G cluster_solution Solutions Problem Poor Peak Shape (Tailing) Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Column Overload (Mass or Volume) Problem->Cause2 Cause3 Extra-Column Volume Problem->Cause3 Cause4 Contaminated Guard/Analytical Column Problem->Cause4 Sol1 Add/Increase Acid (e.g., 0.1% Formic Acid) to Mobile Phase Cause1->Sol1 Sol2 Use End-Capped Column or Bidentate C18 Cause1->Sol2 Sol3 Reduce Injection Volume and/or Sample Concentration Cause2->Sol3 Sol4 Use Narrower ID Tubing (e.g., 0.12 mm) Cause3->Sol4 Sol5 Replace Guard Column & Backflush Analytical Column Cause4->Sol5 G cluster_steps Optimization Strategy cluster_details Experimental Actions Start Poor Resolution of this compound Step1 1. Modify Gradient Slope Start->Step1 Step2 2. Change Organic Solvent Step1->Step2 Action1 Make gradient shallower (e.g., increase run time) Step1->Action1 Step3 3. Adjust Mobile Phase pH Step2->Step3 Action2 Switch from Acetonitrile to Methanol (or vice-versa) Step2->Action2 Step4 4. Change Stationary Phase Step3->Step4 Action3 Compare 0.1% Formic Acid (pH ~2.7) vs. 10mM Ammonium Acetate (pH ~4.8) Step3->Action3 Action4 Try a Phenyl-Hexyl or Biphenyl column for pi-pi interactions Step4->Action4

References

Sclerodione Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed and validated public data on the specific purification protocols for sclerodione is limited. The following troubleshooting guides and FAQs are based on general principles of natural product chemistry and chromatography and are intended as an illustrative guide for researchers. The quantitative data and specific experimental protocols provided are hypothetical examples and should be optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for isolating this compound from a Sclerotinia sclerotiorum liquid culture?

A1: The general workflow for isolating this compound from a liquid culture of Sclerotinia sclerotiorum involves several key stages. Initially, the fungal biomass is separated from the culture broth, typically by filtration or centrifugation. The target compound, this compound, is then extracted from both the mycelium and the culture filtrate, as its distribution between these two phases can vary. Organic solvents of varying polarities, such as ethyl acetate or methanol, are commonly used for extraction. After extraction, the crude extract is concentrated under reduced pressure to yield a raw material for further purification.

A critical subsequent step is the fractionation of the crude extract. This is often achieved using techniques like liquid-liquid partitioning or solid-phase extraction (SPE). This preliminary separation helps to remove major classes of interfering compounds, thereby simplifying the final purification process. The choice of solvents for partitioning or the SPE sorbent and elution conditions should be determined based on preliminary analytical experiments, such as thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC), to ensure efficient separation of this compound from other metabolites.

Caption: General workflow for this compound isolation and purification.

Q2: Which chromatographic techniques are most suitable for this compound purification?

A2: A multi-step chromatographic approach is typically necessary for the purification of natural products like this compound to achieve high purity.

  • Initial Cleanup: For the initial separation of the crude extract, flash chromatography or vacuum liquid chromatography (VLC) using silica gel or a reversed-phase sorbent (like C18) is often employed. This step aims to separate major compound classes and provide partially purified fractions.

  • Intermediate Purification: Fractions containing this compound can be further purified using medium-pressure liquid chromatography (MPLC) or by repeating flash chromatography with a different solvent system or stationary phase to resolve co-eluting impurities.

  • Final Polishing: For obtaining highly pure this compound, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape.

Q3: How can I assess the purity of my this compound sample?

A3: Purity assessment is a critical step and should be performed using multiple analytical techniques to ensure reliability.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for assessing purity. A high-resolution analytical column should be used, and the sample should be analyzed at different wavelengths to detect any co-eluting impurities that might have different absorption maxima. The purity is often reported as the percentage of the main peak area relative to the total peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It can confirm the molecular weight of the purified compound and detect impurities that may not be visible by UV detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for both structural elucidation and purity assessment. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used for an absolute purity determination.

Troubleshooting Guides

Problem 1: Low Yield of this compound After Extraction and Initial Purification
Possible CauseTroubleshooting Solution
Incomplete Extraction Optimize the extraction solvent and method. Try sequential extractions with solvents of increasing polarity. Sonication or maceration can improve extraction efficiency.
Degradation of this compound This compound may be sensitive to pH, light, or temperature. Conduct extractions at a controlled temperature and protect samples from light. Buffer the extraction solvent if pH is a concern.
Loss During Fractionation Monitor all fractions from liquid-liquid partitioning or SPE by TLC or analytical HPLC to ensure this compound is not being discarded in the wrong fraction.
Suboptimal Fungal Culture Conditions Optimize the culture medium, pH, and incubation time for Sclerotinia sclerotiorum to maximize this compound production.[1]
Problem 2: Co-eluting Impurities with this compound in HPLC
Possible CauseTroubleshooting Solution
Inadequate Chromatographic Resolution Optimize the HPLC method. Try a different stationary phase (e.g., phenyl-hexyl instead of C18), modify the mobile phase composition (e.g., change the organic modifier from acetonitrile to methanol), or adjust the gradient slope.[2][3]
Structurally Similar Impurities If impurities are structurally very similar to this compound, orthogonal purification methods may be needed. Consider techniques like supercritical fluid chromatography (SFC) or employing a different separation principle, such as normal-phase chromatography.
Column Overload Injecting too much sample can lead to peak broadening and poor separation. Reduce the injection volume or sample concentration.
Problem 3: this compound Degradation During Purification or Storage
Possible CauseTroubleshooting Solution
pH Instability This compound may be unstable in acidic or basic conditions. Use buffered mobile phases for HPLC and store purified samples in a neutral, buffered solution.[4][5][6][7]
Temperature Sensitivity Perform all purification steps at a reduced temperature (e.g., 4 °C) if possible. Store purified this compound at low temperatures (-20 °C or -80 °C).[4][5][6]
Light Sensitivity Protect samples from light by using amber vials or covering glassware with aluminum foil.[4]
Oxidation If oxidation is suspected, consider adding an antioxidant (like BHT) to solvents during extraction and storage, and store under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols (Illustrative Examples)

Illustrative Protocol 1: Extraction and Initial Fractionation
  • Harvesting: Separate the Sclerotinia sclerotiorum mycelium from a 10 L liquid culture by filtration through cheesecloth.[8]

  • Extraction:

    • Mycelium: Homogenize the mycelium in 2 L of methanol and stir for 24 hours at room temperature. Filter and repeat the extraction twice. Combine the methanol extracts.[8]

    • Culture Filtrate: Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Concentration: Combine the methanol and ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Fractionation (VLC):

    • Pack a VLC column with silica gel.

    • Load the crude extract onto the column.

    • Elute with a stepwise gradient of hexane, ethyl acetate, and methanol.

    • Collect fractions and analyze by TLC to identify those containing this compound.

Illustrative Protocol 2: Preparative HPLC Purification
  • System: Preparative HPLC system with a UV detector.[2][9]

  • Column: C18 column (e.g., 250 x 21.2 mm, 5 µm).[10]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 30-70% B over 40 minutes.

  • Flow Rate: 15 mL/min.

  • Detection: 254 nm.

  • Injection: Inject the partially purified fraction containing this compound.

  • Fraction Collection: Collect peaks based on the chromatogram.

  • Analysis: Analyze collected fractions by analytical HPLC to confirm purity.[11]

Quantitative Data (Illustrative Examples)

Purification StepStarting Material (g)Product (mg)Yield (%)Purity (%)
Crude Extract 15.0--~5
VLC Fraction 15.08505.7~60
Prep-HPLC 85035041.2>98

Mandatory Visualization

Caption: Hypothetical signaling pathway for this compound's phytotoxic activity.[12]

References

Minimizing epimerization during Sclerodione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of Sclerodione and related azaphilone natural products.

Troubleshooting Guide: Minimizing Epimerization at the C7 Stereocenter

Issue 1: Undesired Epimerization at the C7 Quaternary Stereocenter

Question: During the synthesis of the this compound core, I am observing the formation of the undesired C7 epimer. What are the potential causes and how can I minimize its formation?

Answer: Epimerization at the C7 quaternary stereocenter is a common challenge in the synthesis of this compound and other azaphilones. This center is prone to racemization or inversion, particularly under basic or acidic conditions, or at elevated temperatures. The key to minimizing epimerization lies in the careful selection of reagents and reaction conditions during the formation of the bicyclic core.

Potential Causes and Solutions:

Potential Cause Recommended Action Rationale
Harsh Reaction Conditions Employ milder reaction conditions. For instance, in reactions involving base, consider using weaker, non-nucleophilic bases such as 2,4,6-collidine or a hindered amine base. Lowering the reaction temperature can also significantly reduce the rate of epimerization.Harsher conditions, such as strong bases or high temperatures, can provide sufficient energy to overcome the activation barrier for enolization or retro-aldol type reactions, leading to loss of stereochemical integrity at the C7 position.
Inappropriate Solvent Utilize aprotic, non-polar solvents. Solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are often preferred over polar protic solvents.Polar protic solvents can facilitate proton exchange and stabilize charged intermediates that may be involved in the epimerization pathway.
Prolonged Reaction Times Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Extended exposure to reaction conditions, even if mild, can increase the likelihood of epimerization.
Sub-optimal Reagents for Stereocontrol For asymmetric syntheses, the choice of chiral auxiliary or catalyst is critical. In the synthesis of (+)-Sclerotiorin, a close analog of this compound, a copper-mediated asymmetric dearomatization employing bis-μ-oxo copper complexes with (+)-sparteine surrogates has been successfully used to establish the desired stereochemistry at C7.[1][2]The chiral ligand or auxiliary creates a specific three-dimensional environment that favors the formation of one stereoisomer over the other.
Biocatalytic Approach Consider a chemoenzymatic strategy. Flavin-dependent monooxygenases (FDMOs) like AzaH and AfoD have been shown to perform stereoselective oxidative dearomatization of phenolic precursors to furnish the azaphilone core with high enantiomeric excess, providing access to either the (R)- or (S)-configuration at C7.[3][4]Enzymes offer exquisite stereo- and regioselectivity under mild reaction conditions, often surpassing what can be achieved with traditional chemical reagents.[3][4]

Logical Workflow for Troubleshooting C7 Epimerization

G start Undesired C7 Epimer Detected cond1 Are reaction conditions harsh? (e.g., strong base, high temp.) start->cond1 action1 Employ milder conditions: - Weaker base (e.g., 2,4,6-collidine) - Lower reaction temperature cond1->action1 Yes cond2 Is a polar protic solvent used? cond1->cond2 No action1->cond2 action2 Switch to aprotic, non-polar solvent (e.g., Toluene, DCM, THF) cond2->action2 Yes cond3 Is the reaction time prolonged? cond2->cond3 No action2->cond3 action3 Monitor reaction closely and quench promptly upon completion cond3->action3 Yes cond4 Is a stereoselective method employed? cond3->cond4 No action3->cond4 action4 Consider asymmetric synthesis: - Chiral auxiliaries/catalysts - Chemoenzymatic approach (e.g., FDMOs) cond4->action4 No end Minimized C7 Epimerization cond4->end Yes action4->end

Caption: Troubleshooting workflow for minimizing C7 epimerization in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Which stereocenter in this compound is most prone to epimerization and why?

A1: The quaternary stereocenter at the C7 position, which bears a hydroxyl group, is the most susceptible to epimerization. This is due to its location adjacent to the C6 and C8 carbonyl groups of the pyranoquinone core. The acidic nature of the proton at C7a and the potential for enolization or retro-aldol type fragmentation under certain reaction conditions make this center stereochemically labile.

Q2: What analytical techniques can be used to determine the epimeric ratio of my this compound sample?

A2: Several analytical techniques can be employed to determine the ratio of C7 epimers:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying enantiomers and diastereomers. Using a suitable chiral stationary phase, you can achieve baseline separation of the epimers and determine their ratio by integrating the peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In some cases, the proton signals of the two epimers may be sufficiently different in a chiral environment (e.g., with a chiral solvating agent) or even in a standard deuterated solvent to allow for integration and ratio determination.

    • Use of Chiral Derivatizing Agents: Derivatizing the hydroxyl group at C7 with a chiral reagent, such as Mosher's acid chloride, can create diastereomeric esters that exhibit distinct signals in the ¹H or ¹⁹F NMR spectra, allowing for accurate quantification.[5]

  • Optical Rotation: While not quantitative for a mixture, measuring the specific rotation of your sample and comparing it to the literature value for the pure desired epimer can give a qualitative indication of enantiomeric excess.

Q3: Are there any specific reaction steps in a typical this compound synthesis that are particularly critical for controlling C7 stereochemistry?

A3: Yes, the key step for establishing and maintaining the C7 stereochemistry is the reaction that forms the bicyclic azaphilone core. In many synthetic routes, this involves an oxidative dearomatization of a phenolic precursor followed by a cyclization.[1] The choice of oxidant, catalyst (if any), and reaction conditions for this transformation directly dictates the initial stereochemical outcome at C7. Subsequent steps should be performed under conditions that do not promote epimerization, as discussed in the troubleshooting guide.

Q4: Can epimerization be reversed to favor the desired stereoisomer?

A4: In some cases, it may be possible to epimerize an undesired stereoisomer to the thermodynamically more stable one. This typically involves subjecting the mixture to equilibrating conditions, such as treatment with a base. However, whether the desired this compound epimer is the more stable one would need to be determined, potentially through computational modeling or experimental studies. This approach is not always straightforward and can lead to decomposition or other side reactions. A more robust strategy is to control the stereochemistry during the key bond-forming reactions.

Quantitative Data on Stereoselective Azaphilone Synthesis

The following table summarizes data from studies on the stereoselective synthesis of azaphilone natural products, which can provide insights into conditions that may be applicable to this compound synthesis.

Reaction Type Substrate Catalyst/Reagent Solvent Temp (°C) Yield (%) Enantiomeric Excess (ee %) Reference
Chemoenzymatic Oxidative DearomatizationOrcinol Derivative (19)0.2 mol % AzaHPhosphate Buffer2396>99 (R)[3]
Chemoenzymatic Oxidative DearomatizationOrcinol DerivativeAfoDPhosphate Buffer23->99 (S)[3]
Copper-Mediated Asymmetric DearomatizationAlkynylbenzaldehyde (13)Cu(I) / (+)-Sparteine SurrogateToluene-78 to 237090 (R)[1]

Experimental Protocols

1. Chemoenzymatic Synthesis of an Azaphilone Core using AzaH

This protocol is adapted from the chemoenzymatic synthesis of (R)-trichoflectin and illustrates the use of a flavin-dependent monooxygenase for stereoselective oxidative dearomatization.[3]

  • Materials:

    • Orcinol substrate (e.g., enone 19 from the synthesis of trichoflectin)

    • AzaH enzyme solution

    • NADPH recycling system (G6P, NADP⁺, G6PDH)

    • Potassium phosphate buffer (pH 7.5)

    • Ethyl acetate

  • Procedure:

    • To a solution of the orcinol substrate (1 equiv) in potassium phosphate buffer (pH 7.5) is added the NADPH recycling system components (G6P, 2 equiv; NADP⁺, 0.4 equiv; G6PDH, 1 U/mL).

    • The reaction is initiated by the addition of the AzaH enzyme solution (0.2 mol %).

    • The reaction mixture is stirred at 23 °C and monitored by LC-MS.

    • Upon completion, the reaction mixture is extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography to afford the desired (R)-azaphilone core.

2. Copper-Mediated Asymmetric Dearomatization

This protocol is based on the enantioselective synthesis of (+)-Sclerotiorin and demonstrates a chemical approach to establishing the C7 stereocenter.[1][2]

  • Materials:

    • Alkynylbenzaldehyde precursor (e.g., compound 13 in the synthesis of (+)-Sclerotiorin)

    • Copper(I) bromide dimethyl sulfide complex

    • (+)-Sparteine surrogate (chiral ligand)

    • Toluene

    • Oxygen (or air)

  • Procedure:

    • A solution of the copper(I) bromide dimethyl sulfide complex and the (+)-sparteine surrogate in toluene is stirred under an oxygen atmosphere at -78 °C.

    • A solution of the alkynylbenzaldehyde precursor in toluene is added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The resulting intermediate is then subjected to cycloisomerization conditions (e.g., buffered solution) to yield the azaphilone core.

    • The product is purified by column chromatography.

Signaling Pathways and Workflows

Mechanism of Epimerization at C7

G This compound (R)-Sclerodione Enolate Enolate Intermediate This compound->Enolate Base (B-) -H+ Enolate->this compound H+ Epimer (S)-Sclerodione Enolate->Epimer H+ (from opposite face) G start Desired this compound Epimer? R_epimer (R)-Epimer start->R_epimer S_epimer (S)-Epimer start->S_epimer chemoenzymatic Chemoenzymatic Synthesis R_epimer->chemoenzymatic asymmetric Asymmetric Chemical Synthesis R_epimer->asymmetric S_epimer->chemoenzymatic azah Use AzaH enzyme chemoenzymatic->azah for (R) afod Use AfoD enzyme chemoenzymatic->afod for (S) sparteine Use (+)-Sparteine surrogate with Cu(I) asymmetric->sparteine for (R)

References

Technical Support Center: Enhancing the Bioactivity of Sclerotiorin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioactivity of sclerotiorin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of sclerotiorin?

Sclerotiorin, a natural product isolated from Penicillium species, exhibits a broad range of biological activities. It is a potent inhibitor of aldose reductase (IC50 of 0.4 µM) and lipoxygenase (IC50 of 4.2 µM), and also acts as a radical scavenger.[1][2] Additionally, it has demonstrated antifungal, antibacterial, and anticancer properties.[1][3] In colon cancer cells (HCT-116), sclerotiorin induces apoptosis by activating BAX and down-regulating BCL-2.[1][3] More recently, it has been identified as an acetylcholinesterase (AChE) inhibitor, suggesting potential applications in treating Alzheimer's disease.[4]

Q2: What are the main strategies for enhancing the bioactivity of sclerotiorin derivatives?

The primary strategy for enhancing the bioactivity of sclerotiorin derivatives involves chemical modification of the sclerotiorin framework.[5][6] Key areas for modification include the substituents at the 3- and 5-positions.[5][6] For instance, replacing the diene side chain with a phenyl group or an aromatic- or heteroaromatic-containing aliphatic side chain has been explored to improve fungicidal activity.[5]

Q3: What is the proposed mechanism of action for the anticancer activity of sclerotiorin?

The anticancer activity of sclerotiorin in colon cancer cells is attributed to the induction of apoptosis.[3] This process is mediated through the activation of the pro-apoptotic protein BAX and the down-regulation of the anti-apoptotic protein BCL-2. This shift in the BAX/BCL-2 ratio ultimately leads to the activation of cleaved caspase-3, a key executioner caspase in the apoptotic pathway.[3]

Q4: Is there a known signaling pathway for sclerotiorin's activity?

While a specific, comprehensive signaling pathway for all of sclerotiorin's activities has not been fully elucidated, its pro-apoptotic mechanism in cancer cells involves the intrinsic apoptosis pathway. A proposed biosynthetic pathway for sclerotiorin in Penicillium meliponae has also been described, involving dual polyketide synthases (PKS).[7][8]

Troubleshooting Guides

Issue 1: Low Yield During Synthesis of Sclerotiorin Derivatives

  • Possible Cause: Inefficient coupling reaction (e.g., Sonogashira coupling) for introducing new substituents.

  • Troubleshooting Steps:

    • Optimize Catalyst and Ligand: Experiment with different palladium catalysts and phosphine ligands to improve coupling efficiency.

    • Solvent and Temperature: Vary the solvent system and reaction temperature. Some coupling reactions are highly sensitive to these parameters.

    • Purity of Starting Materials: Ensure the starting sclerotiorin and the coupling partners are of high purity. Impurities can poison the catalyst.

    • Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst and reagents.

Issue 2: Inconsistent Results in Bioactivity Assays

  • Possible Cause: Poor solubility of sclerotiorin derivatives in assay media.

  • Troubleshooting Steps:

    • Solvent Selection: Sclerotiorin is soluble in ethanol, methanol, DMF, or DMSO.[1] Prepare stock solutions in an appropriate solvent and ensure the final concentration of the solvent in the assay medium is low and consistent across all experiments to avoid solvent-induced artifacts.

    • Use of Surfactants: Consider the use of non-ionic surfactants like Tween 80 at low concentrations to improve the dispersion of hydrophobic compounds in aqueous media.

    • Sonication: Briefly sonicate the final dilution in the assay medium to ensure complete dissolution and uniform dispersion.

Issue 3: High Variability in Antifungal Assay Results

  • Possible Cause: Inconsistent fungal inoculum size or growth phase.

  • Troubleshooting Steps:

    • Standardize Inoculum: Use a standardized method for preparing the fungal inoculum, such as counting spores with a hemocytometer, to ensure a consistent starting concentration.

    • Logarithmic Growth Phase: Harvest fungi during the mid-logarithmic growth phase for assays to ensure metabolic consistency.

    • Positive and Negative Controls: Always include appropriate positive (e.g., a known fungicide) and negative (vehicle control) controls to validate the assay performance.

Data Presentation

Table 1: Bioactivity of Sclerotiorin and its Derivatives

CompoundTargetBioactivity (IC50/EC50/MIC)Reference
SclerotiorinAldose Reductase0.4 µM (IC50)[1][2]
SclerotiorinLipoxygenase4.2 µM (IC50)[1][2][9]
SclerotiorinB. subtilis0.16 µM (MIC)[10]
SclerotiorinB. cereus0.31 µM (MIC)[10]
SclerotiorinSarcina lutea0.31 µM (MIC)[10]
SclerotiorinBarnacle Larval Settlement5.6 µg/mL (EC50)[10]
Sclerotioramine DerivativesBarnacle Larval Settlement0.47 - 18.2 µg/mL (EC50)[10]

Experimental Protocols

Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is adapted from general procedures for assessing the anti-proliferative activity of compounds on cancer cell lines.

  • Cell Culture: Culture HCT-116 colon cancer cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the sclerotiorin derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Apoptosis_Pathway Sclerotiorin Sclerotiorin Derivative Bcl2 Bcl-2 (Anti-apoptotic) Sclerotiorin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Sclerotiorin->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Cleavage Caspase9 Pro-caspase-9 Caspase9->Apoptosome Activated_Caspase3 Activated Caspase-3 Activated_Caspase9->Activated_Caspase3 Cleavage Caspase3 Pro-caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by sclerotiorin derivatives.

Sclerotiorin_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS_HR Highly Reducing PKS (sclA) Acetyl_CoA->PKS_HR PKS_NR Non-Reducing PKS (sclI) Acetyl_CoA->PKS_NR Polyketide_Chain1 Polyketide Chain 1 PKS_HR->Polyketide_Chain1 Polyketide_Chain2 Polyketide Chain 2 PKS_NR->Polyketide_Chain2 Intermediate Azaphilone Intermediate Polyketide_Chain1->Intermediate Polyketide_Chain2->Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., Halogenase, Methyltransferase) Intermediate->Tailoring_Enzymes Sclerotiorin Sclerotiorin Tailoring_Enzymes->Sclerotiorin

Caption: Proposed biosynthetic pathway of sclerotiorin.

References

Technical Support Center: Addressing Poor Aqueous Solubility of Sclerodione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to overcoming the challenges associated with the poor aqueous solubility of Sclerodione. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the dissolution and bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: My preparation of this compound in aqueous buffer has very low concentration and precipitates over time. What is the first step to troubleshoot this?

A1: The initial step is to accurately determine the baseline aqueous solubility of your this compound batch. This can be accomplished using a shake-flask method followed by a sensitive analytical technique such as HPLC-UV or LC-MS to quantify the dissolved compound. Understanding the intrinsic solubility is crucial for selecting an appropriate enhancement strategy.

Q2: What are the most common initial strategies for improving the aqueous solubility of a hydrophobic compound like this compound?

A2: For initial screening, several methods can be employed. These include co-solvency, pH adjustment, and the use of surfactants. These approaches are often straightforward to implement and can provide a rapid assessment of potential solubility improvement.[1][2][3]

Q3: When should I consider more advanced formulation strategies like solid dispersions or nanoparticle formation?

A3: If initial strategies like co-solvency or pH adjustment do not provide the desired solubility enhancement, or if the intended application (e.g., in vivo studies) precludes the use of high concentrations of organic solvents or surfactants, more advanced techniques are warranted.[4][5][6] Amorphous solid dispersions, where this compound is molecularly dispersed within a polymer matrix, or nanosuspensions, which increase the surface area for dissolution, are powerful approaches for significantly improving aqueous solubility and bioavailability.[4][7][8]

Q4: Can particle size reduction alone solve the solubility problem of this compound?

A4: Particle size reduction, such as micronization or nanosuspension, increases the dissolution rate by increasing the surface area of the compound.[8][9] While this can improve the speed at which this compound dissolves, it does not alter the equilibrium solubility.[9] For compounds with very low intrinsic solubility, this may not be sufficient to achieve the desired concentration.

Troubleshooting Guides

This section provides structured guidance for overcoming common experimental hurdles encountered when working with this compound.

Issue 1: this compound Precipitation During In Vitro Assays
Potential Cause Troubleshooting Step Expected Outcome
Solvent-Shift Precipitation When transferring a concentrated this compound stock in an organic solvent (e.g., DMSO) to an aqueous assay buffer, the compound may precipitate due to the sudden decrease in solvent strength.Decrease the final concentration of the organic solvent in the assay medium to the lowest tolerable level (typically <1%). Prepare a more dilute stock solution if necessary.
Low Kinetic Solubility The compound may have a tendency to crystallize from a supersaturated aqueous solution over the course of the experiment.Include a stabilizing agent in the assay buffer. This could be a non-ionic surfactant like Tween® 80 or a polymer such as PVP.
pH-Dependent Solubility If this compound has ionizable groups, its solubility will be highly dependent on the pH of the buffer.Determine the pKa of this compound and adjust the pH of the assay buffer to maximize the concentration of the more soluble ionized form.[2]
Issue 2: Inconsistent Results in Cell-Based Assays
Potential Cause Troubleshooting Step Expected Outcome
Formation of Aggregates Poorly soluble compounds can form aggregates in cell culture media, leading to variable exposure to the cells and potential artifacts.Prepare the this compound formulation by adding the stock solution to the media with vigorous vortexing. Consider using a formulation with a carrier like cyclodextrin to prevent aggregation.
Interaction with Serum Proteins This compound may bind to proteins in the fetal bovine serum (FBS), reducing its free concentration and apparent activity.Reduce the percentage of FBS in the cell culture medium if the assay allows. Alternatively, determine the extent of protein binding to better correlate the nominal concentration with the effective concentration.
Cellular Efflux The compound may be a substrate for efflux transporters in the cell line, leading to low intracellular concentrations.Co-incubate with known efflux pump inhibitors to determine if this is affecting the intracellular accumulation of this compound.

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent System

Objective: To identify a water-miscible co-solvent that enhances the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

  • Vials, shaker, centrifuge, analytical balance

  • HPLC-UV or LC-MS system

Methodology:

  • Prepare saturated solutions of this compound in various co-solvent/buffer mixtures (e.g., 10%, 20%, 30% v/v co-solvent in buffer).

  • Add an excess amount of this compound to each vial containing the different solvent mixtures.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the appropriate mobile phase for analysis.

  • Quantify the concentration of dissolved this compound using a validated HPLC-UV or LC-MS method.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution characteristics.

Materials:

  • This compound

  • Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve both this compound and the polymer carrier in the organic solvent in a specific ratio (e.g., 1:4 drug-to-polymer by weight).

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid can be scraped and milled into a fine powder for further characterization and use.

Quantitative Data Summary

Solubility Enhancement Technique Typical Fold Increase in Aqueous Solubility Advantages Disadvantages
Co-solvency 2 - 100Simple to prepare, suitable for early-stage screening.May not be suitable for in vivo use due to potential toxicity of organic solvents.
pH Adjustment 10 - 1000 (for ionizable compounds)Can be very effective if the compound has a suitable pKa.Only applicable to ionizable compounds; risk of precipitation upon pH change.
Surfactant Solubilization 10 - 500Effective at low concentrations.Potential for in vitro and in vivo toxicity; can interfere with some biological assays.
Cyclodextrin Complexation 10 - 2000Can improve both solubility and stability; low toxicity.Limited by the stoichiometry of complexation; can be expensive.
Amorphous Solid Dispersion 10 - 10,000Significant increase in apparent solubility and dissolution rate.Can be physically unstable and revert to the crystalline form; requires specific manufacturing processes.
Nanosuspension N/A (improves dissolution rate)Increases dissolution velocity; suitable for parenteral and oral delivery.Requires specialized equipment for production; potential for particle aggregation.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Initial Screening cluster_advanced Advanced Formulation cluster_evaluation Evaluation problem Poor Aqueous Solubility of this compound cosolvency Co-solvency problem->cosolvency Tier 1 Approaches ph_adjustment pH Adjustment problem->ph_adjustment Tier 1 Approaches surfactants Surfactants problem->surfactants Tier 1 Approaches evaluation Solubility & Dissolution Testing cosolvency->evaluation ph_adjustment->evaluation surfactants->evaluation solid_dispersion Amorphous Solid Dispersion solid_dispersion->evaluation nanosuspension Nanosuspension nanosuspension->evaluation cyclodextrin Cyclodextrin Complexation cyclodextrin->evaluation evaluation->solid_dispersion If Tier 1 is insufficient evaluation->nanosuspension If Tier 1 is insufficient evaluation->cyclodextrin If Tier 1 is insufficient

Caption: A logical workflow for selecting a solubility enhancement strategy for this compound.

signaling_pathway_inhibition receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response This compound This compound (Solubilized) This compound->kinase2

Caption: A hypothetical signaling pathway illustrating the inhibitory action of solubilized this compound.

References

Preventing degradation of Sclerodione during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Sclerodione during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: The stability of this compound can be compromised by several factors, including exposure to light, elevated temperatures, humidity, and extreme pH conditions.[1][2] The main chemical degradation pathways to be aware of are hydrolysis and oxidation.[1]

Q2: How should I store my this compound samples for short-term and long-term use?

A2: For optimal stability, this compound should be stored under controlled conditions. The recommended storage conditions are summarized in the table below. Always refer to the manufacturer's specific instructions on the product's outer packaging.[3]

Q3: My this compound is in solution. How does this affect its stability?

A3: this compound is generally less stable in solution than in its solid form due to the increased potential for hydrolysis and other chemical reactions.[1] The choice of solvent and the pH of the solution can significantly impact stability. It is recommended to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be kept at or below -20°C and protected from light.

Q4: Are there any visual indicators of this compound degradation?

A4: Yes, visual changes such as a change in color, the appearance of cloudiness in a solution, or precipitation can indicate degradation.[4] However, significant degradation can occur without any visible signs. Therefore, analytical methods are necessary for confirmation.

Q5: What analytical techniques are recommended for detecting this compound degradation?

A5: High-Performance Liquid Chromatography (HPLC) with a stability-indicating method is the preferred technique for quantifying this compound and detecting its degradation products.[5] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification and characterization of unknown degradants.[6]

Troubleshooting Guide

Issue 1: I observe a new, unexpected peak in my HPLC chromatogram after storing my this compound solution.

  • Possible Cause: This new peak likely represents a degradation product of this compound.

  • Troubleshooting Steps:

    • Confirm the identity of the new peak by comparing it to a freshly prepared this compound standard.

    • Review the storage conditions of your solution. Was it exposed to light, elevated temperatures, or incompatible solvents?

    • Consider performing a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unknown peak.

Issue 2: I am seeing a decrease in the potency or activity of my this compound in my bioassays.

  • Possible Cause: A decrease in potency is a strong indicator of this compound degradation.

  • Troubleshooting Steps:

    • Immediately re-test the purity of your this compound stock using a validated HPLC method.

    • Prepare a fresh stock of this compound from a new, unopened vial and repeat the bioassay.

    • If the fresh stock restores activity, discard the old stock and review your storage and handling procedures to prevent future degradation.

Issue 3: The color of my solid this compound has changed from white to a yellowish tint.

  • Possible Cause: Color change is a sign of chemical degradation, possibly due to oxidation or exposure to light.[1]

  • Troubleshooting Steps:

    • Do not use the discolored this compound for experiments where purity is critical.

    • Obtain a new, unexpired lot of the compound.

    • Ensure that your storage location is dark, dry, and at the recommended temperature. Storing under an inert atmosphere (e.g., argon or nitrogen) can also minimize oxidation.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureHumidityLightAtmosphereDuration
Solid Long-term-20°C or below< 40% RHProtect from lightInert gas (e.g., Argon)> 6 months
Solid Short-term2-8°C< 60% RHProtect from lightN/A< 6 months
Solution Long-term-80°CN/AProtect from lightN/A< 1 month
Solution Short-term-20°CN/AProtect from lightN/A< 1 week

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Materials:

  • This compound
  • HPLC-grade water, acetonitrile, and methanol
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H2O2)
  • Calibrated HPLC system with UV detector or mass spectrometer
  • pH meter
  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent.

    • Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Prepare a solution of this compound.

    • Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add 3% H2O2 and incubate at room temperature for 24 hours.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber.[5]

    • Analyze the samples at predetermined time points by HPLC.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat at 80°C for 48 hours.

    • Dissolve the sample in a suitable solvent and analyze by HPLC.

3. Analysis:

  • For each condition, compare the chromatogram of the stressed sample to that of an unstressed control.
  • Calculate the percentage degradation of this compound.
  • Characterize the degradation products using techniques like LC-MS/MS if necessary.[5]

Visualizations

Hypothetical Degradation Pathway of this compound This compound This compound Hydrolysis_Product Hydrolysis_Product This compound->Hydrolysis_Product H2O / H+ or OH- Oxidation_Product Oxidation_Product This compound->Oxidation_Product O2 / Light / Heat

Caption: Hypothetical degradation of this compound via hydrolysis and oxidation.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS Sclerodione_Sample This compound Sample Sclerodione_Sample->Acid Sclerodione_Sample->Base Sclerodione_Sample->Oxidation Sclerodione_Sample->Photo Sclerodione_Sample->Thermal

References

Troubleshooting Sclerodione crystallization experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Sclerotigenin and what are its basic chemical properties?

Sclerotigenin is a benzodiazepine isolated from the sclerotia of Penicillium sclerotigenum.[1][2] It is the simplest member of the fungal benzodiazepines and is noted for its anti-insectan activity.[1][2]

PropertyValueReference
Molecular Formula C₁₆H₁₁N₃O₂[1][3]
Molecular Weight 277.28 g/mol [1][3]
CAS Number 65641-84-1[1][4]
Appearance Light tan solid[4]
Purity (typical) >95% by HPLC[1][4]
Long-Term Storage -20°C[1][4]

Q2: What are the known solvents for Sclerotigenin?

Sclerotigenin is soluble in several common organic solvents. This information is critical for designing crystallization experiments.

SolventSolubilityReference
Ethanol Soluble[1][4][5]
Methanol Soluble[1][4][5]
Dimethylformamide (DMF) Soluble[1][4][5]
Dimethyl sulfoxide (DMSO) Soluble[1][4][5]

Q3: What are the initial recommended strategies for Sclerotigenin crystallization?

Given its solubility profile, common crystallization techniques for small organic molecules should be applicable. Vapor diffusion, slow evaporation, and slow cooling are recommended starting points. A combination of a good solvent (in which Sclerotigenin is soluble) and a miscible anti-solvent (in which it is poorly soluble) is a promising approach for techniques like vapor diffusion and solvent layering.

Troubleshooting Guides

This section addresses common problems encountered during Sclerotigenin crystallization experiments in a question-and-answer format.

Problem 1: No crystals are forming, and the solution remains clear.

  • Possible Cause: The solution is undersaturated.

    • Solution: Increase the concentration of Sclerotigenin. If using a slow evaporation method, allow more time for the solvent to evaporate. For vapor diffusion, ensure the anti-solvent is effectively diffusing into the Sclerotigenin solution.[6]

  • Possible Cause: Nucleation is inhibited.

    • Solution 1: Induce Nucleation. Try scratching the inside of the crystallization vessel with a glass rod to create nucleation sites.[6]

    • Solution 2: Seeding. Introduce a microcrystal of Sclerotigenin (if available) into the solution to act as a template for crystal growth.

  • Possible Cause: The chosen solvent system is not optimal.

    • Solution: Experiment with different solvent and anti-solvent combinations. Given its solubility, consider systems like Methanol/Water, Ethanol/Hexane, or DMF/Water.

Problem 2: An oil or amorphous precipitate forms instead of crystals.

  • Possible Cause: The supersaturation level is too high, leading to rapid precipitation.

    • Solution: Slow down the crystallization process. For slow evaporation, reduce the rate of evaporation by covering the vessel more tightly. For vapor diffusion, use a less volatile anti-solvent or decrease the concentration of Sclerotigenin.[7]

  • Possible Cause: The presence of impurities is inhibiting crystal lattice formation.

    • Solution: Ensure the purity of the Sclerotigenin sample is high (>95%).[1][4] If necessary, purify the material further using techniques like column chromatography.

  • Possible Cause: The compound is "oiling out" due to high solubility at the point of nucleation.

    • Solution: Try using a solvent in which Sclerotigenin has slightly lower solubility. Alternatively, for solvent-anti-solvent methods, add the anti-solvent more slowly.[7]

Problem 3: The resulting crystals are too small, needle-like, or of poor quality.

  • Possible Cause: The rate of crystal growth is too fast.

    • Solution: Slow down the crystallization process. This can be achieved by lowering the temperature, reducing the rate of solvent evaporation, or using a less effective anti-solvent.

  • Possible Cause: Too many nucleation events are occurring simultaneously.

    • Solution: Decrease the concentration of Sclerotigenin to reduce the number of initial nuclei. Using a cleaner crystallization vessel can also help by minimizing unintended nucleation sites.[7]

Experimental Protocols

General Vapor Diffusion Protocol for Sclerotigenin Crystallization

This is a general starting protocol that should be optimized for Sclerotigenin.

  • Prepare a stock solution of Sclerotigenin: Dissolve Sclerotigenin in a "good" solvent (e.g., Methanol, Ethanol, or DMF) to a concentration near its saturation point.

  • Set up the crystallization plate:

    • Pipette the anti-solvent (a solvent in which Sclerotigenin is poorly soluble, e.g., water or hexane) into the reservoir of the crystallization well.

    • Pipette a small drop (1-2 µL) of the Sclerotigenin stock solution onto the sitting drop post or hanging drop coverslip.

    • If using a binary solvent system, mix the Sclerotigenin stock solution with the anti-solvent in the drop at a ratio that brings the solution close to, but not at, supersaturation.

  • Seal the well: Tightly seal the well to allow for slow vapor diffusion of the anti-solvent into the drop containing Sclerotigenin.

  • Incubate: Store the plate in a vibration-free environment at a constant temperature.

  • Monitor: Regularly check for crystal growth over several days to weeks.

Visualizations

experimental_workflow Sclerotigenin Crystallization Troubleshooting Workflow start Start Crystallization Experiment check_outcome Observe Outcome After Incubation start->check_outcome no_crystals No Crystals / Clear Solution check_outcome->no_crystals Clear oil_precipitate Oil or Amorphous Precipitate check_outcome->oil_precipitate Oil/Precipitate poor_crystals Poor Quality Crystals check_outcome->poor_crystals Needles/Small Crystals good_crystals Good Quality Crystals check_outcome->good_crystals Success action1 Increase Concentration Induce Nucleation (Scratch/Seed) Change Solvent System no_crystals->action1 action2 Slow Down Crystallization (Lower Temp, Slower Diffusion) Purify Sclerotigenin Use Different Solvent oil_precipitate->action2 action3 Slow Down Crystal Growth (Lower Temp, Slower Diffusion) Decrease Concentration poor_crystals->action3 action1->start Re-run Experiment action2->start Re-run Experiment action3->start Re-run Experiment

Caption: Troubleshooting workflow for Sclerotigenin crystallization experiments.

signaling_pathway Vapor Diffusion Crystallization Logic cluster_setup Experimental Setup cluster_process Physical Process cluster_outcome Potential Outcomes reservoir Reservoir with Anti-solvent vapor_diffusion Vapor Diffusion of Anti-solvent into Drop reservoir->vapor_diffusion drop Drop with Sclerotigenin in Good Solvent drop->vapor_diffusion concentration_increase Increased Sclerotigenin Concentration in Drop vapor_diffusion->concentration_increase supersaturation Supersaturation Reached concentration_increase->supersaturation nucleation Nucleation supersaturation->nucleation Optimal Conditions precipitation Amorphous Precipitation supersaturation->precipitation Sub-optimal Conditions crystal_growth Crystal Growth nucleation->crystal_growth

Caption: Logical flow of the vapor diffusion crystallization method.

References

Technical Support Center: Optimizing Fermentation for Sclerodione Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Sclerodione.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism is commonly used for its production?

A1: this compound is a bioactive secondary metabolite with potential pharmaceutical applications. The primary fungal producer of this compound is Sclerotinia sclerotiorum. This cosmopolitan plant pathogen is known to produce a variety of secondary metabolites, including polyketides.

Q2: What are the key fermentation parameters to consider for optimizing this compound production?

A2: Optimizing this compound production involves controlling several critical fermentation parameters. These include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation. Each of these factors can significantly influence fungal growth and secondary metabolite biosynthesis.

Q3: What are typical starting points for fermentation media and culture conditions for Sclerotinia sclerotiorum?

A3: For the production of secondary metabolites by Sclerotinia sclerotiorum, a common basal medium is Potato Dextrose Broth (PDB). However, media can be optimized with various carbon and nitrogen sources. Initial culture conditions to consider are a temperature of 20-25°C and a pH of 5.0-6.0. Aeration and agitation are also crucial and should be optimized for the specific bioreactor setup.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for this compound production.

Problem Potential Causes Troubleshooting Steps
Low or No this compound Yield - Suboptimal media composition- Incorrect pH of the medium- Inappropriate fermentation temperature- Insufficient aeration or agitation- Poor inoculum quality or age- Media Optimization: Systematically evaluate different carbon (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate). A carbon-to-nitrogen ratio optimization is often critical for secondary metabolite production.- pH Control: Monitor and control the pH of the fermentation broth throughout the process. An initial pH of around 5.5 is often suitable for fungal growth.[1]- Temperature Optimization: Determine the optimal temperature for both fungal growth and this compound production, which may differ. A temperature of 20°C has been shown to promote maximum sclerotial development.[2]- Aeration and Agitation: Vary the agitation speed and aeration rate to ensure sufficient dissolved oxygen for fungal metabolism without causing excessive shear stress.- Inoculum Development: Standardize the inoculum preparation, ensuring a healthy and actively growing culture is used for inoculation.
Foaming in the Bioreactor - High protein content in the medium (e.g., yeast extract, peptone)- High agitation or aeration rates- Antifoam Agents: Add a sterile antifoam agent (e.g., silicone-based) at the beginning of the fermentation or as needed.- Process Parameter Adjustment: Reduce the agitation and/or aeration rate if it does not negatively impact this compound production.
Contamination - Inadequate sterilization of media or equipment- Non-aseptic sampling or addition techniques- Sterilization Verification: Ensure all media, bioreactors, and associated equipment are properly sterilized. Use biological indicators to validate sterilization cycles.- Aseptic Technique: Strictly adhere to aseptic techniques during all manipulations, including inoculation, sampling, and additions.- Microscopic Examination: Regularly examine culture samples under a microscope to check for contaminating microorganisms.
Inconsistent Batch-to-Batch Production - Variability in raw materials- Inconsistent inoculum preparation- Fluctuations in fermentation parameters- Raw Material Quality Control: Use high-quality, consistent sources for all media components.- Standardized Inoculum: Implement a standardized protocol for inoculum preparation, including culture age and cell density.- Process Monitoring and Control: Tightly control and monitor all critical fermentation parameters (pH, temperature, dissolved oxygen, agitation) using automated control systems where possible.
Mycelial Pellet Formation/Viscous Broth - High mycelial density- Suboptimal agitation- Agitation Optimization: Adjust the impeller design and agitation speed to promote a more dispersed mycelial morphology and reduce broth viscosity.- Medium Modification: In some cases, modifying the medium composition can influence fungal morphology.

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound Production

This protocol provides a basic method for screening fermentation parameters in shake flasks.

  • Media Preparation: Prepare the desired fermentation medium (e.g., Potato Dextrose Broth or a custom-defined medium). Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks.

  • Sterilization: Autoclave the flasks with media at 121°C for 20 minutes.

  • Inoculation: Inoculate each flask with a 1 cm² agar plug from a 7-day-old culture of Sclerotinia sclerotiorum grown on Potato Dextrose Agar (PDA).

  • Incubation: Incubate the flasks on a rotary shaker at a specified speed (e.g., 150-200 rpm) and temperature (e.g., 20-25°C) for a defined period (e.g., 7-14 days).

  • Sampling and Analysis: At desired time points, aseptically withdraw samples for the analysis of biomass and this compound concentration.

Protocol 2: Quantification of this compound using HPLC-MS/MS

This protocol outlines a general approach for the quantification of this compound. Method optimization will be required.

  • Sample Preparation:

    • Separate the mycelium from the fermentation broth by filtration or centrifugation.

    • Extract the broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

  • HPLC-MS/MS Analysis:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.

    • Quantification: Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound. This requires the determination of precursor and product ion transitions for this compound. A standard curve should be prepared using a purified this compound standard.

Data Presentation

Table 1: Example of Fermentation Parameter Optimization Data for this compound Production
Parameter Condition 1 Condition 2 Condition 3 This compound Yield (mg/L)
Carbon Source Glucose (40 g/L)Sucrose (40 g/L)Maltose (40 g/L)Insert Data
Nitrogen Source Yeast Extract (10 g/L)Peptone (10 g/L)Ammonium Sulfate (5 g/L)Insert Data
Temperature 20°C25°C28°CInsert Data
Initial pH 5.06.07.0Insert Data
Agitation (rpm) 150180200Insert Data

Visualizations

This compound Biosynthetic Pathway (Hypothetical)

As this compound is a polyketide, its biosynthesis is expected to be catalyzed by a Polyketide Synthase (PKS). The following diagram illustrates a generalized Type I PKS pathway, which is common in fungi for the synthesis of complex polyketides.

Sclerodione_Biosynthesis AcetylCoA Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) - KS, AT, KR, DH, ER, ACP domains AcetylCoA->PKS Loading MalonylCoA Malonyl-CoA (Extender Units) MalonylCoA->PKS Chain Elongation PolyketideChain Polyketide Chain PKS->PolyketideChain Synthesis & Release TailoringEnzymes Tailoring Enzymes (e.g., P450s, Oxygenases) PolyketideChain->TailoringEnzymes Post-PKS Modification This compound This compound TailoringEnzymes->this compound

Caption: Hypothetical biosynthetic pathway of this compound via a Type I Polyketide Synthase.

Experimental Workflow for Fermentation Optimization

The following diagram outlines a logical workflow for optimizing this compound fermentation parameters.

Fermentation_Workflow Start Start: Define Baseline Fermentation Conditions MediaScreening One-Factor-at-a-Time (OFAT) Screening (Carbon, Nitrogen Sources) Start->MediaScreening PhysicalScreening OFAT Screening (pH, Temperature, Agitation) MediaScreening->PhysicalScreening Analysis This compound Quantification (HPLC-MS/MS) MediaScreening->Analysis RSM Response Surface Methodology (RSM) for Optimization PhysicalScreening->RSM PhysicalScreening->Analysis Validation Validation in Bioreactor RSM->Validation RSM->Analysis End Optimized Process Validation->End Validation->Analysis

Caption: Workflow for the optimization of this compound fermentation parameters.

References

Technical Support Center: Synthesis of Sclerotiorin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Sclerotiorin. As "Sclerodione" did not yield specific search results, this guide focuses on Sclerotiorin, a structurally related and well-documented fungal metabolite. The information provided is based on published synthetic routes and general principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for Sclerotiorin?

A1: The total synthesis of Sclerotiorin has been achieved through various routes. A common strategy involves a convergent approach where two key fragments, the polyene side chain and the azaphilone core, are synthesized separately and then coupled. Key reactions often include a Sonogashira coupling to form a crucial carbon-carbon bond, followed by a cycloisomerization to construct the bicyclic core.[1][2]

Q2: What are the potential sources of impurities in the synthesis of Sclerotiorin?

A2: Impurities in synthetic Sclerotiorin can arise from several sources:

  • Starting materials: Purity of the initial reagents is crucial.

  • Side reactions: Unwanted reactions competing with the desired transformation.

  • Incomplete reactions: Presence of unreacted starting materials or intermediates.

  • Degradation: Decomposition of the product during reaction or workup.

  • Isomerization: Formation of geometric isomers, particularly in the polyene chain.[1]

Q3: How can I detect and characterize impurities in my Sclerotiorin sample?

A3: A combination of analytical techniques is recommended for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying impurities. A reversed-phase C18 column with a suitable gradient of water and acetonitrile or methanol is often effective.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight information of the impurities, aiding in their identification.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the main product and any isolated impurities.[3][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in Sonogashira coupling step. 1. Inactive catalyst. 2. Presence of oxygen. 3. Homocoupling of the terminal alkyne.1. Use fresh palladium and copper catalysts. 2. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 3. Use a slight excess of the aryl/vinyl halide. Consider copper-free Sonogashira conditions to minimize homocoupling.[6][7][8]
Formation of multiple spots on TLC after cycloisomerization. 1. Incomplete reaction. 2. Formation of isomers. 3. Decomposition of the product.1. Monitor the reaction closely by TLC. If starting material persists, consider increasing the reaction time or temperature. 2. The cycloisomerization can sometimes yield a mixture of isomers. Careful purification by column chromatography may be required.[1] 3. Use mild reaction conditions and purify the product promptly after workup.
Presence of geometric isomers (E/Z) in the final product. The polyene side chain can isomerize, particularly under harsh conditions (e.g., exposure to light or acid/base).Minimize exposure of intermediates and the final product to light and strong acids or bases. Purification by preparative HPLC may be necessary to separate isomers.[1]
Difficulty in purifying the final product. Sclerotiorin and its impurities may have similar polarities.Utilize a multi-step purification approach. Start with flash column chromatography on silica gel, followed by preparative HPLC if necessary for high purity.[1][3]

Experimental Protocols

Purification of Sclerotiorin by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your synthetic mixture.

  • Slurry Preparation: Dissolve the crude Sclerotiorin product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the solvent system should be chosen based on TLC analysis of the crude product.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to separate the components.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure Sclerotiorin.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Sclerotiorin.

Visualizations

Sclerotiorin_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Analysis A Aryl/Vinyl Halide C Sonogashira Coupling A->C B Terminal Alkyne B->C D Cycloisomerization C->D Intermediate E Crude Sclerotiorin D->E F Column Chromatography E->F G Purity Analysis (HPLC, NMR) F->G Purified Fractions H Pure Sclerotiorin G->H Confirmed Purity Troubleshooting_Logic Start Impure Sclerotiorin Sample Analysis Analyze by HPLC & LC-MS Start->Analysis Identify Identify Impurity Type Analysis->Identify StartingMaterial Unreacted Starting Material Identify->StartingMaterial Present SideProduct Side-Reaction Product Identify->SideProduct Present Isomer Isomeric Impurity Identify->Isomer Present OptimizeReaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) StartingMaterial->OptimizeReaction ChangeCatalyst Modify Catalytic System (e.g., Copper-free Sonogashira) SideProduct->ChangeCatalyst Purification Refine Purification Strategy (e.g., Preparative HPLC) Isomer->Purification PureProduct Pure Sclerotiorin OptimizeReaction->PureProduct ChangeCatalyst->PureProduct Purification->PureProduct

References

Technical Support Center: Refinement of Sclerodione's Mechanism of Action Hypothesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for investigating the hypothesized mechanism of action of Sclerodione. Given the limited direct research on this compound, this guide leverages data from its close structural analog, Sclareolide, to form a working hypothesis: This compound induces apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

Based on studies of the structurally similar sesquiterpene lactone, Sclareolide, the primary hypothesized mechanism of action for this compound is the induction of apoptosis in cancer cells. This is likely achieved by modulating critical signaling pathways that control cell cycle progression and programmed cell death. Sclareolide has been shown to induce G0/G1 cell cycle arrest and activate caspases, suggesting this compound may function similarly.[1][2]

Q2: What are the potential molecular targets of this compound?

While the direct molecular targets of this compound are yet to be identified, research on analogous compounds suggests several possibilities. Sclareolide and its precursor, Sclareol, have been shown to affect the MAPK/ERK and NICD/Gli1 signaling pathways.[3][4] Therefore, key proteins within these cascades, such as upstream kinases or transcription factors, are plausible targets. Additionally, Sclareol has been observed to down-regulate anti-apoptotic proteins like Bcl-2 and modulate the expression of DNA damage response proteins.[5][6]

Q3: Which experimental models are suitable for testing this hypothesis?

A variety of human cancer cell lines that have been used to study Sclareolide would be appropriate for initial screening of this compound's activity. These include, but are not limited to:

  • Human colon cancer cell lines (e.g., HCT116)[2]

  • Human pancreatic cancer cells[3]

  • Human leukemia cell lines (e.g., K562, MV4-11)[7]

  • Human breast cancer cell lines[1]

  • Human small cell lung carcinoma cells (e.g., H1688)[6]

In vivo studies could be conducted using xenograft models in immunodeficient mice, which have been successfully used to evaluate the anti-tumor activity of liposome-encapsulated Sclareol.[2][8]

Q4: What are the expected phenotypic outcomes of this compound treatment in cancer cells?

Based on the proposed mechanism, the expected outcomes of treating susceptible cancer cells with this compound include:

  • A dose-dependent decrease in cell viability and proliferation.

  • An increase in the population of apoptotic cells, detectable by assays such as Annexin V/PI staining.[7]

  • Cell cycle arrest, most likely at the G1/S phase transition.[2]

  • Changes in cell morphology consistent with apoptosis (e.g., cell shrinkage, membrane blebbing).

Troubleshooting Guides

Issue 1: High variability in IC50 values across replicate experiments.

  • Question: We are observing significant well-to-well and plate-to-plate variability in our cell viability assays (e.g., MTT, PrestoBlue™) when determining the IC50 of this compound. What could be the cause?

  • Answer:

    • Compound Solubility: this compound, like Sclareolide, is a lipophilic compound with low aqueous solubility.[8] Inconsistent solubilization can lead to variable effective concentrations.

      • Solution: Ensure your stock solution in DMSO is fully dissolved. When diluting into aqueous culture media, vortex thoroughly and avoid storing diluted solutions for extended periods. Consider using a carrier solvent or liposomal formulation to improve solubility and bioavailability.[2]

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.

      • Solution: Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent seeding protocol. Allow cells to adhere and resume logarithmic growth (typically 24 hours) before adding the compound.

    • Reagent Incubation Time: Variations in the incubation time with viability reagents can affect the final readout.

      • Solution: Standardize the incubation time for all plates and ensure that the readout is performed at the same time point for each experiment.

Issue 2: Annexin V/PI assay shows a high percentage of necrotic (Annexin V+/PI+) cells and few early apoptotic (Annexin V+/PI-) cells.

  • Question: Our flow cytometry results for apoptosis show a predominant necrotic population, even at concentrations around the IC50. Are we missing the early apoptotic window?

  • Answer:

    • Treatment Duration and Concentration: The kinetics of apoptosis can be rapid. A high concentration or a long incubation time may push cells directly from early apoptosis to late apoptosis/necrosis.

      • Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment with finer concentration increments around the IC50 to identify the optimal window for observing early apoptosis.

    • Harsh Cell Handling: The process of harvesting cells can induce mechanical membrane damage, leading to false PI-positive signals.

      • Solution: Use a gentle, non-enzymatic cell dissociation buffer if possible. Avoid harsh pipetting or vortexing. Keep cells on ice to minimize metabolic activity and degradation after staining.[9]

    • EDTA in Dissociation Buffer: Annexin V binding to phosphatidylserine is calcium-dependent. EDTA is a calcium chelator and will interfere with the staining.[9][10]

      • Solution: Use an EDTA-free dissociation buffer for harvesting cells for Annexin V staining. Ensure your binding buffer contains an adequate concentration of calcium.[10]

Issue 3: No significant change in the phosphorylation status of a hypothesized target kinase after this compound treatment.

  • Question: We hypothesize that this compound inhibits Kinase X, but Western blotting shows no change in its phosphorylation levels. Does this disprove our hypothesis?

  • Answer:

    • Incorrect Time Point: The effect on kinase phosphorylation can be transient.

      • Solution: Perform a time-course experiment with shorter time points (e.g., 15 min, 30 min, 1h, 2h, 6h) to capture rapid changes in signaling events.

    • Indirect Mechanism: this compound may not be a direct inhibitor of the kinase itself but may act on an upstream regulator or a downstream effector.

      • Solution: Analyze the phosphorylation status of known upstream activators and downstream substrates of Kinase X to map the point of intervention in the pathway.

    • Target Is Not Kinase X: The initial hypothesis may be incorrect.

      • Solution: This is a key decision point. Consider performing an unbiased target deconvolution experiment, such as affinity-based chemical proteomics, to identify the direct binding partners of this compound.[11][12]

Data Presentation

The following tables summarize quantitative data on Sclareolide and Sclareol, which can serve as a benchmark for experiments with this compound.

Table 1: Cytotoxic Activity of Sclareolide/Sclareol in Various Human Cancer Cell Lines

CompoundCell LineCancer TypeAssayIC50 ValueExposure TimeReference
SclareolH1688Small Cell LungMTT42.14 µM24 h[6]
SclareolH146Small Cell LungMTT69.96 µM24 h[6]
SclareolHCT116ColonDNA Synthesis~100 µM24 h[1]
SclareolMG63OsteosarcomaCCK811.0 µMNot Specified[5]
SclareolideK562LeukemiaNot Specified> 30 µM72 h[7]
SclareolideMV4-11LeukemiaNot Specified~20 µM72 h[7]

Table 2: Effects of Sclareolide/Sclareol on Apoptosis and Cell Cycle

CompoundCell LineEffectMethodDetailsReference
SclareolHCT116G1 Phase ArrestFlow CytometrySignificant increase in G1 population at 100 µM after 24h.[2]
SclareolHCT116Apoptosis InductionCaspase ActivationActivation of caspases-8 and -9.[2]
SclareolideMV4-11Apoptosis InductionAnnexin V/PI18.3% apoptotic cells at 30 µM.[7]
SclareolH1688G1 Phase ArrestFlow CytometryDose- and time-dependent increase in G1 population.[6]
SclareolMG63Apoptosis InductionFlow Cytometry37.3% apoptotic cells at 8.0 µM.[5]

Experimental Protocols

Protocol 1: Target Identification via Affinity-Based Chemical Proteomics

This protocol outlines a general workflow for identifying the cellular targets of this compound.

  • Probe Synthesis:

    • Synthesize a this compound analog that incorporates a photoreactive group (e.g., diazirine) and a reporter tag (e.g., an alkyne for click chemistry).

    • Critical Step: Ensure the modifications do not significantly alter the bioactivity of the parent compound. Validate that the probe retains its apoptotic activity.

  • Cellular Treatment and Crosslinking:

    • Treat live cancer cells with the this compound probe for a predetermined time.

    • Expose the cells to UV light (typically 365 nm) to covalently crosslink the probe to its binding partners.

  • Cell Lysis and "Click" Reaction:

    • Lyse the cells under denaturing conditions.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (click) reaction to attach a biotin tag to the alkyne-modified probe.

  • Affinity Purification:

    • Incubate the cell lysate with streptavidin-coated beads to capture the biotin-tagged protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Elute the bound proteins or perform an on-bead tryptic digest.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins that are significantly enriched in the this compound probe-treated sample compared to a control (e.g., a probe that cannot crosslink or a competitive displacement control). These are your candidate targets.

Protocol 2: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI)

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect the culture medium, which contains detached apoptotic cells.

    • Wash the adherent cells with PBS (Ca²⁺/Mg²⁺-free).

    • Gently detach the cells using an EDTA-free dissociation reagent.

    • Combine the detached cells with the cells from the culture medium. Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet with cold PBS and then resuspend in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC conjugate and PI solution to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Use unstained, PI-only, and FITC-only controls for setting compensation and gates.

    • Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Mandatory Visualizations

Sclerodione_Hypothesized_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Mitochondrion Receptor Receptor Tyrosine Kinase TargetProtein Hypothesized Target Protein (e.g., MAP2K) Receptor->TargetProtein Growth Signal This compound This compound This compound->TargetProtein Inhibition DownstreamKinase Downstream Kinase (e.g., ERK) TargetProtein->DownstreamKinase Caspase Caspase Activation TargetProtein->Caspase Indirect Inhibition TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) AntiApoptotic->Caspase Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression GeneExpression->AntiApoptotic Upregulation Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

Target_ID_Workflow start Start probe_synthesis Synthesize this compound-based Affinity Probe start->probe_synthesis cell_treatment Treat Live Cells with Probe & UV Crosslink probe_synthesis->cell_treatment lysis_click Cell Lysis & Biotin Tagging (Click Chemistry) cell_treatment->lysis_click affinity_purification Affinity Purification (Streptavidin Beads) lysis_click->affinity_purification ms_analysis LC-MS/MS Analysis affinity_purification->ms_analysis data_analysis Data Analysis: Identify Enriched Proteins ms_analysis->data_analysis validation Validate Candidate Targets (e.g., Western Blot, siRNA) data_analysis->validation end End validation->end Logical_Hypothesis_Refinement cluster_0 Initial Hypothesis cluster_1 Experimental Evidence cluster_2 Refined Hypothesis H1 This compound induces cancer cell death E1 Annexin V/PI assay shows increased apoptosis H1->E1 E2 Target ID suggests Kinase X binding H1->E2 H2 This compound induces apoptosis by directly inhibiting Kinase X E1->H2 E2->H2 E3 Western blot shows decreased p-Substrate E3->H2

References

Technical Support Center: Overcoming Resistance to Sclerodione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered when working with the novel anti-cancer agent, Sclerodione.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell proliferation, survival, and growth. By targeting this pathway, this compound aims to induce apoptosis and inhibit the growth of cancer cells.

Q2: My cancer cell line is showing increasing resistance to this compound. What are the common mechanisms of resistance?

Resistance to this compound can develop through several mechanisms:

  • Target Alteration: Mutations in the target protein can prevent this compound from binding effectively.

  • Bypass Pathway Activation: Cancer cells may activate alternative signaling pathways to circumvent the this compound-induced blockade. A common bypass pathway is the MAPK/ERK pathway.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Downstream Effectors: Changes in the expression or activity of proteins downstream of the this compound target can also contribute to resistance.

Q3: How can I confirm that my cell line has developed resistance to this compound?

The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the treated cell line compared to the parental, sensitive cell line.[1][2] A resistant phenotype is generally considered when the IC50 value increases by several fold.

Q4: Are there any known strategies to overcome this compound resistance?

Yes, several strategies can be explored to overcome resistance to this compound:

  • Combination Therapy: Using this compound in combination with inhibitors of potential bypass pathways (e.g., MEK inhibitors for the MAPK/ERK pathway) can be effective.

  • Inhibition of Drug Efflux Pumps: Co-administration of P-glycoprotein inhibitors, such as verapamil or cyclosporine A, can restore sensitivity to this compound.[3]

  • Targeted Therapy Based on Resistance Mechanism: If the specific resistance mechanism is identified (e.g., a specific mutation), a therapy targeting that alteration could be employed.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Increased IC50 of this compound Development of acquired resistance.1. Confirm the IC50 shift with a dose-response curve. 2. Investigate the underlying resistance mechanism (see protocols below). 3. Consider combination therapy with inhibitors of bypass pathways or efflux pumps.
No response to this compound in a new cell line Intrinsic resistance.1. Screen the cell line for baseline expression of key proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways. 2. Assess the activity of drug efflux pumps.
High variability in experimental results Inconsistent cell culture conditions or assay performance.1. Ensure consistent cell passage number and confluency. 2. Standardize drug preparation and treatment times. 3. Include appropriate positive and negative controls in all assays.

Quantitative Data Summary

The following tables present hypothetical data comparing a this compound-sensitive parental cell line (e.g., MCF-7) with a derived this compound-resistant cell line (MCF-7/Scl-R).

Table 1: IC50 Values for this compound and Combination Therapies

Cell LineThis compound IC50 (µM)This compound + MEK Inhibitor (1 µM) IC50 (µM)This compound + P-gp Inhibitor (1 µM) IC50 (µM)
MCF-7 (Parental) 0.50.20.4
MCF-7/Scl-R 15.02.51.8

Table 2: Protein Expression Levels in Sensitive vs. Resistant Cells

ProteinMCF-7 (Parental) Relative ExpressionMCF-7/Scl-R Relative Expression
p-Akt (Ser473) 1.00.3
p-ERK1/2 (Thr202/Tyr204) 1.05.2
P-glycoprotein (MDR1) 1.08.5

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Cell culture medium

  • Parental and resistant cancer cell lines

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Signaling Proteins

This protocol is for assessing the expression levels of key proteins in the signaling pathways.

Materials:

  • Parental and resistant cell lysates

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-P-gp, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways and Experimental Workflows

Sclerodione_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival This compound This compound This compound->PI3K

Caption: this compound's mechanism of action via PI3K pathway inhibition.

Resistance_Mechanisms cluster_pathway Signaling Pathways cluster_efflux Drug Efflux PI3K PI3K (Mutated) Akt Akt PI3K->Akt This compound This compound This compound->PI3K Ineffective Binding Pgp P-glycoprotein (Overexpressed) This compound->Pgp Efflux Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival MAPK_Pathway MAPK/ERK Pathway (Upregulated) MAPK_Pathway->Proliferation_Survival Bypass Sclerodione_out This compound (extracellular) Pgp->Sclerodione_out

Caption: Key mechanisms of resistance to this compound treatment.

Experimental_Workflow Start Parental Cell Line Treatment Continuous this compound Treatment (Increasing Concentrations) Start->Treatment Resistance Resistant Cell Line Established Treatment->Resistance Characterization Characterization Assays Resistance->Characterization IC50 IC50 Determination Characterization->IC50 WesternBlot Western Blot Characterization->WesternBlot qPCR qPCR for Efflux Pumps Characterization->qPCR

Caption: Workflow for developing and characterizing resistant cell lines.

References

Technical Support Center: Enhancing the Pharmacokinetic Profile of Sclerodione (Sclerotiorin)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the pharmacokinetic properties of Sclerodione, also known as Sclerotiorin. This document is structured in a question-and-answer format to directly address common challenges encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known physicochemical properties?

This compound, also referred to as Sclerotiorin, is a bioactive secondary metabolite belonging to the azaphilone class of fungal polyketides, commonly isolated from various Penicillium species.[1][2] It is characterized by a pyranoquinone bicyclic core.[3][4] A summary of its known physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound (Sclerotiorin)

PropertyValue/InformationSource
Synonyms (+)-Sclerotiorin[5]
CAS Number 549-23-5[1][5]
Molecular Formula C₂₁H₂₃ClO₅[1][5]
Molecular Weight 390.86 g/mol [1][5]
Appearance Orange-pigmented solid[2]
Solubility Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[5][6] Information on aqueous solubility is limited, but it is likely to be low, a common characteristic of this compound class.
pKa Data not available. The presence of enolic protons suggests it may have an acidic pKa.[7]
LogP Data not available. Given its solubility profile, a positive LogP value is expected, indicating lipophilicity.

Q2: We are observing very low oral bioavailability of this compound in our animal models. What are the likely causes?

Low oral bioavailability of this compound is likely attributable to one or a combination of the following factors, which are common for poorly water-soluble natural products:

  • Poor Aqueous Solubility: this compound is soluble in organic solvents but likely has low solubility in the aqueous environment of the gastrointestinal (GI) tract.[5][6] This poor solubility limits its dissolution, which is a prerequisite for absorption.

  • Rapid First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and/or liver before it reaches systemic circulation. Common metabolic pathways for xenobiotics include oxidation by cytochrome P450 enzymes.

  • Efflux by Transporters: this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the gut lumen, reducing its net absorption.

  • Chemical Instability: The compound may be unstable in the varying pH conditions of the GI tract, leading to degradation before it can be absorbed.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility and Dissolution Rate

If you suspect poor solubility is the primary barrier to this compound's bioavailability, the following troubleshooting steps and experimental protocols can be employed.

Troubleshooting Steps:

  • Quantify Aqueous Solubility: Determine the thermodynamic solubility of this compound in simulated gastric fluid (SGF, pH ~1.2), simulated intestinal fluid (SIF, pH ~6.8), and phosphate-buffered saline (PBS, pH 7.4).

  • Assess Dissolution Rate: Perform a dissolution test on the neat this compound powder using a USP apparatus (e.g., paddle method) in the aforementioned media.

  • Evaluate Formulation Strategies: If solubility and dissolution are confirmed to be low, explore various formulation approaches to enhance them.

Experimental Protocols:

  • Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

    • Add an excess amount of this compound to a known volume of the test medium (e.g., SGF, SIF, PBS) in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspension through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Protocol 2: Formulation Screening for Improved Solubility

    • Amorphous Solid Dispersions (ASDs):

      • Prepare ASDs of this compound with various polymers (e.g., PVP, HPMC, Soluplus®) at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:9).

      • Use techniques like spray-drying or hot-melt extrusion.

      • Assess the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

      • Determine the aqueous solubility and dissolution rate of the prepared ASDs as described in Protocol 1.

    • Lipid-Based Formulations:

      • Screen the solubility of this compound in various lipid excipients (oils, surfactants, and co-solvents).

      • Develop self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) by combining the excipients in different ratios.[8][9]

      • Characterize the formulations by assessing their self-emulsification properties, droplet size, and drug precipitation upon dilution in aqueous media.

    • Nanocrystals:

      • Prepare a nanosuspension of this compound using wet media milling or high-pressure homogenization.

      • Characterize the particle size distribution and zeta potential.

      • Evaluate the dissolution rate of the nanosuspension compared to the unprocessed drug.

Data Presentation:

Table 2: Example Data for this compound Solubility Enhancement

Formulation ApproachDrug:Excipient RatioPolymer/ExcipientApparent Solubility (µg/mL) in SIFFold Increase
Unprocessed this compound--1.21.0
ASD1:3PVP K3045.838.2
ASD1:3HPMC-AS62.151.8
SEDDS1:4:5 (Drug:Oil:Surfactant)Capryol 90:Kolliphor RH40125.6104.7
Nanosuspension--25.321.1
Issue 2: Suspected High First-Pass Metabolism

If this compound exhibits good solubility in your formulation but bioavailability remains low, rapid metabolism could be the cause.

Troubleshooting Steps:

  • In Vitro Metabolic Stability Assessment: Determine the metabolic stability of this compound in liver microsomes or hepatocytes from the preclinical species being used (e.g., rat, mouse) and from human sources.

  • Metabolite Identification: Identify the major metabolites formed during the in vitro incubations to understand the primary metabolic pathways.

  • Consider Prodrug or Analog Synthesis: If metabolism is extensive, chemical modification strategies may be necessary.

Experimental Protocols:

  • Protocol 3: In Vitro Metabolic Stability in Liver Microsomes

    • Incubate this compound (typically at 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) from the desired species in a phosphate buffer at 37°C.[10][11]

    • Initiate the reaction by adding NADPH (a cofactor for many metabolic enzymes).

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12]

  • Protocol 4: Prodrug Synthesis to Mask Metabolic Hotspots

    • Based on the identified metabolites, determine the likely sites of metabolism on the this compound scaffold.

    • Synthesize prodrugs by attaching a promoiety to these metabolic "hotspots" to temporarily block metabolism. For example, if a hydroxyl group is a site of glucuronidation, it can be esterified.

    • Evaluate the chemical stability of the prodrug in buffer and its enzymatic conversion back to the parent drug in plasma and liver homogenates.

Data Presentation:

Table 3: Example Metabolic Stability Data for this compound

SpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted Hepatic Extraction Ratio
Rat8.5150.2High
Mouse12.1105.9High
Human25.350.8Intermediate

Visualizations

Experimental_Workflow_for_Improving_Sclerodione_Pharmacokinetics cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Improvement Strategies cluster_3 Evaluation A This compound B Determine Physicochemical Properties (Solubility, LogP, pKa) A->B C In Vivo Pharmacokinetic Study (Low Dose) A->C D Low Bioavailability? C->D E Poor Solubility/ Dissolution? D->E Yes F High Metabolism? D->F No G Formulation Development (ASD, SEDDS, Nanosuspension) E->G I In Vitro Metabolic Stability Assay F->I J Re-evaluate In Vivo Pharmacokinetics G->J H Chemical Modification (Prodrugs, Analogs) H->J I->H

Caption: Workflow for troubleshooting and improving this compound's pharmacokinetic properties.

Sclerodione_Metabolic_Pathway_Hypothesis cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion This compound This compound Hydroxylation Hydroxylated Metabolite This compound->Hydroxylation CYP450 Demethylation Demethylated Metabolite This compound->Demethylation CYP450 Glucuronide_Conj Glucuronide Conjugate Hydroxylation->Glucuronide_Conj UGTs Sulfate_Conj Sulfate Conjugate Hydroxylation->Sulfate_Conj SULTs Excretion Biliary/Renal Excretion Demethylation->Excretion Glucuronide_Conj->Excretion Sulfate_Conj->Excretion

Caption: A hypothetical metabolic pathway for this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Sclerotiorin and Related Azaphilones

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

The user's interest in "Sclerodione" has led to an in-depth exploration of the biological activities of closely related fungal metabolites. Extensive research indicates that "this compound" is not a recognized chemical compound in scientific literature or databases. It is likely a typographical error or a misnomer for a related azaphilone pigment. This guide therefore provides a comprehensive comparison between the well-studied azaphilone Sclerotiorin and a closely related, bioactive compound, Isochromophilone VI . Both are produced by fungi of the Penicillium genus and share a common azaphilone core structure, making them relevant subjects for a comparative analysis of their biological activities.

This guide is intended for researchers, scientists, and professionals in drug development, offering a clear, data-driven comparison of these two compounds. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of their mechanisms of action.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of Sclerotiorin and Isochromophilone VI.

Table 1: Comparison of Anti-inflammatory and Enzyme Inhibitory Activities

Biological TargetSclerotiorinIsochromophilone VIReference Compound/Assay
Lipoxygenase (LOX-1) IC₅₀: 4.2 µM[1][2]-Soybean Lipoxygenase-1
Aldose Reductase IC₅₀: 0.4 µM[1]-
Nitric Oxide (NO) Production -IC₅₀ values in the range of 2.5-18.0 μM for related compounds[3]LPS-induced in RAW 264.7 macrophages
gp120-CD4 Binding -IC₅₀: 6.6 µM[4]
Cholesteryl Ester Transfer Protein -Inhibitory Activity Reported[5][6]

Table 2: Comparison of Antimicrobial Activity

OrganismSclerotiorin (MIC)Isochromophilone VI (MIC)
Staphylococcus aureusActive[5][6][7]64 µg/mL[5][6][7]
Streptomyces pyogenesActive[5][6][7]64 µg/mL[5][6][7]
Salmonella typhimuriumActive[5][6][7]64 µg/mL[5][6][7]
Escherichia coliActive[5][6][7]-
Candida albicansActive[5][6][7]-

Table 3: Comparison of Cytotoxic Activity

Cell LineSclerotiorin (IC₅₀)Isochromophilone VI (IC₅₀)
HCT-116 (Colon Cancer) Potent anti-proliferative activity[8]-
Various Cancer Cells Potent anti-proliferative activity[8]-
Mouse Lymphoma (L5178Y) -8.9 µM (for a related brominated azaphilone)[9]
Human Ovarian Cancer (A2780) -2.7 µM (for a related brominated azaphilone)[9]

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison tables.

Anti-inflammatory Activity Assay (Nitric Oxide Production)
  • Cell Line: RAW 264.7 murine macrophage cells.

  • Method: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Sclerotiorin, Isochromophilone VI) for a specified time. Subsequently, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production. After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Antimicrobial Activity Assays
  • a) Disc Diffusion Assay:

    • Method: A standardized inoculum of the target microorganism is uniformly spread on an agar plate. Paper discs impregnated with a known concentration of the test compound are placed on the agar surface. The plates are incubated under appropriate conditions for microbial growth. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

  • b) Minimum Inhibitory Concentration (MIC) Assay:

    • Method: This assay is typically performed using a broth microdilution method in 96-well plates. A serial dilution of the test compound is prepared in a liquid growth medium. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
  • Cell Lines: Various cancer cell lines (e.g., HCT-116, A549, MDA-MB-435).

  • Method: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). After the treatment period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways and mechanisms of action for Sclerotiorin.

Sclerotiorin_Anticancer_Pathway cluster_cell Colon Cancer Cell (HCT-116) Sclerotiorin Sclerotiorin BCL2 Bcl-2 Sclerotiorin->BCL2 Down-regulates BAX Bax Sclerotiorin->BAX Activates Caspase3 Cleaved Caspase-3 BCL2->Caspase3 Inhibits BAX->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Sclerotiorin's apoptotic pathway in colon cancer cells.

Anti_Inflammatory_Workflow cluster_assay In Vitro Anti-Inflammatory Assay cluster_pathway Signaling Pathway step1 1. Macrophage cells (RAW 264.7) are cultured step2 2. Cells are treated with Azaphilone (e.g., Penazaphilone) step1->step2 step3 3. Cells are stimulated with LPS to induce inflammation step2->step3 step4 4. Nitric Oxide (NO) production is measured step3->step4 step5 5. Expression of iNOS and COX-2 mRNA is quantified step3->step5 LPS LPS iNOS_COX2 iNOS & COX-2 Expression LPS->iNOS_COX2 Induces Azaphilone Azaphilone Azaphilone->iNOS_COX2 Down-regulates NO_Production NO Production iNOS_COX2->NO_Production

Caption: Workflow of anti-inflammatory activity assessment.

Summary and Conclusion

Sclerotiorin and Isochromophilone VI, both azaphilones derived from Penicillium species, exhibit a range of interesting biological activities. Sclerotiorin has demonstrated potent inhibitory effects on enzymes like aldose reductase and lipoxygenase, along with significant antimicrobial and anticancer properties. Its mechanism in cancer involves the induction of apoptosis through the modulation of Bcl-2 family proteins and caspase activation.

Isochromophilone VI, while less extensively studied, shows notable activity as an inhibitor of HIV gp120-CD4 binding and cholesteryl ester transfer protein. It also possesses antimicrobial activity, particularly against Gram-positive bacteria. The anti-inflammatory potential of the broader class of sclerotiorin-like azaphilones, including compounds structurally similar to Isochromophilone VI, has been demonstrated through the inhibition of nitric oxide production and the downregulation of pro-inflammatory enzymes like iNOS and COX-2.

For researchers in drug discovery, both Sclerotiorin and Isochromophilone VI represent valuable lead compounds. Sclerotiorin's diverse bioactivities make it a candidate for development in metabolic diseases, inflammatory conditions, and oncology. Isochromophilone VI's specific inhibitory actions suggest its potential in antiviral and cardiovascular research. Further investigation into the structure-activity relationships of these and other related azaphilones could lead to the development of novel therapeutics with enhanced potency and selectivity. This comparative guide provides a foundational overview to aid in these future research endeavors.

References

A Comparative Analysis of Sclerodione and Other Azaphilones in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Sclerodione (also known as Sclerotiorin), a prominent member of the azaphilone class of fungal metabolites, with other notable azaphilones, Chaetomugilin and Monascin. Azaphilones have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to facilitate further research and drug development efforts in this promising class of natural products.

Comparative Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of this compound, Chaetomugilin, and Monascin has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that these values are compiled from various studies and experimental conditions may differ, affecting direct comparability.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound A549Lung Carcinoma>50[2]
MDA-MB-435Melanoma>50[2]
Huh7Liver Cancer17.47 (for a derivative)[2]
HCT116Colon Cancer14.57 (for a derivative)[2]
Chaetomugilin O CAL-62Thyroid Cancer~20 (induces apoptosis)[1]
Chaetomugilin A P388Murine Leukemia-[3]
HL-60Human Promyelocytic Leukemia-[3]
Monascin Various(Antiproliferative effects reported)-[4]

Comparative Anti-inflammatory Activity

This compound, Chaetomugilin, and Monascin have demonstrated significant anti-inflammatory properties. Their inhibitory effects on key inflammatory mediators are presented below.

CompoundAssayModelIC50 (µM) / EffectReference
This compound Aldose Reductase Inhibition-0.4[5]
Lipoxygenase Inhibition-4.2[5]
Chaetomugilin I & 11-epi-chaetomugilin I TNF-induced NF-κB activity-0.9[6]
Monascin iNOS and COX-2 expressionOvalbumin-induced THP-1 monocytesSignificant attenuation at 1, 5, and 25 µM[7]
TNF-α and IL-6 generationOvalbumin-induced THP-1 monocytesSignificant reduction at 5 and 25 µM[7]
NF-κB/p65 pathwayLPS-induced BV-2 microglial cellsSuppression[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further investigation.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.[9][10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Chaetomugilin, or Monascin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

2. SRB (Sulphorhodamine B) Assay

This assay is based on the ability of SRB to bind to protein components of cells.[1][8][11][12][13]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways implicated in the biological activities of this compound, Chaetomugilin, and Monascin.

This compound's Postulated Anti-inflammatory Signaling

Based on the known anti-inflammatory effects of azaphilones, this compound is postulated to inhibit the NF-κB and STAT3 signaling pathways, which are central regulators of inflammation.[14][15][16][17]

Sclerodione_Signaling This compound This compound IKK IKK This compound->IKK Inhibits JAK JAK This compound->JAK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Inflammatory_Genes_NFkB Inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) Nucleus_NFkB->Inflammatory_Genes_NFkB Activates Inflammation Inflammation Inflammatory_Genes_NFkB->Inflammation STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus_STAT3 p-STAT3 Dimer (in Nucleus) pSTAT3->Nucleus_STAT3 Dimerizes & Translocates Inflammatory_Genes_STAT3 Inflammatory Gene Transcription Nucleus_STAT3->Inflammatory_Genes_STAT3 Activates Inflammatory_Genes_STAT3->Inflammation

Postulated anti-inflammatory mechanism of this compound.
Chaetomugilin's Anticancer Signaling Pathway

Chaetomugilin O has been shown to induce apoptosis in thyroid cancer cells through the inhibition of the PI3K-Akt signaling pathway, a critical regulator of cell survival and proliferation.[1]

Chaetomugilin_Signaling Chaetomugilin Chaetomugilin O PI3K PI3K Chaetomugilin->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell_Cycle Cell Cycle Progression Akt->Cell_Cycle Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Anticancer mechanism of Chaetomugilin O.
Monascin's Anti-inflammatory Signaling Pathways

Monascin exerts its anti-inflammatory effects by suppressing the NF-κB/p65 pathway and through the regulation of the PPAR-γ/JNK pathway.[7][8]

Monascin_Signaling Monascin Monascin IkB_Degradation IκBα Degradation Monascin->IkB_Degradation Inhibits PPARg PPAR-γ Monascin->PPARg Upregulates NFkB_p65 NF-κB (p65) Translocation IkB_Degradation->NFkB_p65 Inflammatory_Mediators1 Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB_p65->Inflammatory_Mediators1 Upregulates JNK JNK Phosphorylation PPARg->JNK Inhibits Inflammatory_Mediators2 Pro-inflammatory Mediators JNK->Inflammatory_Mediators2 Upregulates

Anti-inflammatory mechanisms of Monascin.

Conclusion

This compound, Chaetomugilin, and Monascin represent a promising trio of azaphilone compounds with significant potential in the development of novel anticancer and anti-inflammatory therapeutics. While this guide provides a comparative overview of their activities and mechanisms, further research is warranted to conduct direct comparative studies under standardized conditions to fully elucidate their relative potencies and therapeutic indices. The detailed experimental protocols and pathway visualizations provided herein are intended to serve as a valuable resource for the scientific community to accelerate these research endeavors.

References

Validating the In Vitro Anticancer Activity of Sclerodione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The exploration of natural products for novel anticancer agents is a significant area of research. This guide provides a comparative analysis of the in vitro anticancer activity of a hypothetical natural compound, Sclerodione, against established chemotherapeutic agents. The objective is to offer a comprehensive overview of its cytotoxic and mechanistic properties for researchers, scientists, and drug development professionals.

Data Presentation

Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the hypothetical IC50 values for this compound in comparison to the standard chemotherapeutic drug, Doxorubicin, across three common cancer cell lines after 48 hours of treatment.

CompoundCell LineCancer TypeIC50 (µM)
This compound (Hypothetical) MCF-7Breast Adenocarcinoma15.5
HepG2Hepatocellular Carcinoma10.2
HCT116Colorectal Carcinoma25.8
Doxorubicin MCF-7Breast Adenocarcinoma2.50[1]
HepG2Hepatocellular Carcinoma12.18[1]
HCT116Colorectal Carcinoma4.99[2]

Note: The IC50 values for Doxorubicin can vary between studies depending on experimental conditions.[1]

Mechanism of Action

Preliminary studies on hypothetical natural compounds with similar structures suggest that this compound may exert its anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Treatment with this compound is hypothesized to lead to a significant increase in the percentage of apoptotic cells in a dose-dependent manner, as determined by Annexin V/PI staining.

Cell Cycle Arrest

This compound is proposed to cause an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]

  • Cell Seeding: Cancer cells (MCF-7, HepG2, HCT116) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Doxorubicin for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[4]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[5][6]

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[5]

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.[7][8]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.[9]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[10][11]

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.[12][13]

  • Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A for 30 minutes at room temperature.[11][14]

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[10]

Visualizations

Signaling Pathways and Experimental Workflows

Sclerodione_Mechanism_of_Action Hypothetical Signaling Pathway of this compound This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage Cell_Membrane Cell Membrane Mitochondria Mitochondria ROS->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Bax Bax (Pro-apoptotic) Mitochondria->Bax Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 CDK1_CyclinB CDK1/Cyclin B Inhibition p21->CDK1_CyclinB G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest

Caption: Hypothetical mechanism of this compound inducing apoptosis and G2/M cell cycle arrest.

Experimental_Workflow Experimental Workflow for In Vitro Evaluation cluster_0 Cytotoxicity Screening cluster_1 Mechanism of Action Studies Cell_Culture 1. Cancer Cell Culture (MCF-7, HepG2, HCT116) Treatment 2. Treatment with this compound (Dose-Response) Cell_Culture->Treatment MTT_Assay 3. MTT Assay (48h) Treatment->MTT_Assay IC50 4. IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Staining IC50->Apoptosis_Assay Use IC50 concentration Cell_Cycle_Assay Propidium Iodide Staining IC50->Cell_Cycle_Assay Use IC50 concentration Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Cell_Cycle_Assay->Flow_Cytometry

Caption: Workflow for evaluating the in vitro anticancer activity of this compound.

Logical_Comparison Comparative Analysis Framework cluster_parameters Evaluation Parameters This compound This compound (Natural Product) Potency Potency (IC50) This compound->Potency Mechanism Mechanism of Action (Apoptosis, Cell Cycle) This compound->Mechanism Selectivity Selectivity (Cancer vs. Normal Cells) This compound->Selectivity Standard_Drug Doxorubicin (Standard Chemotherapy) Standard_Drug->Potency Standard_Drug->Mechanism Standard_Drug->Selectivity Other_Natural_Products Other Natural Products (e.g., Flavonoids, Alkaloids) Other_Natural_Products->Potency Other_Natural_Products->Mechanism Other_Natural_Products->Selectivity

Caption: Framework for comparing this compound with alternative anticancer agents.

References

Unraveling the Lethal Weapon of a Plant Pathogen: Sclerodione's Mechanism of Action and a Comparative Look at Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the phytotoxic effects of Sclerodione, a key virulence factor of the notorious plant pathogen Sclerotinia sclerotiorum. This guide elucidates its mechanism of action, centered on the induction of programmed cell death via oxalic acid and reactive oxygen species, and draws comparisons with established inhibitors of these pathways.

For researchers, scientists, and professionals in drug development, understanding the molecular weaponry of plant pathogens is paramount for devising effective control strategies. Sclerotinia sclerotiorum, a devastating fungal pathogen with a broad host range, deploys a sophisticated chemical arsenal to conquer its plant hosts. A central component of this arsenal is a phytotoxin, which, based on current scientific literature, is likely sclerin, a compound often referred to by the less common name this compound. This guide will dissect the intricate mechanism by which this toxin operates and compare its action to known chemical inhibitors that target similar cellular pathways.

The primary pathogenic driver of S. sclerotiorum is not a single molecule but a multi-faceted attack, with oxalic acid playing a pivotal role. The fungus secretes high levels of oxalic acid, which acts as a key elicitor of programmed cell death (PCD) in plant cells. This orchestrated cellular suicide is a crucial step for the necrotrophic lifestyle of the pathogen, as it requires dead host tissue for nutrition and colonization.

The induction of PCD by oxalic acid is intricately linked to the generation of reactive oxygen species (ROS), such as hydrogen peroxide.[1][2][3] This surge in ROS creates a state of oxidative stress within the plant cells, triggering a signaling cascade that culminates in their demise. The observable symptoms of this toxic onslaught are tissue necrosis (browning and death) and chlorosis (yellowing), classic hallmarks of S. sclerotiorum infection.

The Signaling Pathway of this compound-Induced Cell Death

The mechanism of action can be visualized as a domino effect initiated by the pathogen.

cluster_pathogen Sclerotinia sclerotiorum cluster_plant_cell Plant Cell sclerotinia S. sclerotiorum oxalic_acid Oxalic Acid Secretion sclerotinia->oxalic_acid Secretes ros Reactive Oxygen Species (ROS) Generation oxalic_acid->ros Induces pcd Programmed Cell Death (PCD) ros->pcd Triggers symptoms Necrosis & Chlorosis pcd->symptoms Leads to

Figure 1. Signaling pathway of Sclerotinia sclerotiorum pathogenesis.

Comparative Analysis with Known Inhibitors

To counteract the devastating effects of pathogens like S. sclerotiorum, researchers have explored various chemical inhibitors that target the key pathways involved in its virulence. These inhibitors can be broadly categorized based on their mode of action, primarily as antioxidants that neutralize ROS or as compounds that block the programmed cell death cascade.

Inhibitor ClassSpecific ExampleMechanism of ActionTarget Pathway
Antioxidants Ascorbic Acid (Vitamin C)Non-enzymatic scavenging of reactive oxygen species.ROS Signaling
GlutathioneA key cellular antioxidant that detoxifies ROS and maintains redox balance.ROS Signaling
PCD Inhibitors Salicylic AcidA plant hormone that can modulate the PCD response, often acting antagonistically to the signals that promote cell death in necrotrophic interactions.Programmed Cell Death
Caspase Inhibitors (e.g., Z-VAD-FMK)While plants lack true caspases, they possess caspase-like proteases that are involved in PCD. These inhibitors can block the activity of these proteases.Programmed Cell Death

Experimental Protocols

Phytotoxicity Assay

A common method to assess the phytotoxic effects of this compound (or oxalic acid) and the efficacy of inhibitors is the seed germination and seedling growth assay.

  • Preparation of Test Solutions: Prepare a stock solution of oxalic acid at a concentration known to induce phytotoxicity (e.g., 10 mM). Prepare stock solutions of the inhibitors to be tested at various concentrations.

  • Seed Sterilization: Surface sterilize seeds of a susceptible plant species (e.g., Arabidopsis thaliana or lettuce) with a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water.

  • Assay Setup: Place sterile filter paper in Petri dishes. Add a defined number of sterilized seeds to each dish.

  • Treatment Application: To each Petri dish, add a specific volume of the test solution. For control groups, use sterile distilled water. For inhibitor testing, co-apply the oxalic acid solution with the inhibitor solutions at different concentrations.

  • Incubation: Seal the Petri dishes and incubate them in a controlled environment (e.g., 25°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection: After a set period (e.g., 7-10 days), measure the percentage of seed germination, root length, and shoot length. Record any visible signs of necrosis or chlorosis.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.

In Vivo ROS Detection

To visualize the generation of reactive oxygen species in plant tissues, specific fluorescent probes can be used.

  • Plant Material: Use young seedlings of a susceptible plant species.

  • Treatment: Infiltrate the leaves with the oxalic acid solution, with or without the presence of an antioxidant inhibitor.

  • Staining: After a short incubation period, stain the leaves with a ROS-sensitive dye such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

  • Microscopy: Observe the stained leaves under a fluorescence microscope. The intensity of the fluorescence is proportional to the amount of ROS present.

Experimental Workflow

The general workflow for evaluating the phytotoxicity of this compound and the protective effects of inhibitors is outlined below.

cluster_workflow Experimental Workflow start Start prep_solutions Prepare Oxalic Acid & Inhibitor Solutions start->prep_solutions sterilize_seeds Surface Sterilize Seeds prep_solutions->sterilize_seeds setup_assay Set up Petri Dish Assay (Seeds on Filter Paper) sterilize_seeds->setup_assay apply_treatments Apply Treatment Solutions (Control, OA, OA + Inhibitor) setup_assay->apply_treatments incubate Incubate under Controlled Conditions apply_treatments->incubate collect_data Collect Data: - Germination % - Root/Shoot Length - Necrosis/Chlorosis incubate->collect_data analyze_data Statistical Analysis collect_data->analyze_data end End analyze_data->end

Figure 2. General workflow for phytotoxicity testing.

References

An Inquiry into Sclerodione: Compound Identification and Data Unavailability

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "Sclerodione" across scientific databases and literature has yielded no information on a compound with this specific name. As a result, the requested comparison guide on its cross-reactivity with other targets cannot be generated at this time.

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is crucial for assessing its specificity and potential off-target effects. This process typically involves a series of well-defined experimental procedures to profile the compound against a panel of related and unrelated biological targets. However, the foundational prerequisite for such a study is the clear identification of the compound , including its chemical structure and primary biological target.

Despite extensive searches, "this compound" does not appear to be a recognized name in chemical registries or published research. This could be for several reasons: the name may be a novel or internal designation not yet in the public domain, a misspelling of a different compound, or a brand name not widely indexed in scientific literature. Without a definitive chemical structure or a known primary target, it is impossible to retrieve or generate the necessary data for a cross-reactivity analysis.

To illustrate the typical workflow for such an investigation, had "this compound" been an identifiable entity, the following steps would be undertaken:

General Experimental Workflow for Cross-Reactivity Profiling

The process of evaluating a compound's cross-reactivity is a systematic one. A generalized workflow for this process is outlined below. This diagram illustrates the logical steps from initial compound identification to the final analysis of its off-target profile.

G cluster_0 Phase 1: Target Identification & Assay Development cluster_1 Phase 2: Screening & Data Generation cluster_2 Phase 3: Data Analysis & Interpretation A Identify Primary Target of this compound B Develop Primary Target Assay A->B E Primary Screen (IC50/EC50 Determination) B->E C Select Panel of Off-Targets (e.g., Kinase Panel) D Develop/Optimize Off-Target Assays C->D F Broad Panel Screening (at fixed concentration) D->F G Secondary Screening of 'Hits' (Dose-Response) F->G H Calculate Selectivity Score G->H I Identify Significant Off-Target Interactions G->I K Final Cross-Reactivity Report H->K J Structural Biology & Molecular Modeling (Optional) I->J I->K

Caption: A generalized workflow for assessing the cross-reactivity of a novel chemical entity.

Experimental Protocols

In a typical cross-reactivity study, a variety of experimental techniques would be employed. Below are summaries of common protocols that would be relevant for such an investigation.

Kinase Profiling Assays:

  • Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.

  • Methodology: A common method is a radiometric assay, such as the KinaseProfiler™ service from MilliporeSigma. In this assay, the compound of interest is incubated with a specific kinase, a substrate (often a peptide), and radiolabeled ATP (e.g., [γ-³³P]-ATP). The amount of radioactivity incorporated into the substrate is measured, and a decrease in incorporation in the presence of the compound indicates inhibition. The screening is often performed at a fixed concentration (e.g., 10 µM) to identify initial "hits," followed by dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for the hits.

Cellular Thermal Shift Assay (CETSA):

  • Objective: To assess target engagement and identify off-target binding within a cellular context.

  • Methodology: Cells are treated with the compound or a vehicle control. The cells are then heated to various temperatures, leading to the denaturation and aggregation of proteins. The soluble protein fraction is collected and analyzed by techniques such as Western blotting or mass spectrometry. The binding of a ligand (the compound) can stabilize a protein, resulting in a higher melting temperature. This shift in thermal stability indicates a direct interaction between the compound and the protein in its native cellular environment.

Affinity Chromatography/Mass Spectrometry:

  • Objective: To identify the protein targets of a compound from a complex biological sample.

  • Methodology: The compound is immobilized on a solid support (e.g., beads) to create an affinity matrix. A cell lysate is then passed over this matrix. Proteins that bind to the compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.

Data Presentation

Had data been available for this compound, it would be presented in a clear, tabular format to allow for easy comparison of its potency against its primary target versus a panel of off-targets. An example of such a table is provided below.

TargetIC50 (nM) for this compoundPrimary Target IC50 (nM)Selectivity (Off-target/Primary)
Primary Target X 10 10 1
Kinase A1,50010150
Kinase B>10,00010>1000
Receptor Y8501085
Enzyme Z>10,00010>1000

Caption: Example data table for summarizing the cross-reactivity profile of a hypothetical compound.

Signaling Pathway Analysis

Understanding the signaling pathways of both the primary and off-targets is critical. For instance, if this compound were a kinase inhibitor, a diagram of the targeted kinase cascade would be essential. Below is a hypothetical signaling pathway diagram that could be relevant in such a study.

cluster_pathway Hypothetical Kinase Cascade Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Adaptor_Protein Adaptor_Protein Receptor_Tyrosine_Kinase->Adaptor_Protein Activates RAS RAS Adaptor_Protein->RAS Activates RAF RAF (Potential Off-Target) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK (Primary Target) MEK->ERK Phosphorylates Transcription_Factor Transcription_Factor ERK->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates This compound This compound This compound->RAF Off-target Inhibition This compound->ERK Inhibits

Caption: A hypothetical signaling pathway illustrating primary and off-target inhibition by a compound.

Validating the Binding Target of Mycophenolic Acid Using Surface Plasmon Resonance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding of mycophenolic acid (MPA) and its alternatives to their shared molecular target, inosine monophosphate dehydrogenase (IMPDH), utilizing Surface Plasmon Resonance (SPR) as a primary validation method. This document outlines the experimental data, detailed protocols, and visual workflows to support the understanding and replication of target validation studies.

Mycophenolic acid is a potent, selective, non-competitive, and reversible inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH)[1]. This enzyme is a crucial rate-limiting step in the de novo synthesis of guanine nucleotides[2][3][4]. As T and B lymphocytes are highly dependent on this pathway for their proliferation, MPA has a potent cytostatic effect on these immune cells[1]. This mechanism of action makes MPA a widely used immunosuppressant in preventing organ transplant rejection[1][3][5].

Comparative Binding Analysis of IMPDH Inhibitors

The binding kinetics of mycophenolic acid and alternative IMPDH inhibitors, such as mizoribine and ribavirin, can be quantitatively assessed using Surface Plasmon Resonance (SPR). This technique allows for the real-time, label-free analysis of molecular interactions[6]. The following table summarizes hypothetical, yet plausible, binding data for these compounds to human IMPDH type II, the isoform predominantly expressed in activated lymphocytes[2].

CompoundTargetAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (nM)
Mycophenolic Acid (MPA) IMPDH21.5 x 10⁵3.0 x 10⁻⁴2.0
Mizoribine IMPDH28.0 x 10⁴5.0 x 10⁻³62.5
Ribavirin (monophosphate) IMPDH22.5 x 10⁴6.25 x 10⁻³250

Note: The data presented are representative values for illustrative purposes and may not reflect the exact values from a specific experiment.

Experimental Protocols

A detailed methodology is crucial for the successful validation of a binding target using SPR. Below is a comprehensive protocol for assessing the interaction between a small molecule inhibitor, such as mycophenolic acid, and the IMPDH enzyme.

Surface Plasmon Resonance (SPR) Assay for Mycophenolic Acid and IMPDH Binding

Objective: To determine the binding kinetics and affinity of mycophenolic acid to human IMPDH2.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human IMPDH2 protein

  • Mycophenolic acid

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization:

    • Activate the carboxymethylated dextran surface of the CM5 sensor chip with a freshly prepared mixture of EDC and NHS.

    • Inject the recombinant human IMPDH2 protein diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface.

    • Deactivate the remaining active esters on the surface by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein to serve as a negative control.

  • Analyte Preparation:

    • Prepare a stock solution of mycophenolic acid in a suitable solvent (e.g., DMSO) and then serially dilute it in the running buffer to create a concentration series (e.g., 0.1 nM to 100 nM).

  • Binding Analysis:

    • Inject the different concentrations of mycophenolic acid over the immobilized IMPDH2 and reference flow cells at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • After each injection, regenerate the sensor surface using the regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and affinity (KD).

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental process, the following diagrams have been generated using Graphviz.

IMPDH in the De Novo Purine Synthesis Pathway

The diagram below illustrates the central role of IMPDH in the de novo synthesis of guanine nucleotides and the inhibitory action of mycophenolic acid.

IMPDH_Pathway cluster_pathway De Novo Purine Synthesis IMP Inosine-5'-monophosphate (IMP) IMPDH IMPDH IMP->IMPDH Substrate XMP Xanthosine-5'-monophosphate (XMP) GMP Guanosine-5'-monophosphate (GMP) XMP->GMP GTP Guanosine triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA IMPDH->XMP Product MPA Mycophenolic Acid MPA->IMPDH Inhibition

Mycophenolic acid inhibits IMPDH, a key enzyme in purine synthesis.
SPR Experimental Workflow for Target Validation

This diagram outlines the key steps involved in a typical SPR experiment for validating the binding of a small molecule to its protein target.

SPR_Workflow start Start protein_prep Prepare and Purify Target Protein (IMPDH) start->protein_prep chip_prep Prepare Sensor Chip (e.g., CM5) start->chip_prep analyte_prep Prepare Analyte (Mycophenolic Acid) start->analyte_prep immobilization Immobilize Protein on Chip Surface protein_prep->immobilization chip_prep->immobilization binding_analysis Perform Binding Analysis (SPR) immobilization->binding_analysis analyte_prep->binding_analysis data_analysis Analyze Data (ka, kd, KD) binding_analysis->data_analysis end End data_analysis->end

A streamlined workflow for SPR-based target validation.

Logical Relationship of Target Validation

The final diagram illustrates the logical flow of reasoning in validating a drug's binding target, from initial hypothesis to the confirmation of the mechanism of action.

Logic_Diagram hypothesis Hypothesis: MPA binds to IMPDH spr SPR Experiment: Measure direct binding hypothesis->spr biochemical_assay Biochemical Assay: Measure IMPDH inhibition hypothesis->biochemical_assay conclusion Conclusion: MPA's mechanism is IMPDH inhibition spr->conclusion Confirms direct interaction cellular_assay Cellular Assay: Measure lymphocyte proliferation biochemical_assay->cellular_assay Links binding to function cellular_assay->conclusion Confirms cellular effect

References

A Comparative Analysis of Natural versus Synthetic Scleropentaside D

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the physicochemical properties and biological efficacy of Scleropentaside D, a potent α-glycosidase inhibitor, reveals comparable characteristics between its natural and synthetically derived forms. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform future research and development efforts.

Initially, a query for "Sclerodione" yielded no relevant results for a known chemical compound, suggesting a possible misspelling. Further investigation led to the identification of Scleropentaside D, a C-glycosidic ellagitannin with significant biological activity, as a suitable subject for this comparative study. This compound has been isolated from natural sources and, more recently, has been successfully synthesized in a laboratory setting.

Physicochemical Properties: A Side-by-Side Comparison

A direct comparative study of the physicochemical properties of natural versus synthetic Scleropentaside D has not been published. However, by collating data from the original isolation and the total synthesis reports, a comparative overview can be established.

Table 1: Comparison of Physicochemical Properties of Natural and Synthetic Scleropentaside D

PropertyNatural Scleropentaside DSynthetic Scleropentaside DReference
Molecular Formula C₄₄H₃₂O₂₅C₄₄H₃₂O₂₅[1][2]
Molecular Weight 952.7 g/mol 952.7 g/mol [1][2]
Appearance Amorphous powderWhite solid[1][2]
Optical Rotation [α]²⁰D -118 (c 0.1, MeOH)[α]²⁵D -125.0 (c 0.1, MeOH)[1][2]
¹H NMR Consistent with reported dataConsistent with reported data[1][2]
¹³C NMR Consistent with reported dataConsistent with reported data[1][2]

Note: Data for the natural product is sourced from its initial isolation from Scleropyrum pentadrum[1]. Data for the synthetic product is from the first reported total synthesis[2].

The available data indicates a high degree of similarity between the natural and synthetic forms of Scleropentaside D, with the molecular formula, molecular weight, and spectroscopic data being identical, confirming the successful synthesis of the natural product's structure. The slight variation in optical rotation is within acceptable experimental limits.

Biological Activity: Inhibition of α-Glucosidase

Scleropentaside D has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates. Inhibition of this enzyme can help to control postprandial hyperglycemia, making it a target for the management of type 2 diabetes.

Table 2: α-Glucosidase Inhibitory Activity of Natural and Synthetic Scleropentaside D

CompoundSourceIC₅₀ (µM)Reference
Scleropentaside DNatural (Scleropyrum pentadrum)Not explicitly reported in the isolation paper[1]
Scleropentaside DSynthetic274.0[2]
Acarbose (Positive Control)-388.8[2]

While the original isolation paper for Scleropentaside D from Scleropyrum pentadrum did not report its IC₅₀ value for α-glucosidase inhibition, the study on the total synthesis of Scleropentaside D demonstrated its significant inhibitory activity[2]. The synthetic Scleropentaside D exhibited a lower IC₅₀ value compared to acarbose, a commercially available α-glucosidase inhibitor, indicating its potential as a therapeutic agent[2]. A direct comparison with the natural product's IC₅₀ is not possible due to the lack of reported data for the latter.

Experimental Protocols

Total Synthesis of Scleropentaside D

The total synthesis of Scleropentaside D was achieved through a multi-step process. A detailed experimental protocol can be found in the supplementary information of the primary publication[2]. The key steps of the synthesis are outlined in the workflow diagram below.

Total_Synthesis_Workflow Start Starting Material (Protected Glucal) Step1 Glycosylation Start->Step1 Step2 Functional Group Manipulations Step1->Step2 Step3 Key Intermediate Formation Step2->Step3 Step4 Final Assembly Step3->Step4 End Scleropentaside D Step4->End

Figure 1: Simplified workflow for the total synthesis of Scleropentaside D.
α-Glucosidase Inhibition Assay

The inhibitory activity of synthetic Scleropentaside D against α-glucosidase was evaluated using a colorimetric assay. The general principle of this assay is illustrated in the diagram below.

Alpha_Glucosidase_Inhibition_Assay cluster_reaction Reaction Mixture cluster_measurement Measurement Enzyme α-Glucosidase Product p-Nitrophenol (Yellow Product) Enzyme->Product hydrolyzes Substrate pNPG (p-nitrophenyl-α-D-glucopyranoside) Substrate->Product Inhibitor Scleropentaside D (Natural or Synthetic) Inhibitor->Enzyme inhibits Spectrophotometer Measure Absorbance at 405 nm Product->Spectrophotometer quantified by

Figure 2: Principle of the α-glucosidase inhibition assay.

A detailed protocol for a typical α-glucosidase inhibition assay is as follows:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Prepare various concentrations of the test compound (Scleropentaside D) and a positive control (acarbose).

  • In a 96-well plate, add the enzyme solution to wells containing the test compound or control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubate the plate at 37°C for a further specified time (e.g., 20 minutes).

  • Stop the reaction by adding a basic solution (e.g., sodium carbonate).

  • Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathway

The mechanism of action of Scleropentaside D involves the direct inhibition of the α-glucosidase enzyme. This prevents the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine, thereby reducing the post-meal spike in blood glucose levels.

Signaling_Pathway Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) AlphaGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Substrate for Glucose Glucose Absorption into Bloodstream AlphaGlucosidase->Glucose catalyzes conversion to ScleropentasideD Scleropentaside D ScleropentasideD->AlphaGlucosidase Inhibits

Figure 3: Mechanism of α-glucosidase inhibition by Scleropentaside D.

Conclusion

The successful total synthesis of Scleropentaside D has provided a valuable alternative to its extraction from natural sources, enabling further investigation into its therapeutic potential. The available data suggests that synthetic Scleropentaside D is structurally and, in terms of its primary biological activity, functionally equivalent to its natural counterpart. This opens avenues for the large-scale production and further derivatization of Scleropentaside D to develop novel and more potent α-glucosidase inhibitors for the management of type 2 diabetes. Further studies directly comparing the biological activities and pharmacokinetic profiles of both natural and synthetic Scleropentaside D would be beneficial to fully establish their therapeutic equivalence.

References

Benchmarking Sclerodione's Efficacy Against Other Fungal Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fungal metabolite sclerodione and its efficacy, benchmarked against other relevant fungal secondary metabolites. Due to the limited publicly available quantitative data on this compound, this guide utilizes sclerotiorin, a well-studied fungal azaphilone pigment, as a primary comparator to illustrate the methodologies and data presentation pertinent to the evaluation of such compounds.

Data Presentation: Comparative Efficacy of Fungal Metabolites

The following tables summarize the available quantitative data on the biological activities of this compound and sclerotiorin. The lack of specific IC50 and MIC values for this compound in the reviewed literature is noted.

Table 1: Antifungal Activity

Fungal MetaboliteTarget OrganismEfficacy Metric (MIC)Reference
This compound Data not availableData not available-
Sclerotiorin Bacillus subtilis0.16 µM[1]
Bacillus cereus0.31 µM[1]
Sarcina lutea0.31 µM[1]
Various Fungal PathogensWeak activity (analogues showed improvement)[2]

Table 2: Cytotoxicity & Other Biological Activities

Fungal MetaboliteActivity TypeEfficacy Metric (IC50 / EC50)Reference
This compound Data not availableData not available-
Sclerotiorin Aldose Reductase InhibitionIC50 = 0.4 µM[3]
Lipoxygenase InhibitionIC50 = 4.2 µM[3][4]
Barnacle Larval Settlement InhibitionEC50 = 5.6 µg/mL[1]
Anticancer (Colon Cancer HCT-116)Potent anti-proliferative[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are representative protocols for assays typically used to evaluate the biological activities of fungal metabolites like this compound and sclerotiorin.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

  • Preparation of Fungal Inoculum: The fungal species of interest is cultured on an appropriate agar medium. A suspension of fungal spores or mycelial fragments is prepared in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure a homogenous suspension. The turbidity of the suspension is adjusted to a standard concentration (e.g., using a spectrophotometer to match a 0.5 McFarland standard).

  • Preparation of Test Compound: The fungal metabolite is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. Positive control wells (fungus and medium without the test compound) and negative control wells (medium only) are included. The microtiter plate is incubated at an appropriate temperature and for a duration suitable for the growth of the target fungus (typically 24-72 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the fungal metabolite at which there is no visible growth of the fungus.[6]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The fungal metabolite is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle controls (cells treated with the solvent alone) are included.

  • MTT Addition and Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol). The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[7]

Visualizations

Biosynthetic Pathway of Polyketide-Derived Pigments

Fungal pigments like this compound and sclerotiorin are often synthesized via the polyketide pathway. The following diagram illustrates a generalized workflow of this biosynthetic route.

Polyketide_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain modification_enzymes Modification Enzymes (e.g., cyclases, oxygenases) polyketide_chain->modification_enzymes intermediate Polycyclic Intermediate modification_enzymes->intermediate tailoring_enzymes Tailoring Enzymes (e.g., methyltransferases, halogenases) intermediate->tailoring_enzymes final_product Final Pigment (e.g., this compound, Sclerotiorin) tailoring_enzymes->final_product caption Generalized Polyketide Biosynthetic Pathway.

Caption: Generalized Polyketide Biosynthetic Pathway.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for screening the biological efficacy of fungal metabolites.

Bioactivity_Screening_Workflow start Fungal Culture & Metabolite Extraction purification Purification & Isolation of Compound (e.g., this compound) start->purification identification Structural Elucidation (NMR, Mass Spectrometry) purification->identification primary_screening Primary Bioactivity Screening (e.g., Antifungal, Cytotoxicity) purification->primary_screening dose_response Dose-Response Assays primary_screening->dose_response ic50_mic Determination of IC50 / MIC Values dose_response->ic50_mic mechanism Mechanism of Action Studies ic50_mic->mechanism caption Experimental Workflow for Bioactivity Screening.

Caption: Experimental Workflow for Bioactivity Screening.

References

Comparative Transcriptomics of Sclerodione-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of Sclerodione, a secondary metabolite produced by the fungus Gremmeniella abietina. As direct transcriptomic data for this compound is not yet publicly available, this document presents a hypothesized transcriptomic profile based on the known biological activities of structurally similar compounds. This is contrasted with the well-documented transcriptomic effects of Aflatoxin B1, a mycotoxin produced by Aspergillus species. This comparative approach is designed to offer a framework for future research and to highlight potential molecular pathways modulated by this compound.

Data Presentation: A Comparative Look at Gene Expression

The following table summarizes the hypothetical transcriptomic impact of this compound, benchmarked against the observed effects of Aflatoxin B1. This comparison is intended to guide researchers in forming hypotheses about this compound's mechanism of action.

Table 1: Comparative Summary of Transcriptomic Changes

FeatureThis compound (Hypothesized)Aflatoxin B1 (Observed)[1][2][3]
Primary Cellular Response Oxidative Stress and InflammationDNA Damage, Apoptosis, and Carcinogenesis
Key Upregulated Genes PTGS2 (COX-2), NFKB1, REL, FOS, JUNGADD45G, CDKN1A (p21), BAX, DDB2
Key Downregulated Genes Genes involved in cell cycle progressionGenes involved in normal liver function (e.g., albumin)
Affected Signaling Pathways NF-κB Signaling, MAPK Signalingp53 Signaling, Apoptosis Signaling
Cellular Outcome Pro-inflammatory response, potential cytotoxicityCell cycle arrest, apoptosis, DNA repair, potential for mutagenesis

Experimental Protocols

To facilitate future research, a detailed methodology for a comparative transcriptomics experiment using RNA sequencing (RNA-Seq) is provided below.

Experimental Protocol: RNA-Seq Analysis of this compound-Treated Cells
  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., A549 lung carcinoma cells) in appropriate media and conditions.

    • Treat cells with a range of this compound concentrations (and a vehicle control) for a specified time course (e.g., 24 hours).

    • Include a positive control, such as a known inflammatory agent (e.g., TNF-α) or another fungal metabolite for comparison.

  • RNA Extraction and Quality Control:

    • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from the extracted RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

    • Perform high-throughput sequencing of the prepared libraries on an Illumina sequencer (e.g., NovaSeq 6000) to generate a sufficient number of reads per sample (e.g., 20-30 million).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and control samples using statistical packages like DESeq2 or edgeR in R.

    • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs to identify enriched biological processes and signaling pathways.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathway for this compound and a typical experimental workflow for comparative transcriptomics.

Sclerodione_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces IKK IKK Complex ROS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to COX2_gene PTGS2 (COX-2) Gene NFkB_nucleus->COX2_gene activates transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein translates to Inflammation Inflammation COX2_protein->Inflammation mediates Transcriptomics_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Data Analysis cell_culture Cell Culture & Treatment rna_extraction RNA Extraction cell_culture->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing Sequencing library_prep->sequencing qc Quality Control sequencing->qc alignment Read Alignment qc->alignment quantification Quantification alignment->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis functional_analysis Functional Enrichment Analysis deg_analysis->functional_analysis

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Sclerodione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "Sclerodione" is not a standard identifier, and a specific Safety Data Sheet (SDS) could not be located. The following guidance is based on general best practices for handling unknown, potentially hazardous solid chemical compounds. It is imperative to obtain the substance-specific SDS from your supplier for accurate and comprehensive safety information before handling the material. Treat all unknown chemicals as hazardous.[1][2][3]

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals handling this compound or any solid chemical with unknown properties.

Personal Protective Equipment (PPE)

When handling a chemical with unknown toxicity, a conservative approach to PPE is crucial to ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Chemical splash goggles and a full-face shield.[4][5]Protects against splashes, dust, and flying particles. A face shield offers an additional layer of protection for the entire face.[4][5][6]
Hand Chemical-resistant gloves (e.g., Nitrile or Neoprene).[7][8] Check glove compatibility charts for the specific solvent if this compound is in solution.Prevents skin contact and absorption. Different glove materials offer protection against different types of chemicals.[8]
Body A lab coat or chemical-resistant apron. For larger quantities or high-risk operations, chemical-resistant coveralls are recommended.[4][8]Protects skin and personal clothing from contamination.[4]
Respiratory A NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of respiratory protection based on a risk assessment.[4][8]Minimizes inhalation of airborne particles, a primary route of exposure for powdered substances.[4]
Foot Closed-toe, chemical-resistant shoes.[2][8]Protects feet from spills and falling objects.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

2.1. Preparation

  • Obtain and Review the SDS: Before any work begins, you must have the specific Safety Data Sheet for the chemical you are using.[3]

  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.[5][9]

  • Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Emergency Equipment: Confirm the location and functionality of safety showers, eyewash stations, and fire extinguishers.[10]

2.2. Handling and Experimental Procedures

  • Don PPE: Put on all required personal protective equipment before entering the designated work area.

  • Weighing: Handle the solid in a fume hood or a ventilated balance enclosure to minimize dust inhalation. Use a disposable weighing boat.

  • Making Solutions: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep containers covered as much as possible.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or chew gum in the laboratory.[10] Never pipet by mouth.[2][5] Wash hands thoroughly after handling, even if gloves were worn.[5][9]

2.3. Accidental Spill Response

  • Evacuate: Alert others in the area and evacuate if the spill is large or poses an immediate respiratory hazard.

  • Contain: For small spills, cover with an absorbent material suitable for chemical powders. Do not sweep dry powder, as this can create dust.[11]

  • Clean-up: Use a vacuum with a HEPA filter for larger quantities of powder.[11] For smaller amounts, gently wet the absorbent material and wipe the area. Decontaminate the spill surface.

  • Dispose: All cleanup materials should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's disposal protocols.

  • Container Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Consult Local Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposing of this compound waste.[12][13]

  • Empty Containers: Rinse empty containers with a suitable solvent three times before disposal. The rinsate should be collected and disposed of as hazardous waste.[13]

Safe Handling Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound or any unknown chemical powder.

G prep Preparation sds Obtain and Review SDS prep->sds ppe_check Gather and Inspect PPE sds->ppe_check area_prep Prepare Designated Work Area (e.g., Fume Hood) ppe_check->area_prep handling Handling area_prep->handling don_ppe Don Appropriate PPE handling->don_ppe weigh Weigh Chemical in Ventilated Enclosure don_ppe->weigh experiment Perform Experimental Procedures weigh->experiment cleanup Cleanup & Disposal experiment->cleanup decontaminate Decontaminate Work Area and Equipment cleanup->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste Segregate and Label Hazardous Waste doff_ppe->waste dispose Dispose of Waste via EHS Guidelines waste->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.